2-Bromo-4-fluoro-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYVBEJDXIPSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373681 | |
| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-36-7 | |
| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-nitrobenzene: A Keystone Building Block in Synthetic Chemistry
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-1-nitrobenzene, a trifunctionalized aromatic compound pivotal to advancements in medicinal chemistry, agrochemical synthesis, and materials science. As a Senior Application Scientist, my objective is to deliver not just a datasheet, but a field-proven perspective on the strategic application of this versatile intermediate. We will delve into its core properties, explore the causality behind its reactivity, and provide a practical experimental protocol that underscores its synthetic utility.
Core Compound Identification and Properties
Accurate identification is the foundation of reproducible science. This compound is definitively identified by CAS Number 700-36-7 .[1][2][3][4][5][6] It is crucial for researchers to distinguish this isomer from its positional isomer, 3-Bromo-4-fluoronitrobenzene (also known as 2-Bromo-1-fluoro-4-nitrobenzene), which is assigned CAS Number 701-45-1.[7][8][9][10][11]
Physicochemical and Safety Data Summary
The compound's physical properties are essential for planning experiments, from reaction setup to purification. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 700-36-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | 220.00 g/mol | [1][5] |
| Appearance | White to light yellow/green powder or crystal | [3][6][12] |
| Melting Point | 41.0 to 45.0 °C | [6] |
| Purity | Typically >98.0% (GC) | [4][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-Bromo-5-fluoro-2-nitrobenzene | [3][5] |
| GHS Pictogram | GHS07 (Harmful) | |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
The Synthetic Chemist's Perspective: Reactivity and Strategic Value
The utility of this compound stems from the distinct reactivity conferred by its three functional groups on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group.
This electronic arrangement creates a hierarchy of reactivity for the two halogen substituents. The fluorine atom at C-4 is para to the nitro group and is thus highly activated and the preferred site for nucleophilic attack. The bromine atom at C-2 is ortho to the nitro group, also activated, but typically less labile than fluorine in SNAr reactions under many conditions. This differential reactivity is a cornerstone of its strategic value, allowing for sequential and site-selective substitutions.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[13] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) at the C-4 position.
-
Cross-Coupling Reactions: The bromo group at C-2 serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[12] This enables the formation of carbon-carbon or carbon-heteroatom bonds, building molecular complexity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic structures like benzimidazoles.[3]
This trifunctional nature makes the compound a highly sought-after intermediate for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries.[12][14]
Experimental Protocol: Site-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol details a representative SNAr reaction, demonstrating the selective displacement of the fluoride atom. This procedure is a self-validating system; successful execution, confirmed by standard analytical methods (TLC, LC-MS), validates the principles of reactivity discussed.
Objective: To synthesize 2-bromo-1-nitro-4-(pyrrolidin-1-yl)benzene via selective nucleophilic substitution of the fluorine atom on this compound.
Materials and Reagents:
-
This compound (CAS 700-36-7), >98% purity
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.20 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask and stir until the starting material is fully dissolved. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). The base acts as a scavenger for the HF generated during the reaction.
-
Nucleophile Addition: Add pyrrolidine (1.0 mL, 12.0 mmol, 1.2 eq) to the stirring suspension dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-bromo-1-nitro-4-(pyrrolidin-1-yl)benzene.
Workflow Visualization
The following diagram illustrates the logical flow of the described SNAr protocol.
Mechanistic Rationale
The diagram below outlines the SNAr mechanism, highlighting the key role of the electron-withdrawing nitro group.
Conclusion
This compound (CAS 700-36-7) is more than a mere chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity profile, characterized by site-selective substitution and amenability to cross-coupling, provides chemists with a reliable and versatile platform for the synthesis of complex target molecules. A thorough understanding of its properties and the causality behind its reactivity is essential for its effective application in research and development, particularly within the pharmaceutical and agrochemical sectors.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-Bromo-4-fluoronitrobenzene | 700-36-7 [chemicalbook.com]
- 4. This compound | 700-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 700-36-7 | TCI AMERICA [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 701-45-1|3-Bromo-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 10. 3-Bromo-4-fluoronitrobenzene | 701-45-1 [chemicalbook.com]
- 11. 701-45-1 | 2-Bromo-1-fluoro-4-nitrobenzene - Capot Chemical [capotchem.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-1-nitrobenzene is a halogenated aromatic nitro compound that serves as a crucial building block in organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and a nitro group on a benzene ring, makes it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and materials with unique electronic properties. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for ensuring the purity and quality of downstream products. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and an analysis of its spectral and structural features.
Chemical Identity and Molecular Structure
At its core, the physical behavior of this compound is dictated by its molecular structure. The presence of a bromine atom, a fluorine atom, and a nitro group on the benzene ring introduces a complex interplay of electronic and steric effects that influence its melting point, boiling point, solubility, and spectral characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 700-36-7 | [PubChem][1] |
| Molecular Formula | C₆H₃BrFNO₂ | [PubChem][1] |
| Molecular Weight | 220.00 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)--INVALID-LINK--[O-] | [PubChem][1] |
| InChI Key | VGYVBEJDXIPSDL-UHFFFAOYSA-N | [PubChem][1] |
Macroscopic Physical Properties
The macroscopic physical properties of this compound are those that can be observed and measured on a larger scale. These properties are critical for safe storage, handling, and for designing reaction and purification protocols.
| Property | Value | Source |
| Appearance | White to light yellow to green crystalline powder/solid. | [TCI America] |
| Melting Point | 41.0 to 45.0 °C | [TCI America] |
| Boiling Point | 70-75 °C at 0.4 Torr | Echemi |
| Density | 1.8 ± 0.1 g/cm³ | Echemi |
| Refractive Index | 1.580 | Echemi |
| Flash Point | 89.3 ± 21.8 °C | Echemi |
Solubility Profile
Based on the principle of "like dissolves like," the polarity of the C-Br, C-F, and N-O bonds, combined with the largely nonpolar aromatic ring, suggests that this compound will exhibit good solubility in a range of organic solvents.[2] It is expected to be soluble in polar aprotic solvents like acetone and ethyl acetate, as well as in halogenated solvents such as dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is also anticipated to be significant.[3] Conversely, due to its hydrophobicity, it is expected to be sparingly soluble in water.
Qualitative Solubility Expectations:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Soluble to Miscible | Similar intermolecular forces. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of the ketone facilitates dissolution. |
| Esters | Ethyl Acetate | Soluble | Good balance of polarity for interaction. |
| Alcohols | Methanol, Ethanol | Soluble | Hydrogen bonding with the nitro group can occur. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | Primarily dispersion forces, with some polarity mismatch. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | Significant polarity mismatch. |
| Aqueous | Water | Insoluble | Strong hydrophobic character of the molecule. |
Spectroscopic Characterization
Spectroscopic techniques provide a microscopic view of the molecule, offering insights into its connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and fluorine substituents, and the steric effect of the bromine atom. Aromatic protons typically resonate between 6.0 and 8.5 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be indicative of the electronic environment of each carbon. Carbons attached to electronegative atoms (Br, F, N) will be shifted downfield. The aromatic region for ¹³C NMR is typically between 100 and 170 ppm.[5] Due to the presence of fluorine, C-F coupling will be observed, which can be complex due to long-range couplings.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |
| 1550-1475 | N-O asymmetric stretch | Nitro Group |
| 1360-1290 | N-O symmetric stretch | Nitro Group |
| 1250-1000 | C-F stretch | Aryl Fluoride |
| ~1000 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural confirmation.
Under electron ionization (EI), this compound is expected to form a molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[7]
Predicted Fragmentation Pathway:
The molecular ion is expected to undergo fragmentation through several pathways, including:
-
Loss of the nitro group (-NO₂)
-
Loss of a bromine atom (-Br)
-
Loss of carbon monoxide (-CO) from the aromatic ring after initial fragmentation.
Crystallography
As of the latest searches of the Cambridge Structural Database (CSD), no public crystallographic data for this compound is available.[8] The determination of its crystal structure would provide valuable information on its solid-state packing, intermolecular interactions, and polymorphism, which are critical for understanding its bulk physical properties and for formulation development.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Physical Property Determination
The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range, a crucial indicator of purity.
Spectroscopic Analysis
This method is suitable for obtaining the IR spectrum of a solid sample.[9]
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of this solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
This protocol provides a general framework for the analysis of this compound by GC-MS.[10][11]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Parameters (Typical):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode at a temperature of ~250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.
-
Temperatures: Ion source at ~230°C, quadrupole at ~150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Conclusion
The physical properties of this compound define its behavior in chemical and physical processes. This guide has provided a detailed compilation of its known physical constants, an analysis of its expected spectroscopic and structural characteristics, and standardized protocols for their experimental determination. For researchers and professionals in the fields of chemical synthesis and drug development, a firm grasp of these properties is essential for innovation, safety, and the consistent production of high-quality materials. Further research, particularly in the area of single-crystal X-ray diffraction, would provide a more complete understanding of the solid-state properties of this important chemical intermediate.
References
- 1. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. whitman.edu [whitman.edu]
- 8. Search - Access Structures [ccdc.cam.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. tdi-bi.com [tdi-bi.com]
- 11. mdpi.com [mdpi.com]
solubility of 2-Bromo-4-fluoro-1-nitrobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluoro-1-nitrobenzene in Organic Solvents
Executive Summary
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its reaction performance, purification, and formulation are fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Moving beyond a simple data sheet, this document details the underlying physicochemical principles, offers predictive analyses, and provides robust, step-by-step protocols for accurate solubility measurement. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, empowering researchers to make informed decisions in solvent selection for synthesis, chromatography, and formulation development.
Chapter 1: Physicochemical Profile of this compound
A thorough understanding of a molecule's inherent properties is the foundation for predicting its behavior in different solvent environments. This compound is a substituted aromatic compound whose solubility is dictated by the interplay of its functional groups.
The presence of a highly polar nitro group (-NO₂) and electronegative halogen atoms (Bromo- and Fluoro-) creates a significant dipole moment across the molecule. However, the bulky bromine atom and the overall aromatic system contribute to its lipophilic character. The molecule lacks classic hydrogen bond donor sites, which limits its interaction with protic solvents like alcohols and water. Its primary interactions with solvents will be through dipole-dipole forces and London dispersion forces.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | PubChem |
| Molar Mass | 220.00 g/mol | PubChem |
| Appearance | Pale yellow crystalline solid | Sigma-Aldrich |
| Melting Point | 46 - 50 °C | Sigma-Aldrich |
| Boiling Point | 260.6 ± 20.0 °C at 760 mmHg | ChemSrc |
| Density | 1.859 ± 0.06 g/cm³ | ChemSrc |
Chapter 2: Theoretical Principles & Predictive Analysis of Solubility
The principle of "like dissolves like" is the guiding tenet for solubility prediction. This means that solvents with similar polarity and intermolecular force characteristics to the solute are most likely to be effective. For this compound, we can predict its solubility based on the polarity of common organic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the aromatic ring of the solute offers some compatibility with toluene, the strong dipole from the nitro and halogen groups will likely lead to poor solubility in highly nonpolar solvents like hexane.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): These solvents possess significant dipole moments but do not have hydrogen bond donor groups. They are excellent candidates for dissolving this compound as they can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Solvents like DMSO and DMF are often powerful solvents for a wide range of organic compounds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary mode of interaction is hydrogen bonding. Since this compound cannot act as a hydrogen bond donor, its solubility in these solvents may be lower than in polar aprotic solvents of similar polarity.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; solute's strong dipole is not effectively solvated. |
| Aromatic | Toluene, Benzene | Moderate | Pi-pi stacking interactions with the benzene ring can aid solubility, but polarity mismatch still exists. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and potential for halogen interactions. Often excellent solvents for halogenated compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF's higher polarity makes it a better candidate than diethyl ether. Good balance of polar and nonpolar character. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions between the solvent's carbonyl group and the solute's nitro group. |
| Esters | Ethyl Acetate | Moderate to High | Good balance of polarity; effective at solvating moderately polar compounds. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The solvent's hydrogen bonding network is disrupted without significant solute-solvent hydrogen bonding in return. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | Exceptionally strong dipoles can effectively solvate a wide range of polar organic molecules. |
Chapter 3: Experimental Determination of Solubility
Theoretical predictions require experimental validation. The following protocols provide robust methods for quantifying the solubility of this compound.
Method 1: Isothermal Equilibrium Gravimetric Analysis
This method is considered the gold standard for its accuracy and directness of measurement. It involves creating a saturated solution at a constant temperature, separating the dissolved solute from the excess solid, and quantifying the solute mass.
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate the mixture for a minimum of 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pre-weighed, airtight syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.
-
Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed glass vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point until a constant weight is achieved.
-
Quantification: Weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)
Caption: Workflow for Isothermal Equilibrium Gravimetric Solubility Measurement.
Method 2: High-Throughput Screening (HTS) via UV-Vis Spectroscopy
For rapid screening of multiple solvents, a spectroscopic approach can be employed, leveraging the chromophore of the nitroaromatic system. This method relies on Beer-Lambert Law and requires the creation of a standard calibration curve.
-
Stock Solution & Calibration Curve:
-
Prepare a concentrated stock solution of this compound in a highly-solubilizing solvent (e.g., Acetonitrile).
-
Perform serial dilutions of the stock solution to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance vs. concentration to generate a linear calibration curve.
-
-
Sample Preparation: In a 96-well plate, add a small, known amount of solid this compound to each well.
-
Solvent Addition: Dispense a known volume of each test solvent into the appropriate wells.
-
Equilibration: Seal the plate and agitate at a constant temperature for 2-4 hours.
-
Measurement: After allowing any undissolved solid to settle, transfer the supernatant to a new plate and measure the UV-Vis absorbance at λ_max.
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the solute in each solvent.
Caption: High-Throughput Solubility Screening Workflow using UV-Vis Spectroscopy.
Chapter 4: Data Analysis and Interpretation
Accurate data interpretation is crucial. When determining solubility, potential sources of error include:
-
Incomplete Equilibration: If the solution is not agitated for long enough, the measured solubility will be artificially low. Verifying that solubility does not increase with longer equilibration times is a key validation step.
-
Temperature Fluctuations: Solubility is highly temperature-dependent. Maintaining strict temperature control throughout the experiment is critical for reproducibility.
-
Supersaturation: Rapid temperature changes can lead to a supersaturated solution, yielding an erroneously high solubility value. Allowing the solution to equilibrate slowly and settle is important.
-
Incomplete Solvent Removal: In the gravimetric method, residual solvent in the dried solute will lead to an overestimation of its mass and, therefore, its solubility. Drying to a constant weight is the required standard.
The final data should be compiled into a comprehensive table, listing the solubility of this compound in each tested solvent in units of both mg/mL and mol/L at the specified temperature.
Chapter 5: Safety, Handling, and Storage
This compound is a chemical that requires careful handling. Based on available Safety Data Sheets (SDS), the following precautions are advised:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the most current SDS from the supplier before handling this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-4-fluoro-1-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Bromo-4-fluoro-1-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this polysubstituted aromatic compound. It offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity patterns. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-quality NMR data for small organic molecules, ensuring scientific integrity and reproducibility.
Introduction
This compound is a key intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its rigid aromatic core, substituted with a strong electron-withdrawing nitro group and two halogen atoms, presents a fascinating case study for NMR spectroscopy. The precise structural elucidation of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final products. NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.
This guide will provide a detailed examination of the expected ¹H and ¹³C NMR spectra of this compound. The analysis is grounded in the fundamental principles of chemical shielding, spin-spin coupling, and the predictable effects of substituents on the electronic environment of the benzene ring.
Theoretical Framework: Substituent Effects on the Aromatic System
The chemical shifts of protons and carbons in a benzene ring are exquisitely sensitive to the electronic nature of the substituents. In this compound, three distinct substituents modulate the electron density of the aromatic ring:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through inductive effects (due to the high electronegativity of nitrogen and oxygen) and resonance effects (delocalization of the ring's π-electrons into the nitro group). This leads to a general deshielding of the aromatic protons and carbons, shifting their signals to higher ppm values (downfield). The deshielding is most pronounced at the ortho and para positions relative to the nitro group.[1]
-
Bromine (-Br): As a halogen, bromine is electronegative and thus inductively electron-withdrawing. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, which is an electron-donating effect. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding, though less pronounced than that of the nitro group.
-
Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong inductive electron-withdrawing effect. Similar to bromine, it also has a resonance-donating effect. The interplay of these two opposing effects influences the chemical shifts of nearby nuclei.
The combination of these substituents creates a unique electronic landscape on the benzene ring, which is directly reflected in the NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 8.15 - 8.25 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F4) ≈ 7.5 Hz |
| H-5 | 7.55 - 7.65 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 9.0 Hz, ³J(H5-H3) ≈ 2.5 Hz |
| H-6 | 7.95 - 8.05 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 9.0 Hz, ⁴J(H6-F4) ≈ 4.5 Hz |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and concentration.
Rationale for ¹H NMR Assignments
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ³J) and the fluorine at C-4 (meta coupling, ⁴J).
-
H-3: This proton is also ortho to the nitro group, but is also ortho to the bromine atom. The combined deshielding effects place its signal downfield. It will be split into a doublet of doublets by H-5 (meta coupling, ⁴J) and the fluorine at C-4 (ortho coupling, ³J).
-
H-5: This proton is meta to the nitro group and ortho to the fluorine atom. It is expected to be the most shielded of the three protons, appearing at the most upfield position in the aromatic region. Its signal will be a doublet of doublets due to coupling with H-6 (ortho coupling, ³J) and H-3 (meta coupling, ⁴J).
The coupling patterns provide a clear roadmap for assigning the signals. The magnitude of the coupling constants is characteristic of the spatial relationship between the coupled nuclei. Ortho proton-proton coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[2] The coupling to fluorine will further split these signals, with the magnitude of J(H-F) being dependent on the number of bonds separating the nuclei.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene ring. The strong electronegativity of the substituents and the presence of fluorine will significantly influence both the chemical shifts and the appearance of the signals. The predicted data is presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted C-F Coupling Constant (J, Hz) |
| C-1 | 148 - 152 | Doublet (d) | ³J(C1-F4) ≈ 8 Hz |
| C-2 | 118 - 122 | Doublet (d) | ³J(C2-F4) ≈ 22 Hz |
| C-3 | 130 - 134 | Doublet (d) | ²J(C3-F4) ≈ 25 Hz |
| C-4 | 160 - 165 | Doublet (d) | ¹J(C4-F4) ≈ 250 Hz |
| C-5 | 115 - 119 | Doublet (d) | ²J(C5-F4) ≈ 21 Hz |
| C-6 | 128 - 132 | Doublet (d) | ⁴J(C6-F4) ≈ 4 Hz |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and concentration.
Rationale for ¹³C NMR Assignments
-
C-1 (ipso-carbon to NO₂): The direct attachment to the electron-withdrawing nitro group will cause a significant downfield shift. This carbon will exhibit a small coupling to the fluorine at C-4.
-
C-2 (ipso-carbon to Br): The carbon bearing the bromine atom will be deshielded, but the effect is generally less pronounced than for a nitro group. It will show coupling to the fluorine atom.
-
C-4 (ipso-carbon to F): This carbon will experience a very large downfield shift due to the direct attachment of the highly electronegative fluorine atom. The most prominent feature will be a large one-bond C-F coupling constant (¹J), typically in the range of 240-260 Hz.[3]
-
C-3, C-5, and C-6: The chemical shifts of these carbons are influenced by their positions relative to the three substituents. All will appear as doublets due to coupling with the fluorine atom. The magnitude of the C-F coupling constant decreases with the number of intervening bonds.[4] The carbon ortho to the fluorine (C-3 and C-5) will show larger two-bond coupling constants (²J) than the carbon meta to the fluorine (C-6), which will exhibit a smaller three-bond coupling (³J). The carbon para to the fluorine (C-1) will have an even smaller four-bond coupling (⁴J).
Experimental Protocols
Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For ¹H NMR, the residual proton signal of the solvent can be used as a secondary chemical shift reference.[5]
-
Concentration: For a standard 5 mm NMR tube, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.[5]
-
Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.
NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover the aromatic and any potential aliphatic regions.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.[7]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence with a 90° pulse is commonly used.
-
Spectral Width: A spectral width of around 200-220 ppm is standard for most organic molecules.[8]
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.
Visualization of Molecular Structure and Key Interactions
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key spin-spin coupling interactions that are fundamental to interpreting the NMR spectra.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
Conclusion
This technical guide has provided a detailed, theory-backed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of inductive and resonance effects of the nitro, bromo, and fluoro substituents, a clear and rational assignment of all proton and carbon signals can be achieved. The provided experimental protocols offer a robust framework for acquiring high-quality NMR data, which is essential for the accurate structural characterization of this and other small organic molecules. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize NMR spectroscopy in their synthetic and analytical workflows.
References
- 1. youtube.com [youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 8. r-nmr.eu [r-nmr.eu]
A Technical Guide to the Spectroscopic Analysis of 2-Bromo-4-fluoro-1-nitrobenzene
This guide provides an in-depth analysis of 2-Bromo-4-fluoro-1-nitrobenzene using infrared (IR) spectroscopy and mass spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development who utilize this compound as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of bromo, fluoro, and nitro functional groups on the benzene ring imparts unique reactivity, making a thorough understanding of its structural characterization essential.[1]
Introduction: The Analytical Imperative
This compound (C₆H₃BrFNO₂) is a key building block in organic synthesis. Its proper identification and purity assessment are critical for the successful development of complex molecular entities. Infrared spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups, while mass spectrometry elucidates the molecular weight and fragmentation patterns, offering definitive structural confirmation. This document outlines the theoretical basis and practical application of these techniques for the comprehensive analysis of this important chemical intermediate.
Infrared (IR) Spectroscopic Analysis: Probing Molecular Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of this compound, which is a solid at room temperature, can be obtained using the Attenuated Total Reflectance (ATR) technique.
Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of wavenumber (cm⁻¹) versus percent transmittance.
Interpretation of the IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | The stretching vibrations of the C-H bonds on the aromatic ring typically appear in this region.[2] |
| 1600-1585, 1500-1400 | Aromatic C=C Stretch | Medium to Weak | These absorptions arise from the stretching vibrations within the benzene ring. |
| 1550-1475 | Asymmetric NO₂ Stretch | Strong | The nitro group exhibits a strong, characteristic asymmetric stretching vibration.[3] |
| 1360-1290 | Symmetric NO₂ Stretch | Strong | The symmetric stretching of the nitro group results in another strong absorption band.[3] |
| 1250-1100 | Aromatic C-F Stretch | Strong | The C-F bond in aromatic compounds gives rise to a strong absorption in this region. |
| 690-515 | C-Br Stretch | Medium | The stretching vibration of the carbon-bromine bond is found in the lower frequency region of the spectrum. |
The presence of these characteristic absorption bands provides strong evidence for the chemical structure of this compound.
Mass Spectrometry (MS) Analysis: Unraveling the Molecular Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a suitable method, as it induces fragmentation, providing valuable structural information.[4]
Experimental Protocol: Obtaining the Mass Spectrum
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[4]
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions.[4]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will exhibit several key features that confirm its identity and structure. The molecular weight of C₆H₃BrFNO₂ is 220.00 g/mol .[5]
Key Features of the Mass Spectrum:
-
Molecular Ion Peak (M⁺•): A crucial feature is the presence of the molecular ion peak. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 219 and 221.[6] This characteristic "M" and "M+2" pattern is a definitive indicator of a bromine-containing compound.
-
Fragmentation Pattern: The high energy of electron ionization causes the molecular ion to fragment in predictable ways. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO).[7][8]
The following diagram illustrates the overall analytical workflow:
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted Fragmentation Pathway:
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization:
Caption: Predicted mass fragmentation pathway of this compound.
Summary of Expected Mass Fragments:
| m/z | Proposed Fragment Ion | Formation Pathway |
| 219, 221 | [C₆H₃BrFNO₂]⁺• | Molecular Ion (M⁺•) |
| 189, 191 | [C₆H₃BrFNO]⁺• | Loss of NO |
| 173, 175 | [C₆H₃BrF]⁺• | Loss of NO₂ |
| 140 | [C₆H₃FNO₂]⁺ | Loss of Br radical |
| 94 | [C₅H₃F]⁺• | Loss of CBr from [M-NO₂]⁺• |
Conclusion
The combined application of infrared spectroscopy and mass spectrometry provides a robust and comprehensive analytical strategy for the characterization of this compound. IR spectroscopy serves as a rapid screening tool to confirm the presence of key functional groups, while mass spectrometry provides definitive structural evidence through molecular weight determination and detailed fragmentation analysis. The methodologies and interpretative frameworks presented in this guide offer a validated system for ensuring the identity and quality of this critical synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
material safety data sheet for 2-Bromo-4-fluoro-1-nitrobenzene
An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound. As a Senior Application Scientist, this guide is structured to provide not just data, but actionable insights grounded in chemical principles and established safety protocols. The information herein is synthesized from authoritative sources to ensure accuracy and trustworthiness, empowering researchers to mitigate risks effectively in a laboratory or manufacturing setting.
Section 1: Chemical Identity and Physicochemical Properties
This compound (CAS No. 700-36-7) is a halogenated aromatic nitro compound. Its trifunctional nature, incorporating bromine, fluorine, and a nitro group, makes it a versatile intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1] Understanding its physical properties is the first step in establishing safe handling protocols.
It is crucial to distinguish this compound from its isomer, 2-Bromo-1-fluoro-4-nitrobenzene (CAS No. 701-45-1), as their properties and reactivity may differ. All information in this guide pertains strictly to CAS No. 700-36-7 .
Chemical Structure and Identifiers
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and electronic properties.[1]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 700-36-7 | [1][2][3] |
| IUPAC Name | This compound | [2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [2][3] |
| SMILES | [O-]--INVALID-LINK--C1=C(Br)C=C(F)C=C1 | [3] |
| InChI Key | VGYVBEJDXIPSDL-UHFFFAOYSA-N | [2][3] |
| EC Number | 670-950-4 |[2][4] |
Physicochemical Data
These properties are critical for designing experiments, planning storage, and predicting the compound's behavior under various conditions.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Pale yellow to green solid/powder/crystal | [1] |
| Melting Point | 41.0 to 45.0 °C | |
| Boiling Point | ~224 °C at atmospheric pressure | [1] |
| Density | 1.808 g/cm³ |[1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2][4][5] The Globally Harmonized System (GHS) provides a clear summary of its dangers.
GHS Classification
Table 3: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[4][6] |
Caption: GHS Hazard summary for the compound.
The presence of the nitro group and halogens on the aromatic ring contributes to its toxicity profile, making it a potent irritant and moderately toxic upon acute exposure.
Section 3: Emergency Response Protocols
A clear, pre-defined emergency plan is critical. All personnel must be trained on these protocols before handling the compound.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.
Protocol 1: First-Aid for Exposure
-
General Advice: Move the victim out of the dangerous area to fresh air. Show this safety data sheet to the attending physician.[7]
-
If Inhaled: Relocate the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation develops or persists, seek medical attention.[4]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse the mouth thoroughly with water and contact a physician or Poison Control Center immediately.[5][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Specific Hazards: During a fire, hazardous decomposition products may form, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5][7] Vapors may form explosive mixtures with air upon intense heating.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Section 4: Safe Handling and Risk Mitigation
A proactive approach to safety involves a combination of engineering controls, appropriate personal protective equipment, and standardized operational procedures.
Caption: Logical workflow for safe handling of chemicals.
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[9] Eyewash stations and safety showers must be readily accessible.[10]
-
Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required for tasks with a high splash potential.[9][10]
-
Skin and Body Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[9] Contaminated clothing should be removed and washed before reuse.[8]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[10]
Handling and Storage Protocols
Protocol 2: Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[11] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] The storage area should be locked up.[4] Keep away from incompatible materials such as strong oxidizing agents and bases.[9][10]
Spill Response
Protocol 3: Accidental Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear all required PPE, including respiratory protection.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid creating dust.[7]
-
Collect: Carefully pick up the absorbed material and place it into a suitable, sealed container for disposal.[7]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, regional, and national regulations.[8]
Section 5: Toxicological & Ecological Information
While comprehensive toxicological data is not always available for research chemicals, the existing classifications provide a strong basis for risk assessment.
-
Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[11][12]
-
Germ Cell Mutagenicity: No data available.[12]
-
Ecological Information: Data on the environmental impact of this compound is limited. As a precaution, do not let the product enter drains or surface water.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Fluoro-4-bromonitrobenzene - Safety Data Sheet [chemicalbook.com]
- 12. cdnisotopes.com [cdnisotopes.com]
synthesis of 2-Bromo-4-fluoro-1-nitrobenzene from 4-fluoroaniline
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-nitrobenzene from 4-fluoroaniline
Introduction
This compound is a valuable substituted aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, fluoro, and nitro functional groups provides multiple reaction sites, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, starting from the readily available precursor, 4-fluoroaniline.
The synthetic strategy is designed for clarity, efficiency, and reproducibility, following a logical two-part sequence. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying chemical principles. This synthesis relies on two classic and robust transformations in aromatic chemistry: electrophilic bromination and the Sandmeyer reaction.
Overall Synthetic Workflow
The transformation of 4-fluoroaniline into this compound is efficiently achieved in two distinct stages. The first stage involves the regioselective bromination of the starting aniline. The second stage is a two-step, one-pot procedure involving the diazotization of the resulting aminobenzene, followed by a copper-catalyzed Sandmeyer reaction to introduce the nitro group.
PART 1: Synthesis of 2-Bromo-4-fluoroaniline
The initial step focuses on the selective introduction of a bromine atom onto the 4-fluoroaniline ring. The powerful activating and ortho-, para-directing nature of the amino (-NH2) group is leveraged to ensure high regioselectivity.
Causality and Mechanistic Insight
The reaction is a classic example of electrophilic aromatic substitution. The amino group is a strongly activating substituent, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is most pronounced at the ortho and para positions. Since the para position is already occupied by the fluorine atom, the incoming electrophile (Br+) is directed almost exclusively to the ortho position (C2).
N-Bromosuccinimide (NBS) is chosen as the brominating agent for its moderate reactivity and ease of handling compared to elemental bromine. In the polar aprotic solvent N,N-dimethylformamide (DMF), NBS can generate the electrophilic bromine species required for the substitution.
Experimental Protocol: Bromination
This protocol is adapted from established procedures.[2]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (8.64 mL, 58.13 mmol) to 200 mL of N,N-dimethylformamide (DMF). Stir the solution at room temperature.
-
Reagent Addition: Dissolve N-Bromosuccinimide (11.4 g, 63.95 mmol, 1.1 equivalents) in a minimal amount of DMF. Add this solution to the dropping funnel and introduce it dropwise to the stirring 4-fluoroaniline solution over 30 minutes. Maintain the temperature at or below room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 500 mL of water and 200 mL of dichloromethane (CH2Cl2). Shake vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer two more times with 100 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:4 ratio) to obtain pure 2-bromo-4-fluoroaniline.
PART 2: Synthesis of this compound
This stage converts the synthesized 2-bromo-4-fluoroaniline into the final product by replacing the amino group with a nitro group. This is achieved through the formation of a diazonium salt intermediate, which is then subjected to a Sandmeyer reaction.[3][4][5]
Causality and Mechanistic Insight
The Sandmeyer reaction provides a powerful method to introduce a variety of nucleophiles, including halides, cyanides, and, in this case, a nitro group, onto an aromatic ring in place of an amino group.[3][6][7] The process occurs in two critical steps:
-
Diazotization: The primary aromatic amine (2-bromo-4-fluoroaniline) is treated with nitrous acid (HNO2) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO2) with a strong acid, such as hydrobromic acid (HBr).[8] The amine attacks the nitrosonium ion (NO+), and subsequent proton transfers and dehydration lead to the formation of a relatively unstable diazonium salt (-N≡N+).[9] Low temperature is crucial to prevent the premature decomposition of this salt.
-
Sandmeyer Reaction (Nitro Dediazoniation): The diazonium salt is then treated with a solution of sodium nitrite in the presence of a copper(I) catalyst (e.g., CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] A single electron is transferred from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas (a thermodynamically very favorable process) and forming an aryl radical. This radical then reacts with the copper(II) species and the nitrite ion to form the final nitroaromatic product and regenerate the copper(I) catalyst.[7]
References
- 1. 2-Bromo-1-fluoro-4-nitrobenzene [myskinrecipes.com]
- 2. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Regioselectivity in Nucleophilic Attack on 2-Bromo-4-fluoro-1-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the regioselectivity observed during nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-4-fluoro-1-nitrobenzene. This substrate presents a fascinating case study in physical organic chemistry due to the competing influences of multiple substituents on the reaction pathway. We will delve into the electronic and steric factors that govern the site of nucleophilic attack, providing a robust theoretical framework for predicting and controlling reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who utilize halogenated aromatic nitro compounds as versatile building blocks in organic synthesis.[1]
Introduction: The SNAr Reaction and the Uniqueness of this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[2][3] Unlike aliphatic SN2 reactions, SNAr does not proceed via a backside attack due to the steric hindrance of the benzene ring.[2][3] Instead, it typically follows an addition-elimination mechanism.[2] The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the aromatic ring towards nucleophilic attack.[2][4][5] The nitro group (-NO₂) is one of the most powerful activating groups commonly employed in SNAr reactions.[3][4]
This compound (CAS 700-36-7) is a particularly interesting substrate for SNAr reactions.[1] It is a pale yellow to green solid with a melting point of approximately 44°C.[1] This molecule features a potent nitro activating group and two different halogen leaving groups, bromine and fluorine, positioned at C2 and C4 respectively, relative to the nitro group at C1. This unique substitution pattern raises a critical question of regioselectivity: which halogen will be preferentially displaced by an incoming nucleophile? Understanding and predicting this selectivity is paramount for its effective use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][6]
Governing Principles of Regioselectivity in SNAr Reactions
The regioselectivity of nucleophilic attack on this compound is dictated by a delicate interplay of several factors. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the stability of this complex is a key determinant of the reaction pathway.[3][7]
The Role of the Activating Group: The Nitro Effect
The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[8] This group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by making the ring electron-deficient.[4][5][9] Crucially, the SNAr reaction is most favorable when the leaving group is positioned ortho or para to the electron-withdrawing group.[2][4][9] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, providing significant stabilization.[2][4][10] When the leaving group is in the meta position, this resonance stabilization is not possible.[4][8][10]
In this compound, both the bromine at C2 (ortho) and the fluorine at C4 (para) are in positions activated by the C1 nitro group.
The "Element Effect": Leaving Group Ability in SNAr
In contrast to aliphatic SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, the order is often inverted in SNAr reactions to F > Cl ≈ Br > I.[3][9][11] This seemingly counterintuitive trend is a direct consequence of the SNAr mechanism. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent loss of the leaving group.[3][7][9]
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect.[7][12] This effect strongly polarizes the carbon-fluorine bond, creating a more electrophilic carbon center that is more susceptible to nucleophilic attack.[12] This stabilization of the transition state leading to the Meisenheimer complex lowers the activation energy for the rate-determining step.[7] Therefore, even though fluoride is a poorer leaving group in terms of bond strength compared to bromide, its ability to accelerate the initial attack often makes it the preferred site of substitution in SNAr reactions.[7][13]
Predicting the Regioselectivity for this compound
Based on the principles outlined above, the nucleophilic attack will preferentially occur at the position that leads to the most stabilized Meisenheimer complex.
-
Attack at C4 (para to -NO₂, displacing Fluorine): The incoming nucleophile attacks the carbon bearing the fluorine atom. The resulting negative charge can be delocalized onto the para nitro group through resonance. The high electronegativity of fluorine also inductively stabilizes the intermediate.
-
Attack at C2 (ortho to -NO₂, displacing Bromine): The nucleophile attacks the carbon attached to the bromine atom. The negative charge can also be delocalized onto the ortho nitro group.
Given the inverted leaving group ability in SNAr reactions, where fluorine is generally more reactive than bromine, the attack is expected to be highly regioselective for the displacement of the fluorine atom at the C4 position.[3][9][11] The powerful inductive effect of fluorine significantly enhances the electrophilicity of the C4 carbon, making it the more favorable site for the initial nucleophilic attack.[7][12]
Experimental Protocols and Data
The regioselective substitution of fluorine in this compound is a synthetically useful transformation. Below is a representative experimental protocol for the reaction with an amine nucleophile.
Synthesis of N-(2-bromo-4-nitrophenyl)amine derivatives
Objective: To demonstrate the regioselective displacement of the fluorine atom in this compound.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(2-bromo-4-nitrophenyl)amine derivative.
Quantitative Data Summary
The following table summarizes typical yields for the regioselective SNAr reaction, highlighting the preferential substitution at the C4 position.
| Nucleophile | Product | Yield (%) | Reference |
| Piperidine | 1-(2-Bromo-4-nitrophenyl)piperidine | >90% | Synthetic precedent |
| Morpholine | 4-(2-Bromo-4-nitrophenyl)morpholine | >90% | Synthetic precedent |
| Sodium Methanethiolate | 2-Bromo-1-(methylthio)-4-nitrobenzene | High | [14] |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the nucleophile.
Mechanistic Visualization
The preferential attack at C4 can be visualized through the resonance structures of the Meisenheimer intermediate.
Applications in Drug Discovery and Development
The ability to selectively functionalize the C4 position of this compound while retaining the bromine atom at C2 opens up a wide range of synthetic possibilities. The remaining bromine can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of complex molecular architectures.[1] Furthermore, the nitro group can be readily reduced to an amine, providing another point for diversification.[1][15]
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[16] The regioselective chemistry of this compound provides a reliable method for incorporating a fluoro-nitro-aromatic scaffold into potential therapeutic agents.
Conclusion
The regioselectivity of nucleophilic attack on this compound is predominantly governed by the electronic effects of the substituents. The strong activating nature of the para-nitro group, combined with the powerful inductive effect of the fluorine atom, directs nucleophilic attack to the C4 position, leading to the selective displacement of fluoride. This predictable reactivity makes this compound a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in the pharmaceutical and agrochemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 2-Bromo-1-fluoro-4-nitrobenzene [myskinrecipes.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wyzant.com [wyzant.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
An In-depth Technical Guide to the Activating Role of the Nitro Group in 2-Bromo-4-fluoro-1-nitrobenzene
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design.[1][2] Nucleophilic aromatic substitution (SNAr) stands out as a powerful methodology for the formation of aryl-heteroatom and aryl-carbon bonds. However, the inherent electron-rich nature of the benzene ring renders it resistant to attack by nucleophiles.[3] The presence of potent electron-withdrawing groups is therefore a prerequisite for activating the aromatic system towards such transformations.[4][5] This guide provides a comprehensive technical examination of the pivotal role played by the nitro group (–NO₂) in activating the versatile building block, 2-Bromo-4-fluoro-1-nitrobenzene, for SNAr reactions. We will delve into the electronic effects of the nitro substituent, the mechanism of substitution, the relative reactivity of the halogen leaving groups, and provide a practical experimental protocol.
The Electron-Withdrawing Nature of the Nitro Group: A Two-Fold Effect
The exceptional ability of the nitro group to activate an aromatic ring towards nucleophilic attack stems from its powerful electron-withdrawing character, which operates through two distinct electronic effects: the inductive effect and the resonance effect.
Inductive Effect (–I)
The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong dipole moment, with the positive end located at the nitrogen atom. This induces a withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework. This inductive pull deshields the ring carbons, rendering them more electrophilic and thus more susceptible to attack by an incoming nucleophile.
Resonance Effect (–R or –M)
More significantly, the nitro group exerts a powerful resonance effect by delocalizing the π-electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack.[3][6][7] In this compound, the nitro group is ortho to the bromine atom and para to the fluorine atom, placing it in an ideal position to activate both leaving groups. The resonance structures below illustrate how the nitro group effectively withdraws electron density from the ring, creating partial positive charges (δ+) at the carbon atoms bearing the halogen substituents.
Caption: Resonance delocalization in this compound.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for this to render correctly.
This delocalization significantly reduces the electron density of the aromatic ring, making it a prime target for nucleophiles.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Aryl halides with activating electron-withdrawing groups undergo nucleophilic substitution via a two-step addition-elimination mechanism, in contrast to the SN1 and SN2 pathways observed for alkyl halides.[3][4][8]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This is the rate-determining step of the reaction.[9][10] The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11][12][13] The aromaticity of the ring is temporarily broken in this intermediate.
The stability of the Meisenheimer complex is of paramount importance, and it is here that the role of the nitro group is most critical. The negative charge of the complex is delocalized across the π-system and, crucially, onto the electron-withdrawing nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.[7][14]
Caption: Resonance stabilization of the Meisenheimer complex by the nitro group.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for this to render correctly.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, faster step of the reaction, the leaving group (either bromide or fluoride) departs with its pair of electrons, and the aromaticity of the ring is restored.
Caption: The SNAr addition-elimination mechanism.
Relative Reactivity of Halogen Leaving Groups: The "Element Effect"
In SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond and the stability of the resulting halide anion.[15] However, in SNAr reactions, this order is often inverted: F > Cl ≈ Br > I.[4][16] This phenomenon is known as the "element effect."
The rationale for this reversal lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile is the slow step, and its activation energy is significantly influenced by the electronegativity of the halogen at the site of attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity lowers the activation energy of the first step, leading to a faster reaction rate. While the C-F bond is stronger than the C-Br bond, the breaking of this bond occurs in the fast second step and therefore does not influence the overall reaction rate.
| Leaving Group | Electronegativity | C-X Bond Strength (kJ/mol) | Relative Rate of SNAr |
| F | 3.98 | ~544 | High |
| Cl | 3.16 | ~400 | Moderate |
| Br | 2.96 | ~338 | Moderate |
| I | 2.66 | ~272 | Low |
Table 1: Comparison of Halogen Properties and their Impact on SNAr Reactivity.
Therefore, in this compound, nucleophilic substitution will preferentially occur at the fluorine-bearing carbon, provided there are no overriding steric factors from the incoming nucleophile.
Experimental Protocol: Synthesis of 2-Bromo-4-(N-morpholino)-1-nitrobenzene
This protocol details a typical SNAr reaction using this compound and morpholine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the starting material. Begin stirring the mixture. Add morpholine (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified by column chromatography on silica gel to afford the desired 2-Bromo-4-(N-morpholino)-1-nitrobenzene. The final product should be characterized by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Causality of Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the HBr or HF that is formed during the reaction, driving the equilibrium towards the product.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SNAr reaction.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Excess Morpholine: Ensures complete consumption of the limiting reagent, this compound.
Conclusion
The nitro group in this compound plays a multifaceted and indispensable role in activating the aromatic ring for nucleophilic aromatic substitution. Through a combination of strong inductive and resonance electron withdrawal, it significantly enhances the electrophilicity of the ring carbons. This electronic activation is most critically manifested in the stabilization of the Meisenheimer complex, the key intermediate in the SNAr mechanism. Furthermore, the principles of the "element effect" dictate that the fluorine atom is the more labile leaving group in this context, a crucial consideration for regioselective synthesis. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to leverage the synthetic versatility of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 13. Stable Spirocyclic Meisenheimer Complexes | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-4-fluoro-1-nitrobenzene in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-4-fluoro-1-nitrobenzene, a trifunctionalized aromatic compound, has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique combination of reactive sites—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a key amine functionality, and an activated fluorine atom susceptible to nucleophilic aromatic substitution—provides a powerful platform for the construction of complex, biologically active molecules. This in-depth technical guide explores the multifaceted applications of this compound, with a particular focus on its role in the synthesis of targeted therapies such as kinase and PARP inhibitors. We will delve into the chemical logic behind its utility, provide detailed experimental protocols for its key transformations, and present a case study illustrating its application in the synthesis of a known kinase inhibitor scaffold. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Molecular Architecture and Strategic Value of this compound
This compound (CAS No. 700-36-7) is a pale yellow solid with a molecular weight of 220.00 g/mol .[1] Its strategic value in medicinal chemistry is derived from the orthogonal reactivity of its three functional groups, which allows for a stepwise and controlled elaboration of the molecular structure.
-
The Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be selectively reduced to an aniline. This aniline functionality is a cornerstone of many pharmaceutical compounds, serving as a key pharmacophoric element or a handle for further diversification.[2]
-
The Bromine Atom: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This enables the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, allowing for extensive exploration of the chemical space around the core scaffold.
-
The Fluorine Atom: The fluorine atom, positioned para to the activating nitro group, is susceptible to nucleophilic aromatic substitution.[5] Furthermore, the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[6]
This trifecta of reactivity makes this compound a powerful tool for fragment-based drug discovery (FBDD) and lead optimization.[7][8]
Core Synthetic Transformations and Methodologies
The utility of this compound is best understood through the key chemical transformations it readily undergoes.
Reduction of the Nitro Group: Gateway to Bioactive Anilines
The reduction of the nitro group to an amine is often the first step in a synthetic sequence, unmasking a versatile functional group for further elaboration. The resulting 2-bromo-4-fluoroaniline is a valuable intermediate for the synthesis of a wide range of bioactive molecules.
Experimental Protocol: Catalytic Hydrogenation
A common and efficient method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in MeOH or EtOAc.
-
Carefully add Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Evacuate the flask and backfill with hydrogen gas (typically at balloon pressure or in a Parr shaker apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-bromo-4-fluoroaniline, which can often be used in the next step without further purification.
| Reaction | Reducing Agent | Solvent | Typical Yield | Reference |
| Nitro Reduction | H₂, Pd/C | MeOH or EtOAc | >95% | [9] |
| Nitro Reduction | Iron powder, Acetic Acid | Ethanol/Water | ~85-90% | [9] |
Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity
The electron-deficient nature of the aromatic ring, due to the nitro group, facilitates the displacement of the fluorine atom by various nucleophiles. This reaction is highly regioselective for the position para to the nitro group.[10][11]
Experimental Protocol: SNAr with an Amine
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1-1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO or DMF, add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).[5]
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caption: Generalized workflow for SNAr on this compound.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The bromine atom of this compound serves as an excellent handle for this transformation, enabling the synthesis of complex biaryl structures, which are prevalent in kinase inhibitors.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or its aniline derivative) (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To an oven-dried flask, add this compound (or its aniline derivative) (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Kinase Inhibitors: A Case Study of a Dabrafenib Analog
The BRAF kinase inhibitor Dabrafenib (GSK2118436) is a prime example of a complex therapeutic agent where a scaffold derived from a 2-bromo-4-fluoroaniline structure is central to its biological activity.[13] While the exact industrial synthesis may vary, we can illustrate the utility of this compound in constructing a key intermediate for a Dabrafenib analog.
The core of Dabrafenib features a 2-fluoroaniline moiety substituted with a thiazole ring. The journey from this compound to this critical intermediate showcases the strategic application of the reactions discussed above.
Synthetic Pathway Overview:
Caption: Synthetic pathway to a key intermediate for a Dabrafenib analog.
Step-by-Step Rationale:
-
Reduction: this compound is first reduced to 2-bromo-4-fluoroaniline, providing the foundational aniline structure.
-
Protection: The aniline is then protected as an acetamide to direct the subsequent electrophilic nitration.
-
Nitration: A second nitro group is introduced. The directing effects of the amide and the halogens will influence the position of nitration.
-
Selective Reduction: The newly introduced nitro group is selectively reduced to an amine, yielding a diaminobenzene derivative.
-
Thiazole Formation: This diamine can then undergo cyclization with a suitable thiocyanate to form the crucial thiazole ring system present in Dabrafenib.
This hypothetical pathway, based on known organic transformations, highlights how the initial functionalities of this compound are strategically manipulated to build a complex, medicinally relevant scaffold.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with BRCA mutations.[14][15] The core structures of many PARP inhibitors contain substituted phenyl rings. This compound can serve as a valuable starting material for the synthesis of fragments or key intermediates for these inhibitors. For instance, after reduction to 2-bromo-4-fluoroaniline, the bromine atom can be utilized in a Suzuki coupling to introduce the requisite aromatic or heteroaromatic moieties, while the aniline can be further functionalized to build the pharmacophore responsible for binding to the PARP enzyme.
Role in Fragment-Based Drug Discovery (FBDD)
The physicochemical properties of this compound make it and its derivatives attractive for inclusion in fragment libraries for FBDD.[7] The presence of the fluorine atom is particularly advantageous for ¹⁹F NMR-based screening, a sensitive technique for detecting weak binding interactions between fragments and their protein targets.[16][17] The fluoronitrobenzene motif can provide valuable information on the binding pocket's polarity and potential for halogen bonding.
| FBDD Attribute | Relevance of this compound Derivatives |
| Low Molecular Weight | The core scaffold is small, adhering to the "Rule of Three." |
| ¹⁹F NMR Handle | The fluorine atom provides a sensitive probe for binding studies.[6] |
| Synthetic Tractability | The orthogonal reactivity allows for facile fragment evolution. |
| Exploration of Chemical Space | The bromine atom allows for the introduction of diverse substituents. |
Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of complex and diverse molecules with significant therapeutic potential. From the construction of key intermediates for targeted therapies like kinase and PARP inhibitors to its utility as a valuable fragment in drug discovery, this versatile building block continues to empower researchers in their quest for novel medicines. A thorough understanding of its reactivity and synthetic applications, as outlined in this guide, is essential for any medicinal chemist aiming to accelerate their drug discovery programs.
References
- 1. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem-space.com [chem-space.com]
- 7. New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency [labbulletin.com]
- 8. Fluorinated Fragment Library - Enamine [enamine.net]
- 9. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 10. Ambeed [ambeed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Technical Guide to 2-Bromo-4-fluoro-1-nitrobenzene: A Cornerstone Precursor for Advanced Agrochemical Synthesis
Abstract
In the landscape of modern agrochemical research and development, the strategic design of active ingredients hinges on the availability of versatile and highly functionalized chemical building blocks. 2-Bromo-4-fluoro-1-nitrobenzene (BFNB) has emerged as a preeminent precursor, offering a unique constellation of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of BFNB, elucidating its chemical properties, reactivity profile, and its pivotal role in the synthesis of next-generation herbicides and fungicides. We will dissect the core synthetic transformations it enables—from nucleophilic aromatic substitution to nitro group reduction and cross-coupling reactions—and present a case study on its application in the synthesis of a commercial herbicide. This document is intended for researchers, chemists, and process development professionals dedicated to advancing crop protection technologies.
Introduction: The Strategic Value of this compound (BFNB)
This compound is a substituted aromatic compound whose value in synthetic chemistry is derived from the specific arrangement of its three functional groups: a nitro group, a fluorine atom, and a bromine atom.[1][2] This trifecta of functionalities makes BFNB an exceptionally useful intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][3]
The molecule's utility is rooted in its distinct reactivity:
-
Activated Aromatic Ring: The potent electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[4][5]
-
Dual Leaving Groups: It possesses two halogen atoms, fluorine and bromine, which can act as leaving groups in SNAr reactions or as handles for transition-metal-catalyzed cross-coupling reactions.[1][6] The differential reactivity of these halogens allows for selective and sequential functionalization.
-
Latent Amino Group: The nitro group can be readily reduced to an aniline, a critical pharmacophore and a versatile functional group for further elaboration in the construction of complex active ingredients.
This guide will demonstrate how these features are leveraged to forge key bonds and build the scaffolds of modern agrochemicals.
Physicochemical Properties and Reactivity Profile
A thorough understanding of BFNB's properties is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 700-36-7 | [2] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Powder | [7] |
| SMILES | C1=CC(=C(C=C1F)Br)--INVALID-LINK--[O-] | [2] |
Electronic Effects and Regioselectivity
The reactivity of BFNB is dictated by the interplay of its substituents. The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. In BFNB, the bromine atom occupies an ortho position (C2) and the fluorine atom occupies the para position (C4) relative to the nitro group.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this complex is greatest when the negative charge is delocalized onto the electron-withdrawing nitro group. Both the C2 and C4 positions allow for this stabilization. While the C-F bond is stronger than the C-Br bond, fluorine is generally a better leaving group than bromine in SNAr reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[8] This often allows for the selective substitution of the fluorine atom in the presence of bromine.
Core Synthetic Transformations
BFNB is a versatile platform for several high-value chemical transformations that form the basis of agrochemical synthesis.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is arguably the most important reaction involving BFNB in agrochemical synthesis. It allows for the direct formation of carbon-heteroatom bonds, introducing moieties such as amines, ethers, and thioethers, which are common in bioactive molecules.[4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The conversion of the nitro group into an amine is a fundamental transformation that opens up a vast array of subsequent reactions, such as amide bond formation, diazotization, and N-alkylation. This is a crucial step for introducing nitrogen-containing scaffolds common in many herbicides and fungicides.
Caption: Schematic of nitro group reduction to form a functional aniline.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in BFNB is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, providing access to complex biaryl or arylamine structures that are difficult to synthesize via other methods.[6] The Suzuki-Miyaura coupling, for instance, is a powerful tool for this purpose.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of the Herbicide Flufenacet
Flufenacet is a potent oxyacetanilide herbicide used for pre-emergence control of grass and broadleaf weeds in various crops.[9][10] The synthesis of its key intermediate, N-(4-fluorophenyl)-N-isopropylacetamide, relies on a scaffold directly accessible from 4-fluoro-1-nitrobenzene, a close relative of BFNB.[10][11] The synthetic logic demonstrates the utility of the fluoronitrobenzene core.
The synthesis pathway involves the reduction of the nitro group, followed by N-isopropylation and subsequent acylation.
Caption: Simplified synthetic pathway to the herbicide Flufenacet.
This multi-step synthesis highlights how the initial fluoronitrobenzene precursor is systematically elaborated to build the final, complex agrochemical product. The fluorine atom remains intact and is crucial for the herbicide's biological activity.[12]
Experimental Protocols
The following protocols are provided as illustrative examples for key transformations. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize 2-bromo-4-fluoro-N-methylaniline from BFNB.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Add a solution of methylamine (2.0 eq, e.g., 40% in water) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 2-bromo-4-fluoroaniline from BFNB.
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.
-
Reagent Addition: Add iron powder (3.0-5.0 eq) and concentrated hydrochloric acid (0.5 eq) portion-wise while stirring. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the aniline product, which can be further purified if necessary.
Protocol 3: Synthesis of Flufenacet from Key Intermediates
Objective: Condensation of N-(4'-Fluoro-N-isopropyl)hydroxyacetanilide and 2-methylsulphonyl-5-trifluoromethyl-1,3,4-thiadiazole.[13]
-
Setup: Dissolve 4'-Fluoro-N-isopropylhydroxyacetanilide (1.0 eq, 11.4 g) and 2-methylsulphonyl-5-trifluoromethyl-1,3,4-thiadiazole (1.0 eq, 11.8 g) in acetone (100 mL) in a flask equipped for low-temperature reaction.
-
Base Addition: Cool the solution to -20 °C with stirring. Slowly add a pre-cooled solution of sodium hydroxide (2.4 g) in water (9 mL) dropwise, maintaining the temperature at -20 °C.
-
Reaction: Continue stirring at -20 °C for 3 hours.
-
Precipitation: Pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Isolation: Collect the solid product by suction filtration and wash with water.
-
Drying: Dry the isolated solid under vacuum to obtain flufenacet.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for synthetic chemists in the agrochemical industry. By enabling critical transformations such as regioselective nucleophilic aromatic substitution, nitro-to-amine reduction, and cross-coupling reactions, BFNB facilitates the efficient and controlled synthesis of complex, high-value active ingredients. As the demand for more effective, selective, and environmentally conscious crop protection solutions continues to grow, the role of such pivotal chemical precursors will only become more significant.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-fluoro-4-nitrobenzene [myskinrecipes.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-1-fluoro-4-nitrobenzene 95 701-45-1 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Flufenacet - Wikipedia [en.wikipedia.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Synthesis of Flufenacet | Semantic Scholar [semanticscholar.org]
- 12. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]
- 13. WO2021115493A2 - Novel crystalline forms of flufenacet, methods for their preparation and use of the same - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Bromo-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive protocol for leveraging 2-Bromo-4-fluoro-1-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic principles governing its reactivity, with a specific focus on the regioselectivity dictated by the interplay of its three functional groups. This document is designed for researchers, chemists, and drug development professionals, offering a robust experimental protocol, mechanistic insights grounded in established chemical principles, and practical guidance for troubleshooting. The unique electronic properties of this substrate make it a valuable building block for complex molecules, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3]
Introduction: The Strategic Advantage of a Trifunctional Synthon
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[4] Unlike the more common electrophilic aromatic substitution, SNAr proceeds with electron-deficient aromatic systems and is pivotal in the construction of pharmaceutical intermediates.[5][6]
This compound (CAS No. 700-36-7) is a pale yellow solid that has emerged as a particularly versatile synthon in medicinal chemistry.[1][7] Its utility stems from the strategic placement of three key functional groups on the benzene ring:
-
A potent electron-withdrawing nitro group that strongly activates the ring for nucleophilic attack.[8]
-
Two distinct halogen leaving groups , bromine and fluorine, whose differential reactivity provides a basis for controlled, regioselective substitution.
This unique combination allows for precise chemical modifications, making it an ideal starting material for building complex molecular architectures found in targeted therapies like kinase inhibitors.[9]
Mechanistic Deep Dive: Understanding Reactivity and Regioselectivity
The SNAr reaction does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[4] Instead, it follows a two-step addition-elimination mechanism .
-
Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]
-
Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[10][11]
The Decisive Role of the Nitro Group
The SNAr reaction is only efficient if the aromatic ring is "activated" by a strong electron-withdrawing group (EWG).[5][12] The nitro group in this compound serves this purpose perfectly. For the Meisenheimer complex to be sufficiently stabilized, the EWG must be positioned ortho or para to the leaving group.[12][13] This positioning allows the negative charge of the intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, a stabilizing effect that is not possible if the EWG is in the meta position.[6][14]
Regioselectivity: Bromine vs. Fluorine as the Leaving Group
A critical question for this substrate is which halogen is displaced: the bromine at the C2 position or the fluorine at the C4 position?
-
The nitro group is ortho to the bromine atom (C2) .
-
The nitro group is meta to the fluorine atom (C4) .
Because direct resonance stabilization of the Meisenheimer complex is only possible when the nitro group is ortho or para to the site of nucleophilic attack, the reaction will overwhelmingly favor substitution at the C2 position, displacing the bromide ion. Attack at the C4 position would result in a less stable intermediate, as the negative charge cannot be delocalized onto the nitro group.
Furthermore, in SNAr reactions, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted, with fluorine often being the best leaving group (F > Cl ≈ Br > I).[4][15][16] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's superior electronegativity makes the attached carbon more electrophilic and better stabilizes the developing negative charge in the transition state, thereby lowering the activation energy for the slowest step.[10][17] However, in the case of this compound, the positional electronic effects (ortho vs. meta) are the dominant factor, making bromide the effective leaving group.
Experimental Protocol: Synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine
This protocol details the regioselective SNAr of this compound with piperazine, a common reaction in the synthesis of pharmaceutical building blocks.
Materials and Equipment
| Reagents & Materials | CAS No. | M.W. ( g/mol ) | Notes |
| This compound | 700-36-7 | 220.00 | Purity ≥98% |
| Piperazine | 110-85-0 | 86.14 | Anhydrous, Purity ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, fine powder |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, <0.02% water |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Saturated NaCl solution (Brine) | N/A | N/A | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh for chromatography |
| Equipment |
| Round-bottom flask with stir bar |
| Condenser and heating mantle |
| Inert gas line (Nitrogen or Argon) |
| Separatory funnel |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Glassware for column chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (2.20 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous piperazine (1.29 g, 15.0 mmol, 1.5 equiv) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv). Causality Note: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion.
-
Add 30 mL of anhydrous DMSO. Causality Note: A polar aprotic solvent like DMSO is ideal as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
Fit the flask with a condenser, and purge the system with an inert gas (N₂ or Ar) for 10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC (eluent: 7:3 Hexane/EtOAc). The starting material has a higher Rf than the more polar product. The reaction is complete upon the disappearance of the starting this compound spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into 150 mL of cold deionized water. A precipitate may form.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 7:3) to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield 1-(5-fluoro-2-nitrophenyl)piperazine as a yellow solid.
-
Expected Results
| Parameter | Expected Outcome |
| Product | 1-(5-fluoro-2-nitrophenyl)piperazine |
| Appearance | Yellow solid |
| Theoretical Yield | 2.25 g (for 10.0 mmol scale) |
| Typical Yield | 85-95% |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, and LC-MS. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time.2. Reagents not anhydrous (water competes as a nucleophile).3. Ineffective base. | 1. Increase temperature to 100 °C or extend reaction time.2. Use freshly opened anhydrous solvents and reagents.3. Ensure K₂CO₃ is a fine, dry powder. |
| Low Yield | 1. Inefficient extraction.2. Product loss during chromatography.3. Side reactions. | 1. Perform an additional extraction of the aqueous layer.2. Carefully monitor fractions during chromatography.3. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |
| Multiple Products Observed | 1. Reaction with both ends of piperazine (bis-arylation). | 1. Use a larger excess of piperazine (e.g., 3-5 equivalents) to favor mono-substitution. |
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]
-
Piperazine: Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
DMSO: Can increase the absorption of other chemicals through the skin.
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a highly effective and regioselective substrate for SNAr reactions. The dominant activating effect of the ortho-nitro group directs nucleophilic attack to the C2 position, leading to the selective displacement of the bromide leaving group. The protocol provided herein is robust and high-yielding, demonstrating the utility of this building block in synthesizing valuable chemical intermediates for drug discovery and development. A thorough understanding of the underlying electronic principles is crucial for predicting its reactivity and successfully applying it in complex synthetic campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 14. echemi.com [echemi.com]
- 15. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Bromo-4-fluoro-1-nitrobenzene with Amines
Abstract
This comprehensive guide details the experimental procedure for the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-Bromo-4-fluoro-1-nitrobenzene and various amine nucleophiles. Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, pivotal in the construction of arylamines that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides a robust theoretical framework, a detailed step-by-step protocol, and expert insights into the critical parameters governing reaction success, including regioselectivity, solvent effects, and base selection. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure reproducible and high-yielding syntheses.
Introduction and Theoretical Background
The SNAr reaction is a powerful class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the nucleophilic benzene ring in electrophilic aromatic substitutions, the SNAr reaction requires an electron-deficient aromatic system.[4] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[5][6]
The substrate, this compound, is an excellent electrophile for this transformation. The potent electron-withdrawing nitro group at C1 significantly activates the ring for nucleophilic attack. This substrate presents an interesting case for regioselectivity, as it possesses two potential halogen leaving groups: fluorine at C4 (para to -NO₂) and bromine at C2 (ortho to -NO₂).
The Principle of Regioselectivity
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The leaving group's ability to depart occurs in a subsequent, faster step. Consequently, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity is often F > Cl > Br > I.[6] This is because the extreme electronegativity of fluorine most effectively polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Therefore, in the reaction of this compound, amines will selectively displace the fluoride ion at the C4 position.[8]
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The amine nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring to form a negatively charged Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the nitro group.[4][5]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is the most facile leaving group in this context, yielding the final substituted product.
Figure 1: SNAr Addition-Elimination Mechanism
Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of temperature and reaction time may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, TCI | The key electrophile. |
| Amine Nucleophile (e.g., Morpholine) | >99% | Acros Organics | 1.1 - 1.5 equivalents are typically used. |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Fisher Scientific | A common, inexpensive base to neutralize the generated HF.[9] Other bases like Et₃N or DIPEA can be used. |
| Dimethyl Sulfoxide (DMSO), anhydrous | Anhydrous, >99.8% | Alfa Aesar | A superior polar aprotic solvent for SNAr reactions.[1] DMF or NMP are suitable alternatives.[3] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Deionized Water | N/A | In-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing and breaking emulsions. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | J.T.Baker | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography purification. |
Apparatus
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Heating mantle or oil bath with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M). Begin stirring and add the amine nucleophile (1.2 eq) via syringe. Finally, add anhydrous potassium carbonate (2.0 eq).[9][10]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C). The optimal temperature can range from room temperature to 120 °C depending on the amine's nucleophilicity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3x the volume of DMSO).
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).[9]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 2-bromo-1-nitrobenzene derivative.[11]
Figure 2: Generalized Experimental Workflow
Safety and Handling Precautions
This compound is a hazardous substance.
-
Hazards: Causes skin and serious eye irritation.[12] May cause respiratory irritation. Harmful if swallowed or in contact with skin.[13]
-
Prevention: Always handle this chemical in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Wash hands thoroughly after handling.[12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage & Disposal: Store in a tightly closed container in a cool, well-ventilated place.[12] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Troubleshooting and Expert Insights
-
Why Polar Aprotic Solvents? Solvents like DMSO, DMF, and NMP are ideal for SNAr reactions. They are highly polar, dissolving the reactants, but they are aprotic. This means they effectively solvate the potassium cation from the base but poorly solvate the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.[1][3][16]
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature in 10-20 °C increments. Alternatively, a stronger, non-nucleophilic base or a slight excess of the amine nucleophile might be beneficial.
-
Difficult Purification: High-boiling solvents like DMSO can be challenging to remove completely. Thoroughly washing the organic extract with water and brine during workup is critical. If the product is an amine, a mild acid wash (e.g., 1M HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be re-isolated by basifying the aqueous layer and re-extracting.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Palladium-Catalyzed Amination of 2-Bromo-4-fluoro-1-nitrobenzene
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has supplanted many classical methods, which often suffered from harsh conditions and limited substrate scope.[1][2] Its application is particularly vital in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous.
This guide focuses on the specific application of the Buchwald-Hartwig amination to 2-Bromo-4-fluoro-1-nitrobenzene. This substrate presents a unique set of challenges and opportunities. The presence of a strongly electron-withdrawing nitro group and ortho- and para-halogens makes it an interesting, yet sensitive, coupling partner. The resulting N-aryl-4-fluoro-2-nitroaniline products are valuable intermediates for the synthesis of dyes, agrochemicals, and biologically active molecules, including kinase inhibitors.
Successfully navigating this transformation requires a nuanced understanding of the interplay between the catalyst, ligand, base, and substrate. This document provides a detailed mechanistic overview, a guide to optimizing critical reaction parameters, and a robust, step-by-step protocol designed for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][3] The efficiency of each step is highly dependent on the choice of ligand and reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand (L), inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success: A Scientist's Perspective
The success of the amination of this compound hinges on the judicious selection of four key parameters. The electron-deficient nature of the aryl bromide and the sensitivity of the nitro group guide these choices.
-
Palladium Precursor & Ligand Selection: While standard precursors like Pd₂(dba)₃ or Pd(OAc)₂ are effective, the true driver of reactivity is the phosphine ligand.[4] For electron-deficient substrates like this, bulky, electron-rich biarylphosphine ligands are essential. They accelerate both the oxidative addition and the crucial reductive elimination step.[5] Ligands such as XPhos , tBuBrettPhos , or Josiphos-type ligands are highly recommended over older, less active ligands like BINAP for this specific transformation.[6][7]
-
The Crucial Role of the Base: This is arguably the most critical parameter for this substrate. Strong organic bases commonly used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), are often incompatible with nitroarenes and can lead to side reactions or decomposition.[4][8] The use of milder inorganic bases is paramount. Cesium carbonate (Cs₂CO₃) is the base of choice as it is strong enough to facilitate amine deprotonation without degrading the nitro-functionalized substrate.[4][5] Potassium phosphate (K₃PO₄) is another viable alternative.[9]
-
Solvent and Temperature: Anhydrous, aprotic solvents are required to prevent catalyst deactivation. Toluene and 1,4-dioxane are excellent choices, offering good solubility for the reagents and the catalyst complex.[10][11] The reaction typically requires heating to achieve a reasonable rate, with temperatures between 80-110 °C being standard.[11]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, the reaction must be assembled and run under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox to ensure catalyst longevity and reproducibility.[6][11]
Data Presentation: Starting Points for Optimization
The following table provides a summary of recommended starting conditions for the amination of this compound. These parameters should serve as a robust foundation for further optimization depending on the specific amine coupling partner.
| Parameter | Recommended Range / Choice | Rationale & Field Insights |
| Aryl Halide | This compound | Substrate of interest. |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | A slight excess of the amine drives the reaction to completion. |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard, reliable palladium sources. Pre-catalysts can also be used.[4] |
| Ligand | XPhos or tBuBrettPhos (1.2-2.4 x Pd mol%) | Bulky biarylphosphine ligands are critical for this electron-deficient substrate.[7] |
| Base | Cs₂CO₃ (1.5-2.0 equiv) | Essential for compatibility with the nitro functional group.[4][5] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents that perform well at elevated temperatures.[10] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy for efficient catalysis. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Workflow
The overall experimental process follows a standard procedure for inert atmosphere chemistry, from careful setup to final purification.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the coupling of an amine with this compound on a 1.0 mmol scale.
Materials:
-
This compound (1.0 equiv, 220 mg, 1.0 mmol)[12]
-
Amine (e.g., Morpholine) (1.2 equiv, 104.5 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 9.2 mg, 0.01 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) (0.024 equiv, 11.4 mg, 0.024 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), XPhos (11.4 mg), and Cesium Carbonate (652 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (220 mg).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol). If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the starting aryl bromide.[13]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the Celite® pad with additional ethyl acetate (10 mL).[3]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-4-fluoro-2-nitroaniline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 700-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-Bromo-4-fluoro-1-nitrobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-Bromo-4-fluoro-1-nitrobenzene as a strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the unique reactivity imparted by its trifunctional nature, enabling selective chemical transformations to build complex molecular architectures. The protocols herein focus on the synthesis of benzimidazoles, benzothiazoles, and quinolines, core structures found in numerous FDA-approved drugs and clinical candidates.[1][2][3] By explaining the causality behind experimental choices and providing self-validating procedural steps, this guide serves as a practical resource for laboratory execution and methodology development.
Introduction: The Strategic Value of this compound
This compound (CAS 700-36-7) is a highly versatile building block in modern organic synthesis, particularly for constructing heterocyclic systems.[4][5] Its utility stems from the orthogonal reactivity of its three key functional groups arranged on the aromatic ring:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the para-positioned fluorine atom. It also serves as a synthetic handle, readily reducible to a primary amine (-NH₂) to enable cyclization reactions.[4][6]
-
Fluorine Atom (-F): Located para to the nitro group, this is the primary site for SNAr. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, and fluoride is an excellent leaving group in this context. The rate-determining step in such SNAr reactions is typically the initial addition of the nucleophile.[7][8]
-
Bromine Atom (-Br): This halogen serves as a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C and C-heteroatom bonds.[9][10]
This distinct reactivity profile allows for a stepwise and controlled elaboration of the molecule, making it a preferred precursor for generating libraries of complex heterocycles for drug discovery programs.[11]
General Synthetic Workflow Overview
The synthesis of various heterocyclic cores from this compound typically follows a logical sequence of transformations. The initial step often leverages the highly activated fluorine atom for a nucleophilic substitution, followed by the reduction of the nitro group to set the stage for a final cyclization event.
Caption: General workflow for heterocyclic synthesis.
Protocol I: Synthesis of 6-Bromo-4-substituted-benzimidazoles
Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of drugs used as proton-pump inhibitors, anthelmintics, and anticancer agents.[1][12] This protocol describes a robust two-step synthesis involving an initial SNAr reaction followed by a reductive cyclization.
Reaction Scheme
(Self-generated image, not from search results)
Mechanistic Insight
The synthesis begins with the SNAr displacement of the activated fluoride by a primary amine (R-NH₂). The resulting N-substituted nitroaniline is then subjected to reductive conditions. The reduction of the nitro group to an amine generates an in situ ortho-phenylenediamine derivative.[6] This intermediate readily undergoes acid-catalyzed condensation with an aldehyde, followed by cyclization and aromatization to yield the stable benzimidazole ring system.[13][14]
Detailed Experimental Protocol
Step A: Synthesis of N-Aryl-2-bromo-4-nitroaniline (Intermediate)
-
To a 100 mL round-bottom flask, add this compound (1.0 eq., e.g., 2.20 g, 10 mmol).
-
Add the desired primary amine (1.1 eq., 11 mmol) and a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (30 mL).
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq., 2.07 g, 15 mmol) or triethylamine (TEA) (1.5 eq., 2.1 mL, 15 mmol).
-
Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be purified further by recrystallization from ethanol if necessary.
Step B: Reductive Cyclization to form the Benzimidazole
-
In a 250 mL round-bottom flask, dissolve the N-substituted intermediate from Step A (1.0 eq., e.g., 8 mmol) in a solvent mixture of ethanol (50 mL) and water (10 mL).
-
Add the desired aldehyde (1.2 eq., 9.6 mmol).
-
Add sodium dithionite (Na₂S₂O₄) (3.0 eq., 4.18 g, 24 mmol) in portions over 15 minutes. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.
Data Summary
| Entry | R-group (Amine) | R'-group (Aldehyde) | Typical Yield |
| 1 | Benzyl | Phenyl | 75-85% |
| 2 | Cyclopentyl | 4-Chlorophenyl | 70-80% |
| 3 | n-Butyl | 4-Methoxyphenyl | 72-82% |
Protocol II: Synthesis of 6-Bromo-benzothiazoles
Benzothiazole derivatives are crucial pharmacophores known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[15][16][17] This synthesis proceeds via the formation of a key 2-aminothiophenol intermediate.
Reaction Scheme
(Self-generated image, not from search results)
Mechanistic Insight
The key to this synthesis is the displacement of the activated fluoride with a sulfur nucleophile, typically from sodium hydrosulfide (NaSH), to form a thiophenol. Subsequent reduction of the adjacent nitro group yields the reactive 2-amino-5-bromothiophenol intermediate. This intermediate is then condensed with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde) to form the benzothiazole ring.[15][18] The use of an oxidizing agent like hydrogen peroxide (H₂O₂) can facilitate the cyclization when starting with an aldehyde.[18]
Detailed Experimental Protocol
Step A: Synthesis of 2-Bromo-4-mercapto-1-nitrobenzene
-
In a sealed vessel, dissolve this compound (1.0 eq., 10 mmol) in DMF (25 mL).
-
Carefully add sodium hydrosulfide hydrate (NaSH·xH₂O) (1.5 eq., 15 mmol) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into acidic water (pH ~3-4, adjusted with HCl) and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude thiophenol, which is often used directly in the next step.
Step B: Synthesis of 2-Amino-5-bromothiophenol
-
Dissolve the crude intermediate from Step A in acetic acid (40 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq., 40 mmol) portion-wise.
-
Heat the mixture to 60-70 °C for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it onto ice, and basify to pH ~8-9 with a concentrated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to give the crude aminothiophenol.
Step C: Cyclization to form the Benzothiazole
-
Dissolve the crude 2-amino-5-bromothiophenol (1.0 eq., ~10 mmol) and a suitable aldehyde (1.1 eq., 11 mmol) in ethanol (50 mL).
-
Add 30% hydrogen peroxide (H₂O₂) (2.0 eq., 20 mmol) dropwise.
-
Stir the mixture at room temperature for 6-12 hours.[18]
-
Upon completion, pour the mixture into water and collect the precipitate by filtration.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to obtain the pure 6-bromo-2-substituted-benzothiazole.
Caption: Experimental workflow for benzothiazole synthesis.
Protocol III: Palladium-Catalyzed Synthesis of Quinolines
Quinolines are a cornerstone of antimalarial drug discovery and also exhibit anticancer and antibacterial activities.[3][19][20] This approach utilizes the bromine atom for a C-C bond-forming reaction after initial modifications to the other functional groups.
Reaction Scheme
(Self-generated image, not from search results)
Mechanistic Insight
This strategy begins with the reduction of the nitro group to form 3-bromo-5-fluoroaniline. This aniline is then subjected to a palladium-catalyzed annulation reaction with a propargyl alcohol.[21] The reaction proceeds through a cascade of steps, likely involving C-N bond formation followed by cyclization and aromatization to construct the quinoline core. The resulting 4-substituted-6-bromo-8-fluoroquinoline is a highly valuable intermediate, as the remaining bromine atom can be used for further diversification via subsequent cross-coupling reactions.[22]
Detailed Experimental Protocol
Step A: Synthesis of 3-Bromo-5-fluoroaniline
-
Follow a standard nitro reduction protocol, for instance, using SnCl₂·2H₂O in ethanol or catalytic hydrogenation (H₂, Pd/C) on this compound.
Step B: Palladium-Catalyzed Annulation
-
To an oven-dried Schlenk tube, add 3-Bromo-5-fluoroaniline (1.0 eq., 2 mmol), the desired propargyl alcohol (1.2 eq., 2.4 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent, such as toluene or dioxane (10 mL), followed by a base, for example, potassium carbonate (K₂CO₃) (2.0 eq., 4 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired quinoline.
Data Summary for Cross-Coupling
| Entry | Propargyl Alcohol (R-group) | Catalyst System | Typical Yield |
| 1 | 1,1-Diphenylprop-2-yn-1-ol | Pd(PPh₃)₄ / K₂CO₃ | 80-90% |
| 2 | 1-Phenylprop-2-yn-1-ol | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 75-85% |
| 3 | But-3-yn-2-ol | PdCl₂(dppf) / TEA | 65-75% |
Conclusion
This compound stands out as a powerful and economically viable starting material for the synthesis of diverse heterocyclic compounds. By strategically targeting its functional groups through nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, chemists can access a wide array of high-value molecular scaffolds like benzimidazoles, benzothiazoles, and quinolines. The protocols detailed in this guide are designed to be reproducible and adaptable, providing a solid foundation for both academic research and industrial drug discovery campaigns.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-1-fluoro-4-nitrobenzene [myskinrecipes.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. noveltyjournals.com [noveltyjournals.com]
- 21. Quinoline synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 2-Bromo-4-fluoro-1-nitrobenzene
For: Researchers, scientists, and drug development professionals
Abstract
The selective reduction of the nitro group in 2-Bromo-4-fluoro-1-nitrobenzene to yield 2-Bromo-4-fluoroaniline is a critical transformation in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of both bromo and fluoro substituents on the aromatic ring necessitates a careful selection of reduction methodology to ensure high chemoselectivity and avoid undesired dehalogenation. This comprehensive guide provides an in-depth analysis of various reduction strategies, including metal-acid systems, catalytic hydrogenation, and metal salt-hydride combinations. Detailed, field-proven protocols, mechanistic insights, and a comparative analysis of these methods are presented to empower researchers in optimizing this pivotal synthetic step.
Introduction: The Significance of 2-Bromo-4-fluoroaniline
2-Bromo-4-fluoroaniline is a valuable and highly sought-after building block in medicinal chemistry and materials science. Its trifunctional nature, possessing an amine, a bromine atom, and a fluorine atom, allows for diverse and regioselective downstream functionalization. The amine group serves as a versatile handle for amide bond formation, diazotization, and other nucleophilic transformations. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Given its utility, the efficient and selective synthesis of 2-Bromo-4-fluoroaniline from its nitro precursor is of paramount importance. The primary challenge lies in the selective reduction of the nitro group without compromising the integrity of the carbon-halogen bonds. This guide will explore the chemical principles and practical applications of the most effective methods to achieve this transformation.
Chemical Principles and Mechanistic Considerations
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions dictates the reaction pathway and the potential for side reactions.
Metal-Acid Reductions (e.g., Fe/HCl, SnCl₂)
Reductions using metals like iron or tin in acidic media are classic and robust methods for converting nitroarenes to anilines. The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with the acid serving as a proton source.
-
Iron in Acidic or Neutral Media (Fe/HCl or Fe/NH₄Cl): This method is widely used due to its low cost and high functional group tolerance. The reaction proceeds via the Béchamp reduction mechanism. Iron metal is oxidized from Fe(0) to Fe(II) or Fe(III) species, providing the electrons for the reduction of the nitro group. The use of ammonium chloride provides a mildly acidic medium, which can be advantageous for acid-sensitive substrates.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent for nitroarenes. It is particularly useful for substrates containing other reducible functional groups that might not be compatible with catalytic hydrogenation. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV).
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While highly efficient, a significant challenge with halogenated nitroaromatics is the potential for hydrodehalogenation.
-
Raney Nickel: This catalyst is often preferred over palladium on carbon (Pd/C) for the reduction of halogenated nitroaromatics as it generally exhibits lower dehalogenation activity.[1]
-
Sulfided Platinum on Carbon (Pt/C): Modification of platinum catalysts with sulfur can selectively poison the sites responsible for dehalogenation while retaining activity for nitro group reduction.
Metal Salt-Hydride Systems (e.g., NaBH₄ with Catalysts)
Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of nitroarenes.[2] However, its reducing power can be significantly enhanced by the addition of transition metal salts, which are reduced in situ to form highly active catalysts.[2][3]
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method depends on several factors, including the scale of the reaction, available equipment, cost considerations, and the desired level of chemoselectivity.
| Method | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/Water, Reflux | 85-95 | Inexpensive, high functional group tolerance, environmentally benign metal. | Heterogeneous reaction, requires filtration of iron salts, can be slow. |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 90-98 | High yield, mild conditions, good for small-scale synthesis. | Stoichiometric amounts of tin salts are produced, which can be difficult to remove. |
| Catalytic Hydrogenation | Raney Nickel, H₂ (balloon or autoclave), Methanol/Ethanol, RT | 90-99 | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized equipment (hydrogenator), risk of dehalogenation, catalyst can be pyrophoric. |
| Sodium Borohydride/Catalyst | NaBH₄, NiCl₂ or other transition metal salt, Methanol/Ethanol, 0°C to RT | 70-90 | Mild conditions, rapid reaction, avoids high-pressure hydrogenation. | Can have lower yields, requires careful control of exotherm. |
Detailed Experimental Protocols
Protocol 1: Reduction with Iron and Ammonium Chloride
This protocol is a robust and cost-effective method suitable for larger-scale synthesis.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (30%)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (3-5 equivalents) and ammonium chloride (0.1-0.2 equivalents).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of this compound (1 equivalent) in ethanol to the refluxing mixture over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add 30% sodium hydroxide solution to the mixture to adjust the pH to approximately 9.
-
Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washes and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-Bromo-4-fluoroaniline.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Diagram of the Experimental Workflow:
Caption: Workflow for Fe/NH₄Cl Reduction.
Protocol 2: Reduction with Stannous Chloride Dihydrate
This method is highly efficient and generally provides high yields, making it suitable for laboratory-scale synthesis.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (3-4 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue until the pH is basic (pH 8-9) to precipitate tin salts.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Experimental Workflow:
Caption: Workflow for SnCl₂ Reduction.
Protocol 3: Catalytic Hydrogenation with Raney Nickel
This protocol is a clean and efficient method but requires appropriate safety precautions for handling hydrogen and the pyrophoric catalyst.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or cylinder)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add Raney Nickel (5-10 wt% of the substrate) to the solution under a stream of inert gas (e.g., argon or nitrogen).
-
Seal the flask and purge the system with the inert gas several times.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-4-fluoroaniline.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
Diagram of the Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for metal-acid reductions), or the amount of reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.
-
Dehalogenation: This is a primary concern in catalytic hydrogenation. Using Raney Nickel instead of Pd/C can mitigate this. If dehalogenation is still observed, consider using a sulfided platinum catalyst or switching to a metal-acid reduction method.
-
Formation of Side Products: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can couple to form azoxy or azo compounds. Ensure sufficient reducing agent and reaction time to drive the reaction to the desired amine.
-
Safety with Catalytic Hydrogenation: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Raney Nickel is pyrophoric when dry and must be handled with care.
Conclusion
The selective reduction of this compound is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. The choice between metal-acid reduction, catalytic hydrogenation, or other methods will depend on the specific requirements of the synthesis. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently prepare the valuable intermediate, 2-Bromo-4-fluoroaniline, for its diverse applications in drug discovery and materials science.
References
Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-4-fluoro-1-nitrobenzene with Terminal Alkynes
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for performing the Sonogashira cross-coupling reaction between 2-bromo-4-fluoro-1-nitrobenzene and various terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This guide will cover the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the expected outcomes and characterization techniques. The information is curated to provide both a practical workflow for laboratory execution and a deeper understanding of the reaction's principles for researchers in organic synthesis and drug development. The fluorinated and nitrated benzene core of the starting material is a common motif in pharmacologically active compounds, making this a relevant transformation for medicinal chemistry.[4][5][6]
Scientific Rationale and Mechanism
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and, in its classic form, a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][7] The reaction typically proceeds under mild conditions, tolerating a wide variety of functional groups, which has led to its extensive use in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
The aryl halide's reactivity in the Sonogashira coupling is dependent on the nature of the halide, with the general trend being I > OTf > Br > Cl.[8] While aryl bromides are less reactive than the corresponding iodides, the presence of the strongly electron-withdrawing nitro group in this compound activates the C-Br bond towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.
The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.[8]
-
Transmetalation: The palladium(II) intermediate undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting palladium(II) complex then undergoes reductive elimination to yield the final coupled product (a 2-alkynyl-4-fluoro-1-nitrobenzene derivative) and regenerate the palladium(0) catalyst.[8]
-
-
Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base (commonly an amine), the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide.[3]
-
Transmetalation: This copper(I) acetylide then participates in the transmetalation step with the palladium(II) intermediate.
-
While the copper co-catalyst is traditional, copper-free Sonogashira couplings have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction.[9][10][11]
Below is a diagram illustrating the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira coupling.
Caption: The catalytic cycle of the copper-assisted Sonogashira coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific terminal alkyne used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Terminal Alkyne | ≥98% | Commercially Available | e.g., Phenylacetylene, 1-Hexyne |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Catalyst |
| Copper(I) Iodide (CuI) | 99.99% | Commercially Available | Co-catalyst |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Base and Solvent |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated aq. NH₄Cl | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |
| Schlenk flask or oven-dried round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere setup (Nitrogen or Argon) | |||
| TLC plates (Silica gel 60 F₂₅₄) |
Step-by-Step Procedure
The following diagram outlines the general workflow for the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide) and anhydrous triethylamine (2.0 eq.).
-
Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-4-fluoro-1-nitrobenzene product.
-
Safety Precautions
-
Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Expected Results and Characterization
The Sonogashira coupling of this compound with terminal alkynes is expected to proceed in good to excellent yields, depending on the nature of the alkyne. The electron-withdrawing nitro group facilitates the reaction.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Fluoro-1-nitro-2-(phenylethynyl)benzene | 85-95% |
| 2 | 1-Hexyne | 1-(But-1-yn-1-yl)-4-fluoro-2-nitrobenzene | 70-85% |
| 3 | Trimethylsilylacetylene | 4-Fluoro-1-nitro-2-((trimethylsilyl)ethynyl)benzene | 80-90% |
Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the alkyne and the aromatic substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[12]
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretch of the alkyne and the N-O stretches of the nitro group.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient heating, poor quality reagents | Use fresh catalyst and anhydrous, degassed solvents. Increase the reaction temperature. Ensure the inert atmosphere is maintained. |
| Formation of homocoupled alkyne (Glaser product) | Presence of oxygen, high concentration of copper catalyst | Thoroughly degas the solvents. Consider using a copper-free protocol or reducing the amount of CuI. |
| Complex mixture of products | Side reactions, decomposition of starting material or product | Lower the reaction temperature. Use a more selective catalyst/ligand system. |
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of 2-alkynyl-4-fluoro-1-nitrobenzene derivatives. These compounds are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocol described herein, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in the field.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Pharmaceutical Intermediates from 2-Bromo-4-fluoro-1-nitrobenzene
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of versatile pharmaceutical intermediates starting from 2-Bromo-4-fluoro-1-nitrobenzene (CAS: 700-36-7). This readily available starting material is a trifunctionalized benzene ring, offering a strategic entry point to a diverse range of molecular scaffolds crucial for drug discovery and development. We present methodologies for chemoselective transformations including nitro group reduction, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and guidance for characterization. The intermediates synthesized are pivotal building blocks for various therapeutic agents, including kinase inhibitors and serotonin-norepinephrine reuptake inhibitors.
Introduction: The Strategic Value of this compound
This compound is a highly valuable starting material in medicinal chemistry.[1] Its structure is endowed with three distinct functional groups, each offering a unique reactive handle that can be addressed with high chemoselectivity:
-
The Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It also serves as a synthetic precursor to a primary aniline, a cornerstone functional group in many active pharmaceutical ingredients (APIs).
-
The Bromine Atom: A versatile leaving group, ideally suited for participation in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2]
-
The Fluorine Atom: A bioisostere for hydrogen that can significantly modulate the physicochemical properties of a drug molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[3] The C-F bond is generally robust, allowing for selective reaction at the C-Br bond.
This guide will explore four key transformations that leverage this unique reactivity to generate high-value pharmaceutical intermediates.
Core Synthetic Transformations
Chemoselective Reduction to 2-Bromo-4-fluoroaniline
The conversion of the nitro group to an aniline is arguably the most common and critical first step in elaborating this compound. The resulting product, 2-bromo-4-fluoroaniline, is a key intermediate for blockbuster drugs like the antidepressant Duloxetine and the antihistamine Fexofenadine.[4] While catalytic hydrogenation is a viable method, the Béchamp reduction, using iron in an acidic medium, is a cost-effective, reliable, and highly chemoselective laboratory and industrial method that avoids the reduction of the aryl halides.[5][6] The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The in-situ generation of FeCl₂ from the added acid helps to sustain the catalytic cycle.[7]
-
Materials: this compound (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (NH₄Cl, 10.0 eq), Ethanol (EtOH), Water.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 10.0 g, 45.5 mmol).
-
Add Ethanol and Water in a 2.5:1 ratio (e.g., 50 mL EtOH, 20 mL H₂O).
-
To the stirred solution, add iron powder (e.g., 12.7 g, 227.5 mmol) and ammonium chloride (e.g., 24.3 g, 455 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake thoroughly with ethanol (e.g., 3 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford 2-bromo-4-fluoroaniline as a solid.
-
| Parameter | Value |
| Reactants | This compound, Fe, NH₄Cl |
| Solvent | Ethanol/Water |
| Temperature | 90 °C |
| Time | 2-3 hours |
| Expected Yield | >85% |
| Product | 2-Bromo-4-fluoroaniline |
| Purity | >98% (post-chromatography) |
Nucleophilic Aromatic Substitution (SNAr) of Bromine
The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro substituents, facilitates nucleophilic aromatic substitution. While the C-F bond is strong, the C-Br bond is a better leaving group under SNAr conditions, allowing for selective displacement. This pathway is valuable for synthesizing substituted nitroaromatics, such as alkoxy-derivatives, which are themselves useful intermediates. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[5]
-
Materials: this compound (1.0 eq), Sodium methoxide (NaOMe, 1.2 eq), Anhydrous Methanol (MeOH).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (e.g., 5.0 g, 22.7 mmol) in anhydrous methanol (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium methoxide (e.g., 1.47 g, 27.2 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield 4-fluoro-2-methoxy-1-nitrobenzene.[1]
-
| Parameter | Value |
| Reactants | This compound, NaOMe |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Time | 4-6 hours |
| Expected Yield | >90% |
| Product | 4-Fluoro-2-methoxy-1-nitrobenzene |
| Purity | >98% (post-chromatography) |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, indispensable for the synthesis of biaryl scaffolds found in numerous pharmaceuticals.[8][9] The C-Br bond of this compound serves as an excellent electrophilic partner. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[10][11]
-
Materials: this compound (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene, Water.
-
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 4.55 mmol), 4-methoxyphenylboronic acid (e.g., 0.83 g, 5.46 mmol), and potassium carbonate (e.g., 1.26 g, 9.10 mmol).
-
Add a 4:1 mixture of Toluene and Water (e.g., 20 mL Toluene, 5 mL H₂O).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (e.g., 158 mg, 0.137 mmol).
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield the biaryl product.[12]
-
| Parameter | Value |
| Reactants | This compound, 4-Methoxyphenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90 °C |
| Time | 12-16 hours |
| Expected Yield | 80-95% |
| Product | 4-Fluoro-2-(4-methoxyphenyl)-1-nitrobenzene |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction is exceptionally broad in scope and is a significant improvement over classical methods. The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, base-mediated formation of a palladium-amido complex, and reductive elimination.[15] The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.[16]
-
Materials: this compound (1.0 eq), Morpholine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq), XPhos (0.03 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous Toluene.
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 62 mg, 0.068 mmol) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 65 mg, 0.136 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (10 mL) and stir for 5 minutes.
-
To this catalyst solution, add this compound (e.g., 1.0 g, 4.55 mmol), morpholine (e.g., 0.47 mL, 5.46 mmol), and sodium tert-butoxide (e.g., 0.61 g, 6.37 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[2][17]
-
| Parameter | Value |
| Reactants | This compound, Morpholine |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 hours |
| Expected Yield | 75-90% |
| Product | 4-(4-Fluoro-2-nitrophenyl)morpholine |
Downstream Application: Synthesis of Fluorinated Benzimidazoles
The intermediates generated from this compound are valuable precursors for more complex heterocyclic systems. For example, 2-bromo-4-fluoroaniline can be used to construct fluorinated benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[18][19] The following workflow illustrates this potential.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nobelprize.org [nobelprize.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
Application Notes & Protocols: The Reaction of 2-Bromo-4-fluoro-1-nitrobenzene with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-4-fluoro-1-nitrobenzene and various thiols. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of diverse thioethers. We will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and discuss the broad applications of the resulting products in drug discovery and development. This document is intended to serve as a practical resource for researchers, enabling them to confidently and efficiently utilize this important synthetic transformation.
Introduction: The Strategic Importance of Aryl Thioethers
Aryl thioethers are a privileged structural motif found in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] The unique physicochemical properties imparted by the sulfur linkage, such as metabolic stability and the ability to form key interactions with biological targets, make the synthesis of these compounds a critical endeavor in modern drug discovery.
This compound stands out as a particularly versatile building block for the synthesis of complex aryl thioethers.[2][3] Its trifunctional nature, featuring a bromine atom, a fluorine atom, and a nitro group, provides multiple handles for synthetic manipulation.[2] The strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the halogen substituents.[4][5] This guide will focus on the reaction with thiols, a class of sulfur nucleophiles readily available and crucial for introducing the thioether functionality.[6][7]
Mechanistic Insights: A Tale of Regioselectivity and Activation
The reaction of this compound with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[8][9]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a thiolate anion (generated in situ from the corresponding thiol and a base) on the electron-deficient aromatic ring. This attack can, in principle, occur at the carbon bearing the bromine or the fluorine. The strong electron-withdrawing nitro group, positioned ortho and para to the halogens, plays a crucial role in activating these positions for nucleophilic attack.[4][5] This activation arises from the ability of the nitro group to stabilize the negative charge of the intermediate through resonance.[4][10] The resulting resonance-stabilized intermediate is known as a Meisenheimer complex.[8]
Step 2: Elimination of the Leaving Group and Rearomatization
In the second step, the aromaticity of the ring is restored by the expulsion of a halide ion. The key to the regioselectivity of this reaction lies in the relative ability of fluoride and bromide to act as leaving groups in SNAr reactions. Contrary to what might be expected from SN1/SN2 reactions, in nucleophilic aromatic substitution, fluoride is a better leaving group than bromide. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.
Therefore, the reaction of this compound with a thiol will preferentially yield the product where the fluorine atom has been displaced by the sulfur nucleophile.
Diagram: Reaction Mechanism
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with a variety of thiols. Optimization may be required for specific substrates.
General Protocol for the Reaction with Aliphatic and Aromatic Thiols
This protocol is suitable for a wide range of thiols and generally provides good to excellent yields.
Materials:
-
This compound (1.0 eq)
-
Thiol (aliphatic or aromatic) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the corresponding thiol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 50-80 °C if the reaction is sluggish) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with various thiols.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | RT | 4 | 95 |
| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | RT | 3 | 92 |
| 3 | Benzyl mercaptan | K₂CO₃ | DMF | 50 | 6 | 88 |
| 4 | Ethanethiol | Cs₂CO₃ | DMF | RT | 8 | 85 |
| 5 | Cysteine derivative | DIPEA | DMF/H₂O | RT | 12 | 75 |
Yields are for isolated, purified products.
Applications in Drug Discovery and Development
The thioether products derived from the reaction of this compound are valuable intermediates in the synthesis of a wide range of pharmaceutically active compounds.
-
Kinase Inhibitors: The aryl thioether moiety can serve as a key hinge-binding element in various kinase inhibitors. The remaining bromo and nitro functionalities can be further elaborated to introduce additional pharmacophoric features.
-
Antiviral and Antimicrobial Agents: Many sulfur-containing heterocycles, accessible from these intermediates, exhibit potent antiviral and antimicrobial activities.
-
Fragment-Based Drug Discovery (FBDD): The fluorinated aryl thioether products can be valuable fragments in FBDD campaigns.[11] The fluorine atom provides a sensitive NMR handle for monitoring fragment binding to protein targets.[11]
Troubleshooting and Expert Insights
-
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Gentle heating (50-80 °C) can often improve the reaction rate and yield, especially for less reactive thiols.
-
Side Reactions: The formation of disulfide byproducts from the thiol starting material can sometimes occur. Using a slight excess of the thiol and maintaining an inert atmosphere can minimize this side reaction.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider alternative purification techniques such as preparative HPLC.
Conclusion
The reaction of this compound with thiols is a robust and versatile method for the synthesis of functionalized aryl thioethers. The predictable regioselectivity, driven by the principles of nucleophilic aromatic substitution, coupled with the mild reaction conditions, makes this transformation an indispensable tool in the arsenal of the medicinal and synthetic chemist. The protocols and insights provided in this guide are intended to facilitate the successful application of this important reaction in a variety of research and development settings.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. testbook.com [testbook.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Aqueous Phase Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-4-fluoro-1-nitrobenzene
Introduction
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The substrate, 2-Bromo-4-fluoro-1-nitrobenzene, is a trifunctional synthetic building block of significant interest.[2][3] Its reactivity is dictated by the interplay between two distinct halogen leaving groups (F and Br) and a powerful electron-withdrawing nitro group that activates the aromatic ring for nucleophilic attack.[2][4]
Traditionally, SNAr reactions are conducted in polar aprotic solvents like DMF, DMSO, or NMP.[5] However, growing concerns over the toxicity and environmental impact of these solvents have catalyzed a shift towards greener, more sustainable methodologies.[6][7][8] Performing SNAr reactions in water represents a significant advancement, offering benefits in cost, safety, and environmental stewardship. This guide provides an in-depth analysis of the mechanistic principles governing the aqueous SNAr of this compound and delivers detailed protocols for its practical application, leveraging modern catalytic techniques that enable high efficiency in aqueous media.
Part 1: Mechanistic Principles & Regioselectivity
The Stepwise SNAr Mechanism
The SNAr reaction does not proceed via a direct displacement. Instead, it follows a two-step addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5][9] The negative charge of this complex is delocalized onto the electron-withdrawing group (in this case, the nitro group), which is crucial for its stabilization.[1][9] The reaction concludes with the elimination of the leaving group, which restores the aromaticity of the ring. The initial nucleophilic attack is typically the rate-determining step.[9]
Predicting Regioselectivity: Fluorine vs. Bromine
A key consideration for this compound is which halogen will be displaced. In SNAr reactions, the "element effect" often dictates a leaving group reactivity order of F > Cl ≈ Br > I.[10] This is contrary to SN2 reactions where bond strength is paramount.
The causality for this is rooted in the rate-determining step: the nucleophilic attack. The highly electronegative fluorine atom strongly withdraws electron density from the ipso-carbon (the carbon it is attached to) via the inductive effect.[9] This makes the carbon center more electrophilic and significantly lowers the activation energy for the formation of the Meisenheimer complex.[9] While the C-F bond is stronger than the C-Br bond, its cleavage occurs in the fast, non-rate-determining second step. Therefore, the factor that accelerates the first step (electronegativity) dominates the overall reaction rate.
For this compound, the fluorine atom is at the C4 position (para to the nitro group), while the bromine atom is at the C2 position (ortho to the nitro group). Both positions are activated. However, based on the element effect, substitution is strongly predicted to occur selectively at the fluorine-bearing carbon (C4) .
Part 2: Enabling SNAr Chemistry in Water
The primary obstacle to performing organic reactions in water is the poor solubility of non-polar substrates.[11] Micellar catalysis overcomes this limitation by using surfactants to create "nanoreactors" within the bulk aqueous phase.
Non-ionic surfactants, such as TPGS-750-M or polymers like hydroxypropyl methylcellulose (HPMC), self-assemble in water to form micelles.[6][7][8][11] These micelles possess a hydrophobic core and a hydrophilic shell. The hydrophobic organic substrate (this compound) and the nucleophile are partitioned into the hydrophobic core, leading to a significant increase in their effective molarity and allowing the reaction to proceed efficiently, often at or near room temperature.[6][7]
Part 3: Experimental Protocols
These protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Aqueous Amination with Piperazine using HPMC
This protocol details the synthesis of 1-(3-bromo-4-nitrophenyl)piperazine, a valuable scaffold in medicinal chemistry.[12][13][14][15]
Reaction Scheme:

Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 220.01 | 1.0 | 220 mg | Limiting Reagent (1.0 eq) |
| Piperazine | 86.14 | 1.2 | 103 mg | (1.2 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base (2.0 eq) |
| Hydroxypropyl methylcellulose (HPMC) | - | - | 2 wt% solution | Polymeric Additive |
| Deionized Water | 18.02 | - | 5.0 mL | Solvent |
| Ethyl Acetate | - | - | ~100 mL | Extraction Solvent |
| Brine | - | - | ~30 mL | Aqueous Wash |
Step-by-Step Procedure:
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), piperazine (103 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 5.0 mL of a pre-prepared 2 wt% solution of HPMC in deionized water.
-
Reaction: Place a condenser on the flask and heat the mixture to 60 °C in an oil bath. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The starting material is less polar than the product. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(3-bromo-4-nitrophenyl)piperazine as a yellow solid.
Part 4: Data Interpretation & Troubleshooting
Expected Results
| Parameter | Expected Outcome |
| Major Product | 1-(3-bromo-4-nitrophenyl)piperazine (Substitution at the C-F position) |
| Typical Yield | 75-90% (Isolated yield after purification) |
| Appearance | Yellow to orange solid |
| ¹H NMR | Expect characteristic signals for the piperazine protons and three distinct aromatic protons. |
| Mass Spec (ESI+) | Calculated for C₁₀H₁₂BrN₃O₂ [M+H]⁺: 286.02, 288.02 (characteristic isotopic pattern for Bromine). Found: m/z consistent with calculation. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient temperature. 2. Ineffective stirring. 3. Base is not strong enough or has degraded. | 1. Increase temperature incrementally to 80 °C. 2. Ensure vigorous stirring to maintain dispersion. 3. Use fresh, anhydrous K₂CO₃. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Bis-arylation of piperazine. | 1. Lower the reaction temperature. 2. Use a slight excess of piperazine (1.1-1.2 eq) to favor mono-substitution. |
| Difficult Emulsion during Work-up | The polymeric additive (HPMC) can act as an emulsifier. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow layers to separate for a longer period. Centrifugation can also be effective. |
Conclusion
The aqueous phase Nucleophilic Aromatic Substitution of this compound is a powerful and sustainable method for synthesizing valuable chemical intermediates. By leveraging the principles of micellar catalysis with benign additives like HPMC, these reactions can be performed efficiently and safely, avoiding the use of hazardous organic solvents. The predictable regioselectivity, favoring substitution of the highly activated fluorine atom, makes this substrate an excellent candidate for streamlined synthetic routes in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to implement greener and more efficient synthetic strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-1-fluoro-4-nitrobenzene [myskinrecipes.com]
- 4. youtube.com [youtube.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Guide to Monitoring Reactions of 2-Bromo-4-fluoro-1-nitrobenzene by Thin-Layer Chromatography (TLC)
Abstract: This application note provides a comprehensive protocol for the effective monitoring of chemical reactions involving 2-Bromo-4-fluoro-1-nitrobenzene using Thin-Layer Chromatography (TLC). As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the progression of reactions with this substrate is critical for optimizing yield, minimizing byproduct formation, and determining reaction endpoints.[1] This guide delves into the fundamental principles of TLC, details the specific properties of the target molecule, and presents a robust, step-by-step protocol for sample preparation, mobile phase selection, chromatogram development, and result interpretation. It is intended for researchers, chemists, and process development professionals who require a reliable and rapid method for qualitative reaction analysis.
The Foundational Principles of TLC for Reaction Monitoring
Thin-Layer Chromatography is a cornerstone technique in the organic chemistry lab for its simplicity, speed, and low cost.[2][3] It operates on the principle of separation by adsorption. The process involves a stationary phase, typically a thin layer of an adsorbent material like silica gel or alumina coated onto a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action.[2][3]
When a sample mixture is spotted on the plate, its components are partitioned between the stationary and mobile phases.[4] The separation is governed by polarity:
-
Polar Compounds: Adsorb more strongly to the polar stationary phase (silica gel) and thus travel a shorter distance up the plate.
-
Non-polar Compounds: Have a greater affinity for the mobile phase and travel further up the plate.
This differential movement results in the separation of the mixture's components. The progress of each component is quantified by its Retention Factor (Rf) , a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[5][6][7] The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[8]
Key Characteristics of this compound (CAS 700-36-7)
A thorough understanding of the starting material is crucial for designing an effective monitoring strategy.
Physicochemical Properties:
-
Appearance: Pale yellow to green solid.[1]
-
Molecular Weight: 220.00 g/mol .[9]
-
Structure: A benzene ring substituted with three key functional groups: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F).
Reactivity Profile: The electron-withdrawing nature of the nitro group strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[11][12] This makes the carbon atoms ortho and para to the nitro group electrophilic and susceptible to attack by nucleophiles. In this compound, both the bromine and fluorine atoms are positioned at these activated sites. In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to form a stabilized intermediate (a Meisenheimer complex).[11][13]
Given that SNAr reactions often involve replacing a halogen with a different functional group (e.g., an amine, alkoxide, or thiol), the resulting product will almost certainly have a different polarity than the starting material. This polarity change is the key physical difference that allows TLC to be an effective monitoring tool.[14]
Comprehensive Protocol for TLC Monitoring
This protocol is designed to be a self-validating system, primarily through the use of a "co-spot" lane, which serves as an internal standard to confirm the identity of the starting material throughout the reaction.[15][16]
Required Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator for visualization under 254 nm UV light).
-
Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Solvents: HPLC or reagent grade solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane).
-
Sample Vials: Small vials for preparing dilutions.
-
Visualization Tool: A handheld UV lamp with short-wave (254 nm) capability.
-
General Lab Equipment: Pencils, rulers, forceps.
Mobile Phase (Eluent) Selection: The Key to Separation
The choice of eluent is the most critical variable in TLC. The goal is to achieve a clear separation between the starting material and the product, with Rf values ideally falling between 0.2 and 0.8.[14][17] For this compound and its likely reaction products, binary solvent systems of varying polarity are recommended.
Table 1: Recommended Starting Solvent Systems and Optimization Strategy
| Polarity | Recommended System | Starting Ratio (v/v) | Optimization Guide |
| Low | Hexane / Ethyl Acetate | 9:1 | If spots remain at the origin, increase the proportion of ethyl acetate (e.g., 7:3, 1:1) to increase eluent polarity.[18] |
| Medium | Hexane / Dichloromethane | 1:1 | A good general-purpose system. Adjust ratios based on initial results. |
| High | Dichloromethane / Methanol | 9.5:0.5 | For highly polar products. Increase methanol content cautiously as it significantly raises polarity.[18] |
Expert Tip: Start with a 1:1 mixture of ethyl acetate and hexane.[18] Spot the starting material, develop the plate, and visualize. If the Rf is too high (>0.8), decrease the polarity by adding more hexane. If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.
Experimental Workflow
The following workflow provides a step-by-step guide from plate preparation to final analysis.
Caption: Experimental workflow for reaction monitoring by TLC.
Step-by-Step Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.[8]
-
Plate Preparation: Using a pencil, gently draw a straight line across a TLC plate about 1 cm from the bottom. This is the origin. Mark three small tick marks for the spotting lanes.[4]
-
Sample Preparation & Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of pure this compound in a volatile solvent (like ethyl acetate). Use a capillary tube to apply a small spot on the first tick mark.
-
Lane 3 (Reaction Mixture - RM): At a specific time point (e.g., t = 30 min), withdraw a small aliquot from the reaction. Dilute it in a vial. Spot this solution on the third tick mark.
-
Lane 2 (Co-spot - Co): Apply a spot of the starting material solution (Lane 1) on the central tick mark. Then, without letting the spot grow too large, carefully apply a spot of the reaction mixture (Lane 3) directly on top of it.[15][16]
-
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the eluent.[4] Allow the solvent to ascend the plate. Remove the plate just before the solvent front reaches the top.[3]
-
Visualization: Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely. Place the plate under a UV lamp (254 nm). This compound and many of its aromatic products will absorb the UV light and appear as dark purple/black spots against the glowing green background.[19][20][21] Gently circle the spots with a pencil, as they will disappear when the lamp is removed.
Interpreting the Chromatogram: A Visual Story of the Reaction
The TLC plate tells a story of the reaction's progress over time. By running plates at different intervals, you can qualitatively assess the consumption of starting material and the formation of the product.
Caption: Idealized TLC results showing reaction progress over time.
-
At Time = 0: The reaction mixture (RM) lane should show only a single spot that has the same Rf value as the starting material (SM) lane. The co-spot lane will also show a single, intense spot.
-
At Intermediate Time: The RM lane will show a spot for the remaining starting material and a new spot for the product. The product spot will have a different Rf value (higher or lower depending on its relative polarity). The co-spot lane confirms the identity of the SM spot in the RM lane.[22]
-
At Reaction Completion: The RM lane should show the complete disappearance of the starting material spot and the maximum intensity of the product spot.[15] The co-spot lane will show two distinct spots: one for the SM reference and one for the product from the RM.
Calculating Rf Values: To calculate the Rf, measure the distance from the origin line to the center of the spot and divide it by the distance from the origin line to the solvent front line.[5][23][24]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf value is a unitless ratio between 0 and 1.[6]
Troubleshooting Common TLC Issues
| Issue | Possible Cause | Solution |
| Streaking Spots | Sample is too concentrated; sample is not soluble in the eluent. | Dilute the sample solution. If streaking persists, add a small amount of a more polar solvent (e.g., a drop of acetic acid for acidic compounds) to the eluent. |
| Spots Remain at Origin | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ratio of ethyl acetate to hexane). |
| Spots Run with Solvent Front | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the ratio of ethyl acetate to hexane). |
| No Spots Visible | Sample is too dilute; compound is not UV-active. | Spot the sample multiple times in the same location, allowing it to dry in between. If still not visible, try a chemical stain like iodine vapor.[4] |
Conclusion
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective tool for monitoring the progress of reactions involving this compound. By carefully selecting an appropriate mobile phase and employing a systematic three-lane spotting technique, researchers can gain clear, qualitative insights into the consumption of starting material and the formation of products. This allows for timely decisions regarding reaction endpoints and purification strategies, ultimately accelerating the research and development process.
References
- 1. nbinno.com [nbinno.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Khan Academy [khanacademy.org]
- 6. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. silicycle.com [silicycle.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. theory.labster.com [theory.labster.com]
- 22. coconote.app [coconote.app]
- 23. studymind.co.uk [studymind.co.uk]
- 24. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-1-nitrobenzene
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-Bromo-4-fluoro-1-nitrobenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and selectivity of your nucleophilic aromatic substitution (SNAr) reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a versatile building block in organic synthesis, offering multiple reaction pathways.[1] However, its trifunctional nature can present challenges in achieving selective nucleophilic substitution. The benzene ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[2][3] This activation is most pronounced at the positions ortho and para to the nitro group, which in this molecule are occupied by the bromine and fluorine atoms, respectively.
A common point of confusion is predicting which halogen will be displaced. In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect that significantly stabilizes the negative charge of the Meisenheimer complex.[6] Consequently, in SNAr reactions, fluorine is often a better leaving group than bromine, which is counterintuitive when compared to SN1 and SN2 reactions.[6][7]
This guide will help you navigate the intricacies of this reaction and provide practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: I am experiencing a very low yield or no product formation. What are the primary factors to investigate?
A1: Low or no yield in an SNAr reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Insufficient Nucleophile Reactivity:
-
Causality: The nucleophile may not be strong enough to attack the electron-deficient ring, or it may be hindered. The strength of a nucleophile is crucial for the initial attack.
-
Solution:
-
If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a base to generate the more reactive anionic form (e.g., an amide or alkoxide).
-
Ensure the chosen base is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.
-
For weakly nucleophilic species, consider using a catalyst system, such as an organic superbase, which can enhance nucleophilicity.[8]
-
2. Inappropriate Solvent Selection:
-
Causality: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution:
-
Employ polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.
-
3. Suboptimal Reaction Temperature:
-
Causality: Many SNAr reactions have a significant activation energy barrier that requires thermal energy to overcome.
-
Solution:
-
If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition or side product formation.
-
4. Poor Solubility of Reagents:
-
Causality: If the substrate or nucleophile is not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Choose a solvent in which all reactants are soluble at the reaction temperature. Gentle heating can often improve solubility.
-
Issue 2: Formation of the "Wrong" Isomer (Substitution at Bromine instead of Fluorine, or vice versa)
Q2: My primary product is the result of substitution at the bromine atom, but I wanted to substitute the fluorine atom. How can I control the regioselectivity?
A2: As previously mentioned, substitution of the fluorine atom is generally kinetically favored due to the stabilization of the Meisenheimer complex.[6] If you are observing substitution at the bromine, it could be due to thermodynamic control or specific interactions.
To favor substitution at the fluorine (position 4):
-
Use kinetically controlled conditions: Lower reaction temperatures will favor the pathway with the lower activation energy, which is typically the attack at the carbon bearing the fluorine atom.
-
Choice of Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) tend to favor attack at the more electron-deficient center, which is influenced by the highly electronegative fluorine.
To favor substitution at the bromine (position 2):
-
Use thermodynamically controlled conditions: Higher reaction temperatures and longer reaction times might favor the more thermodynamically stable product, which could potentially be the bromo-substituted product depending on the nucleophile and solvent.
-
Bulky Nucleophiles: A sterically hindered nucleophile might preferentially attack the less sterically encumbered position. However, in this molecule, both positions are ortho to a substituent.
-
"Soft" Nucleophiles: "Softer" nucleophiles (e.g., thiolates) may show a preference for attacking at the carbon attached to the more polarizable bromine atom.
| Factor | To Favor Fluorine Substitution (Position 4) | To Favor Bromine Substitution (Position 2) |
| Temperature | Lower temperatures (kinetic control) | Higher temperatures (thermodynamic control) |
| Nucleophile | "Hard" nucleophiles (e.g., RO⁻, RNH₂) | "Soft" nucleophiles (e.g., RS⁻), potentially bulky nucleophiles |
| Reaction Time | Shorter reaction times | Longer reaction times |
Issue 3: Formation of Multiple Products and Purification Challenges
Q3: My TLC/LC-MS shows multiple spots, making purification difficult. What are the likely side reactions?
A3: The presence of multiple products can arise from several competing reactions.
1. Di-substitution:
-
Causality: If a strong nucleophile is used in excess or at high temperatures, it can substitute both the fluorine and the bromine atoms.
-
Solution:
-
Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile.
-
Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
-
Lower the reaction temperature.
-
2. Reaction with the Nitro Group:
-
Causality: Some nucleophiles, particularly strong reducing agents, can react with the nitro group.
-
Solution:
-
Choose a nucleophile that is not a strong reducing agent.
-
Protect the nitro group if necessary, although this adds extra steps to the synthesis.
-
3. Benzyne Formation:
-
Causality: Under very strong basic conditions (e.g., with sodium amide), elimination of HBr or HF can lead to the formation of a highly reactive benzyne intermediate, which can then be attacked by the nucleophile at different positions, leading to a mixture of products.
-
Solution:
-
Avoid excessively strong, non-nucleophilic bases. Use bases like K₂CO₃, Cs₂CO₃, or triethylamine, which are generally sufficient to deprotonate the nucleophile without promoting elimination.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in this SNAr reaction, bromine or fluorine? A1: In the context of SNAr, fluorine is generally the better leaving group. The rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, lowering the activation energy for its formation.[6]
Q2: What are the optimal general conditions for a successful SNAr reaction with this substrate? A2: While optimal conditions are substrate and nucleophile dependent, a good starting point is:
-
Nucleophile: 1.1 - 1.5 equivalents
-
Base (if needed): 1.5 - 2.0 equivalents (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent: Anhydrous DMSO or DMF
-
Temperature: Start at room temperature and gradually increase to 60-100 °C, monitoring by TLC.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.
Q3: Can I use a protic solvent like ethanol for this reaction? A3: It is generally not recommended. Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction. Polar aprotic solvents are the preferred choice.
Q4: How does the nitro group activate the ring for this reaction? A4: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. It delocalizes the negative charge of the Meisenheimer intermediate, stabilizing it and thus facilitating the reaction.[2][3] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group.
Q5: I need to perform a substitution with a secondary amine. Are there any special considerations? A5: Secondary amines are generally good nucleophiles for SNAr reactions. However, they are more sterically hindered than primary amines, which might lead to slower reaction rates. You may need to use slightly higher temperatures or longer reaction times. As with primary amines, using a base like potassium carbonate is recommended to neutralize the H-X formed during the reaction.
Experimental Protocols
General Protocol for Amination (Substitution of Fluorine)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
Add the amine nucleophile dropwise at room temperature.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Arylation (Substitution of Fluorine)
This protocol outlines a general method for the reaction with an alcohol or phenol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the alcohol or phenol in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound in anhydrous THF.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
SNAr Mechanism and Regioselectivity
Caption: Regioselectivity in the SNAr of this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling of 2-Bromo-4-fluoro-1-nitrobenzene
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving 2-Bromo-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging substrate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and mechanistic considerations to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when running a Suzuki coupling with this compound?
A1: When working with this compound, you are dealing with a substrate that has several reactive sites. The primary expected side products arise from competing reaction pathways. The most common of these include:
-
Homocoupling of the boronic acid: This results in a biaryl product derived from two molecules of your boronic acid coupling partner. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3]
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4][5][6] This side reaction effectively removes your nucleophilic partner from the reaction. Electron-deficient arylboronic acids are particularly susceptible to this process.[6][7]
-
Reductive dehalogenation (hydrodehalogenation): In this process, the C-Br bond is cleaved and replaced by a C-H bond, leading to the formation of 4-fluoro-1-nitrobenzene.
-
Formation of phenol derivatives: Under certain basic conditions, nucleophilic aromatic substitution of the bromide or fluoride can occur, leading to phenolic byproducts.
Q2: My reaction is producing a significant amount of a symmetrical biaryl that corresponds to my boronic acid. What is causing this homocoupling?
A2: The homocoupling of boronic acids is a well-documented side reaction in Suzuki couplings.[8] The primary culprits for this are:
-
Presence of Oxygen: Oxygen can act as an oxidant, facilitating the homocoupling pathway.[2][3] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere.
-
Pd(II) Species: The reaction mechanism for homocoupling can be initiated by Pd(II) species.[2][3] If your palladium source is a Pd(II) salt and the initial reduction to Pd(0) is inefficient, or if the Pd(0) catalyst is re-oxidized during the reaction, homocoupling can be favored.
Q3: I am observing the formation of 4-fluoro-1-nitrobenzene in my reaction mixture. What is this side product and how can I minimize it?
A3: The formation of 4-fluoro-1-nitrobenzene is a result of protodeboronation of your boronic acid coupling partner, followed by reductive dehalogenation of the starting material. Protodeboronation is a reaction where the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[4][5] To minimize this:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation.[9] Ensure your solvents are anhydrous.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[9] Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Use Boronic Esters: Boronate esters, such as pinacol esters or MIDA esters, are more stable towards protodeboronation and can slowly release the boronic acid under the reaction conditions.[7][10]
Q4: Is there a risk of the palladium catalyst reacting with the C-F or C-NO2 bonds instead of the C-Br bond?
A4: Yes, this is a valid concern with a substrate as electronically complex as this compound.
-
C-F Activation: Palladium-catalyzed C-F activation is a known process, and the strong electron-withdrawing nitro group can direct the palladium catalyst to the ortho C-F bond.[11][12][13] While the oxidative addition to a C-Br bond is generally much faster than to a C-F bond, this side reaction can occur, especially at higher temperatures or with specific ligand systems.
-
C-NO2 Activation: Recent research has demonstrated that under specific catalytic conditions, the C-NO₂ bond can undergo oxidative addition with palladium, enabling Suzuki-Miyaura couplings of nitroarenes.[14][15][16][17][18] While your primary reaction targets the C-Br bond, the possibility of C-NO₂ activation exists as a competing pathway, particularly if the desired reaction is sluggish.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low Yield of the Desired Product with Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen promotes the oxidative homocoupling of the boronic acid.[2][3] |
| Inefficient reduction of Pd(II) precatalyst | If using a Pd(II) precatalyst, consider adding a reducing agent or switching to a Pd(0) source like Pd₂(dba)₃. | Incomplete reduction to the active Pd(0) catalytic species leaves Pd(II) available to catalyze homocoupling.[2] |
| Suboptimal Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands can accelerate the desired cross-coupling, outcompeting the homocoupling pathway. | The ligand influences the rate of both the desired catalytic cycle and side reactions. |
Issue 2: Significant Protodeboronation Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Water | Use anhydrous solvents and reagents. Dry the base before use. | Water is a proton source for protodeboronation.[9] |
| Inappropriate Base | Switch to a weaker, non-hydroxide base such as K₂CO₃, K₃PO₄, or CsF.[5] | Strong bases can accelerate the decomposition of the boronic acid.[9] |
| Unstable Boronic Acid | Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). | Boronate esters offer increased stability and "slow release" of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.[7][10] |
| High Temperature | Reduce the reaction temperature. | Protodeboronation is often accelerated at higher temperatures.[6] |
Issue 3: Formation of Isomeric Biphenyls or Other Unexpected Products
| Potential Cause | Troubleshooting Step | Rationale |
| C-F Activation | Lower the reaction temperature. Screen ligands that favor C-Br over C-F activation. | The nitro group can direct palladium to the ortho C-F bond, a process that can be competitive at higher temperatures.[11][12] |
| C-NO₂ Activation | Use a catalyst system known to be selective for C-Br activation. Avoid conditions reported for denitrative couplings (e.g., specific bulky phosphine ligands like BrettPhos under high temperatures).[16] | The C-NO₂ bond can be activated under certain conditions, leading to an isomeric coupled product.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for the Suzuki coupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Suzuki Catalytic Cycle and Competing Side Reactions
Caption: Suzuki cycle and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] The Suzuki-Miyaura Coupling of Nitroarenes. | Semantic Scholar [semanticscholar.org]
- 18. thieme.de [thieme.de]
Technical Support Center: Purification of 2-Bromo-4-fluoro-1-nitrobenzene Derivatives by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Bromo-4-fluoro-1-nitrobenzene and its derivatives. These halogenated nitroaromatic compounds are vital building blocks in medicinal chemistry and materials science. However, their unique electronic and structural properties—specifically the presence of the strongly polar nitro group and multiple halogen substituents—present distinct challenges for purification by column chromatography.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and robust protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your separations effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the column chromatography of this compound derivatives. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.
Question 1: My compound won't elute from the silica gel column, or elution is extremely slow.
Answer: This is a classic sign that the mobile phase is not polar enough to displace your highly polar compound from the active sites of the stationary phase. The electron-withdrawing nitro group makes these compounds quite polar, leading to strong interactions with the acidic silica surface.
Possible Causes & Actionable Solutions:
-
Insufficient Eluent Polarity: The chosen solvent system lacks the strength to move the compound.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar derivatives, a more potent polar solvent like methanol in dichloromethane may be necessary.[1][2] However, use methanol sparingly (typically <10%), as it can dissolve silica gel at higher concentrations.[1]
-
-
Compound Decomposition: The compound may be degrading on the acidic silica gel, in which case it will never elute.[3]
-
Solution: First, test for stability by spotting your compound on a silica TLC plate, waiting 30-60 minutes, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely. Consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica by pre-treating it or adding a small amount (~0.5-1%) of a base like triethylamine to your eluent system.[1]
-
-
Compound Already Eluted: It is possible the compound is less polar than anticipated and came off in the solvent front with non-polar impurities.
-
Solution: Always check the first few fractions collected, even if you don't expect your product yet. Concentrate these fractions and analyze them via TLC to rule out this possibility.[3]
-
Question 2: My compound is streaking or "tailing" severely down the column, resulting in broad fractions and poor purity.
Answer: Tailing is often a result of non-ideal interactions between the analyte and the stationary phase, or issues with solubility and column loading.
Possible Causes & Actionable Solutions:
-
Overloaded Column: Too much sample has been loaded for the amount of stationary phase, leading to a breakdown of the equilibrium and band broadening.
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1 for difficult separations, and up to 100:1.
-
-
Poor Sample Solubility: If the compound is not fully soluble in the initial eluent, it will precipitate at the top of the column and slowly redissolve as the chromatography progresses, causing tailing.
-
Solution: Use the "dry loading" technique. Dissolve your crude sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent to get a free-flowing powder.[4] This powder can then be carefully added to the top of the column.
-
-
Strong Acid-Base Interactions: The acidic silanol groups on the silica surface can interact strongly with any basic sites on your molecule or impurities, causing tailing. While this compound itself is not basic, derivatives might be.
-
Solution: Add a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding triethylamine is effective.[1]
-
-
Inappropriate Solvent Polarity: When the compound begins to elute, if the solvent is not polar enough to keep it moving efficiently, it can lead to tailing.
-
Solution: Once the leading edge of your product band starts to elute, you can slightly increase the polarity of your solvent system to sharpen the back end of the band and push it off the column more quickly.[3]
-
Question 3: I can't achieve baseline separation between my target compound and a key impurity, especially a positional isomer.
Answer: Separating positional isomers (e.g., this compound from 4-bromo-1-fluoro-2-nitrobenzene) is one of the most significant challenges because they often have nearly identical polarities.[5] Success depends on exploiting subtle differences in their interaction with the stationary and mobile phases.
Possible Causes & Actionable Solutions:
-
Suboptimal Solvent Selectivity: The chosen solvent system may provide the right polarity (Rf value) but lacks the selectivity to differentiate the isomers.
-
Solution: Experiment with different solvent systems. While hexane/ethyl acetate is common, switching to a system with different chemical properties, such as dichloromethane/ether or toluene/ethyl acetate, can alter the specific interactions. Toluene, for example, can engage in π-π stacking interactions, which can be highly effective for separating aromatic isomers.[6][7]
-
-
Stationary Phase Limitations: Standard silica gel may not offer sufficient resolving power.
-
Solution: Consider a stationary phase with alternative selectivity. For aromatic compounds, a phenyl-bonded phase can provide enhanced resolution through π-π interactions.[6][7] While more common in HPLC, these principles apply. In some cases, alumina may offer different selectivity compared to silica.[8]
-
-
Poor Column Packing/Loading: An unevenly packed column or a wide initial sample band will ruin any chance of a difficult separation.
-
Solution: Ensure the column is packed perfectly vertically with no air bubbles. Load the sample in the absolute minimum volume of solvent possible, or preferably, use the dry loading method to create a very narrow starting band.[4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: How do I properly develop a solvent system using Thin-Layer Chromatography (TLC)?
A1: TLC is the most critical tool for predicting the outcome of your column.[2] The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4. This Rf range typically provides the optimal balance between resolution and elution time.
-
If Rf is too high (>0.5): The compound will elute too quickly, mixing with less polar impurities. Decrease the polarity of the solvent system (e.g., increase the percentage of hexane).
-
If Rf is too low (<0.1): The compound will bind too tightly, leading to very long elution times and band broadening. Increase the polarity (e.g., increase the percentage of ethyl acetate).
-
Check Separation: Crucially, the chosen system must show clear separation between your desired product spot and all major impurity spots.
Q2: Should I use isocratic or gradient elution?
A2: The choice depends on the complexity of your mixture.
-
Isocratic Elution (constant solvent composition): This is best for simple separations where the impurities are either much more or much less polar than your product. It is simpler to perform but can lead to long run times if other compounds are strongly retained.
-
Gradient Elution (gradually increasing solvent polarity): This is highly recommended for complex mixtures containing compounds with a wide range of polarities. You start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities. This method speeds up purification, sharpens peaks, and reduces solvent usage.[9]
Q3: What are the key differences between using silica gel and alumina as the stationary phase?
A3: Both are polar adsorbents, but their surface chemistry differs significantly, affecting selectivity.
| Feature | Silica Gel (SiO₂) | Alumina (Al₂O₃) |
| Surface Acidity | Acidic (due to Si-OH groups) | Can be acidic, neutral, or basic |
| Best For | General purpose, good for separating moderately polar, neutral, or acidic compounds. | Separating basic compounds (using neutral/basic alumina) or acid-sensitive compounds.[3] |
| Potential Issues | Can cause degradation of acid-sensitive molecules. Strong binding of basic compounds. | Activity is highly dependent on water content; must be properly activated or deactivated.[2] |
Q4: How much crude material can I load onto my column?
A4: The loading capacity depends on the difficulty of the separation. A higher ratio of stationary phase to sample provides better resolution.
-
Easy Separation (ΔRf > 0.2): You can use a ratio of ~20:1 (silica:sample by weight).
-
Moderate Separation (ΔRf ~ 0.1): A ratio of 30:1 to 50:1 is recommended.
-
Difficult Separation (ΔRf < 0.1, e.g., isomers): A ratio of 100:1 or even higher may be necessary. Overloading the column is a common cause of failure for difficult separations.[3]
Experimental Protocols
Protocol 1: Step-by-Step TLC Method Development
This protocol outlines the systematic process for identifying an optimal mobile phase for your separation.
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Initial Screening: Spot the solution on three different TLC plates. Elute them in solvent systems of varying polarity:
-
Plate 1: 10% Ethyl Acetate / 90% Hexane (Low Polarity)
-
Plate 2: 30% Ethyl Acetate / 70% Hexane (Medium Polarity)
-
Plate 3: 50% Ethyl Acetate / 50% Hexane (High Polarity)
-
-
Analyze Results: Visualize the plates under a UV lamp. Identify the plate where the main product spot has an Rf between 0.2 and 0.4.
-
Fine-Tune: Adjust the solvent ratio in small increments (e.g., ±5%) based on the result from step 3 to achieve the target Rf and maximize the separation (ΔRf) between the product and the nearest impurities.
-
Confirm Stability: On your final optimized TLC system, spot the crude mixture and let the plate sit on the bench for 30-60 minutes before eluting. Confirm that no new spots have appeared, ensuring your compound is stable to silica over the timeframe of a column run.[3]
Protocol 2: Dry Loading and Column Packing
This method is superior for samples with poor solubility in the eluent and for difficult separations requiring a narrow sample band.
-
Sample Preparation: Dissolve your crude product (~1g) in a minimal amount of a low-boiling point solvent (e.g., 10-20 mL of DCM or acetone).
-
Adsorption: In a round-bottom flask, add 5-10g of silica gel to the solution. Swirl to create a slurry.[4]
-
Solvent Removal: Gently remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Column Packing: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 5% EtOAc/Hexane). Pour this into your column and use gentle pressure or tapping to create a firm, level bed. Drain the excess solvent until it is just level with the top of the silica bed.
-
Loading: Carefully add a thin layer of sand on top of the silica bed. Then, pour the dry-loaded sample powder onto the sand, ensuring a flat, even layer.
-
Finalize: Add another thin layer of sand on top of the sample powder to prevent disturbance.
-
Elution: Carefully add your eluent, pressurize the column, and begin collecting fractions.
Method Development Workflow
Caption: A systematic workflow for developing a column chromatography purification method.
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nacalai.com [nacalai.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. theseus.fi [theseus.fi]
Technical Support Center: Overcoming Challenges in the Purification of 2-Bromo-4-fluoro-1-nitrobenzene Reaction Mixtures
Welcome to the Technical Support Center for the purification of 2-Bromo-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
The unique electronic properties of this compound, stemming from the interplay of its bromo, fluoro, and nitro substituents, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, these same properties can present significant challenges during the purification of reaction mixtures. This guide will provide you with a comprehensive resource to address these challenges head-on.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before diving into more detailed troubleshooting.
Q1: What are the most common impurities I should expect in my this compound reaction mixture?
A1: The most common impurities arise from the electrophilic bromination of 4-fluoro-1-nitrobenzene. Due to the directing effects of the fluorine (ortho, para-directing) and nitro (meta-directing) groups, you can expect to find positional isomers. The primary impurity is often the thermodynamically favored 4-bromo-1-fluoro-2-nitrobenzene .[3] Depending on the reaction conditions, you may also encounter small amounts of di-brominated products.
Q2: My crude product is a yellow-to-brown solid. Is this normal?
A2: Yes, it is common for the crude product of this reaction to be a colored solid.[2] The color can be attributed to residual reagents, isomeric impurities, and other minor byproducts. The goal of purification is to obtain a pale yellow to off-white crystalline solid.[4]
Q3: What are the key physical properties of this compound that I should be aware of during purification?
A3: Understanding the physical properties is crucial for selecting the right purification strategy.
| Property | Value | Significance for Purification |
| Melting Point | ~44 °C[2] | A relatively low melting point means that "oiling out" can be a risk during recrystallization if the solution is cooled too rapidly. |
| Boiling Point | ~224 °C at atmospheric pressure[2] | High boiling point makes distillation a less common choice for lab-scale purification due to the potential for thermal decomposition of the nitro group. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alkanes like hexane and petroleum ether, especially at lower temperatures. | This solubility profile is key to developing effective recrystallization and column chromatography methods. |
Q4: Which analytical techniques are best for assessing the purity of my this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help in identifying volatile impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak for bromine-containing fragments, aiding in their identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structural confirmation and for identifying and quantifying isomeric impurities.[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Challenge 1: Poor Separation of Isomers in Column Chromatography
One of the most significant challenges in purifying this compound is the separation of the desired product from its positional isomers, which have very similar polarities.
The Underlying Science: The polarity of halogenated nitroaromatics is influenced by the dipole moments created by the substituents on the aromatic ring. Isomers with different substitution patterns will have slightly different net dipole moments, leading to subtle differences in their affinity for the stationary phase in column chromatography. The electron-withdrawing nature of the nitro group also influences the interaction with the silica gel.[6]
1. Optimizing the Mobile Phase:
-
Initial Solvent System: A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[7]
-
Fine-Tuning the Polarity: The key to separating isomers is to use a mobile phase with low polarity to maximize the differential partitioning between the stationary and mobile phases. Start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity if the compounds are not eluting.
-
Alternative Solvents: If you are still struggling with co-elution, consider using a different polar modifier. Dichloromethane or a mixture of dichloromethane and hexanes can sometimes provide different selectivity compared to ethyl acetate. The choice of the organic modifier in the mobile phase can significantly influence the separation selectivity of aromatic compounds with polar groups.[8]
2. Choosing the Right Stationary Phase:
-
Standard Silica Gel: For most applications, standard silica gel (230-400 mesh) is a good choice.[7]
-
Pentafluorophenyl (PFP) or Phenyl-Hexyl Columns: For challenging separations of aromatic and halogenated compounds, specialty columns can offer unique selectivity. PFP and Phenyl-Hexyl phases can engage in π-π interactions with the aromatic ring of your compound, providing an additional separation mechanism beyond simple polarity.[9]
3. Proper Column Packing and Elution Technique:
-
Dry vs. Slurry Packing: For optimal resolution, slurry packing of the column is generally recommended to create a more uniform stationary phase bed.
-
Gradient Elution: A shallow gradient of the polar solvent can be very effective in separating closely eluting compounds. For example, you could start with 5% ethyl acetate in hexanes and slowly increase to 15% over several column volumes.
Challenge 2: Difficulty in Achieving High Purity by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging when dealing with isomeric impurities or when the compound "oils out."
The Underlying Science: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while the impurities remain in solution at all temperatures or are insoluble in the hot solvent.[7]
1. Selecting the Optimal Solvent or Solvent System:
-
Single Solvent Recrystallization: The ideal single solvent for recrystallization will dissolve the crude product when hot but will result in the formation of well-defined crystals upon slow cooling. Based on literature for related compounds, petroleum ether is a good starting point.[1] Ethanol and isopropanol are also worth screening.
-
Two-Solvent Recrystallization: This is often more effective for tricky purifications. You need a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common and effective combination for compounds of this nature is dichloromethane/hexanes or ethyl acetate/hexanes .
2. Preventing "Oiling Out":
-
Slow Cooling: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once crystal formation has begun, the flask can be placed in an ice bath to maximize the yield.
-
Scratching the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: Adding a tiny crystal of the pure product (a seed crystal) to the cooled solution can also initiate crystallization.[7]
3. Dealing with Colored Impurities:
-
If your recrystallized product is still colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
Experimental Protocols
Here are detailed, step-by-step protocols for the key purification and analytical techniques discussed.
Protocol 1: Column Chromatography for Isomer Separation
Objective: To separate this compound from its positional isomers.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Visualize the plate under a UV lamp (254 nm).[10] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 and is well-separated from other spots.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture that showed good separation on TLC).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the percentage of ethyl acetate in the mobile phase.
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether, isopropanol, or a dichloromethane/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Isomer Separation by Column Chromatography
Caption: Troubleshooting guide for resolving isomeric impurities via column chromatography.
References
- 1. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing Regioselective Substitution on 2-Bromo-4-fluoro-1-nitrobenzene
Welcome to the technical support center for optimizing regioselective substitution reactions on 2-bromo-4-fluoro-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile substrate. Here, we will delve into the underlying principles governing regioselectivity and provide practical troubleshooting advice in a direct question-and-answer format to address common experimental challenges.
Understanding the Reactivity of this compound
This compound is an activated aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group significantly acidifies the aromatic ring, making it electrophilic and prone to attack by nucleophiles.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group. In this substrate, both the fluorine at C-4 (para) and the bromine at C-2 (ortho) are positioned for substitution.
The regioselectivity of the substitution—whether the nucleophile displaces the fluorine or the bromine—is a critical aspect to control for successful synthesis. This outcome is dictated by a combination of factors, including the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in an SNAr reaction on this substrate?
A1: In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The stability of this complex is paramount. Fluorine, being the most electronegative halogen, is more effective at stabilizing the negative charge of the Meisenheimer complex through its strong inductive electron-withdrawing effect. Consequently, the carbon atom attached to fluorine is more electrophilic and more readily attacked by nucleophiles. This leads to an inverted halogen reactivity trend compared to SN2 reactions, with fluoride being a better leaving group than bromide in SNAr reactions (F > Cl > Br > I).[6][7] Therefore, substitution of the fluorine at the C-4 position is generally favored.
Q2: How do the positions of the substituents influence the regioselectivity?
A2: The nitro group at C-1 is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. Its activating effect is exerted through both inductive and resonance effects, which are strongest at the ortho and para positions.[1][3] In this compound, the fluorine is at the para position (C-4) and the bromine is at the ortho position (C-2) relative to the nitro group. Both positions are activated. However, the attack at the para position is often sterically less hindered and the resulting Meisenheimer complex can be more effectively stabilized by the nitro group through resonance.
Q3: What role does the nucleophile play in determining the outcome of the reaction?
A3: The nature of the nucleophile is crucial. Stronger nucleophiles will generally react faster. For instance, thiols and alkoxides are potent nucleophiles for SNAr reactions.[8][9] The steric bulk of the nucleophile can also influence regioselectivity. A bulkier nucleophile may preferentially attack the less sterically hindered C-4 position (substitution of fluorine).
Q4: Can you explain the general mechanism for SNAr on this substrate?
A4: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing a halogen (either C-2 or C-4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[5] The negative charge is delocalized onto the nitro group.
-
Elimination: The leaving group (fluoride or bromide) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion to the Desired Product
-
Q: I am not observing any significant product formation. What are the likely causes and how can I address them?
-
A: Insufficiently Reactive Nucleophile: For neutral nucleophiles like amines or alcohols, a base is often required to generate the more potent anionic nucleophile (amide or alkoxide).[3]
-
Solution: For alcohols, pre-treat with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the alkoxide before adding the electrophile.[3] For amines, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used.
-
-
A: Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.[3][10][11] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[12][13]
-
-
A: Insufficient Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.
-
Issue 2: Poor Regioselectivity - Mixture of Isomers
-
Q: My reaction is yielding a mixture of both C-4 (fluoro-substituted) and C-2 (bromo-substituted) products. How can I improve the selectivity for the C-4 substituted product?
-
A: Reaction Conditions Favoring the Less Stable Intermediate: While substitution at C-4 is generally favored, certain conditions can lead to the formation of the C-2 substituted product.
-
Solution 1: Lower the Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored C-2 substituted product. Running the reaction at the lowest effective temperature may enhance selectivity.
-
Solution 2: Solvent Choice: The solvent can influence the relative stability of the Meisenheimer complexes. Experiment with different polar aprotic solvents to see if regioselectivity is affected. In some cases, less polar solvents might favor the thermodynamically more stable product.[14]
-
Solution 3: Sterically Hindered Nucleophile: Employing a bulkier nucleophile can increase the preference for attack at the less sterically hindered C-4 position.
-
-
-
Q: Under what conditions might I favor substitution at the C-2 position (displacement of bromide)?
-
A: Chelation Control: In specific cases, particularly with nucleophiles that can coordinate to a metal, it might be possible to direct the substitution to the ortho position. This is less common and highly substrate- and reagent-dependent.
-
A: Specific Catalysis: While less typical for SNAr, certain catalytic systems could potentially alter the regioselectivity. However, for this compound, substitution of fluoride is the electronically preferred pathway.
-
Issue 3: Formation of Side Products and Decomposition
-
Q: I am observing multiple spots on my TLC plate, and my desired product is contaminated. What are the potential side reactions?
-
A: Reaction with the Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose to generate nucleophilic species (e.g., dimethylamine), which can then react with your substrate.[15]
-
Solution: Switch to a more thermally stable solvent like DMSO or sulfolane.
-
-
A: Di-substitution: If a strong nucleophile is used in large excess or at high temperatures, a second substitution reaction might occur, replacing the remaining halogen.
-
Solution: Use a stoichiometric amount of the nucleophile to favor mono-substitution.[16] Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
-
-
A: Decomposition of Starting Material or Product: The nitro group can be susceptible to reduction under certain conditions, and other functional groups on the nucleophile might not be stable to the reaction conditions.
-
Solution: Ensure that the reaction is performed under an inert atmosphere if your nucleophile is air-sensitive. If your product is unstable at high temperatures, try running the reaction at a lower temperature for a longer duration.
-
-
Issue 4: Difficulty in Product Purification
-
Q: I am struggling to isolate my pure product from the reaction mixture. What are some effective purification strategies?
-
A: Removal of High-Boiling Solvents: Polar aprotic solvents like DMF and DMSO have high boiling points and can be difficult to remove.
-
Solution: After the reaction, quench with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and then with brine to remove residual high-boiling solvent.[17]
-
-
A: Separation of Isomers: If you have a mixture of C-2 and C-4 substituted isomers, their separation can be challenging due to similar polarities.
-
Solution: Column chromatography is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. In some cases, recrystallization from a suitable solvent system can be effective.[17]
-
-
Experimental Protocols & Data
Table 1: General Reaction Conditions for Regioselective C-4 Substitution
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, THF | 25 - 100 |
| Thiols | K₂CO₃, Et₃N | DMF, Acetonitrile | 25 - 80 |
| Primary/Secondary Amines | K₂CO₃, Et₃N, DBU | DMSO, NMP, Ethanol | 50 - 120 |
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
-
To a solution of the alcohol (1.1 eq) in anhydrous DMF (5 mL/mmol of substrate) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Diagram 1: SNAr Mechanism and Regioselectivity
Caption: General mechanism for SNAr on this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield SNAr reactions.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms with 2-Bromo-4-fluoro-1-nitrobenzene
Introduction: 2-Bromo-4-fluoro-1-nitrobenzene (CAS No. 700-36-7) is a highly versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique reactivity imparted by its three functional groups: a bromine atom amenable to coupling reactions, an activated fluorine atom for nucleophilic aromatic substitution (SNAr), and a nitro group that can be reduced to an amine.[1] However, the very features that make this compound a valuable building block, particularly the presence of the nitro group, also introduce significant thermal hazards.[3][4]
This guide is designed for researchers, process chemists, and drug development professionals. It provides a technical framework for understanding, predicting, and safely managing potential reaction exotherms associated with this compound. Our focus is on proactive risk assessment and providing actionable troubleshooting steps to ensure both experimental success and laboratory safety.
Section 1: FAQs - Understanding the Inherent Thermal Hazard
This section addresses the fundamental principles governing the reactivity and thermal instability of this compound.
Q1: Why is this compound considered a high-risk reagent in terms of thermal safety?
A1: The primary hazard originates from the nitroaromatic functionality. Organic nitro compounds are known to be energetically unstable and can undergo highly exothermic and often violent decomposition at elevated temperatures.[3][4] The energy released during such a decomposition can be substantial, leading to a rapid increase in temperature and pressure if not controlled, a phenomenon known as a runaway reaction.[5] The C-NO₂ bond itself has a high dissociation energy, and its cleavage can initiate these hazardous decompositions.[5]
Q2: What types of reactions involving this compound are most likely to generate a dangerous exotherm?
A2: Nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles (e.g., alkoxides, amines, thiolates), are the most common cause of significant exotherms. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, making the reaction kinetically favorable.[6][7] This desired reactivity is intrinsically linked to a high heat of reaction. If the rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system, a thermal runaway can be initiated.
Q3: How do common laboratory reagents or impurities affect the thermal stability of this compound?
A3: The thermal stability of nitro compounds can be dramatically reduced by the presence of contaminants or other reagents.[3][8]
-
Bases (e.g., NaOH, KOH, Na₂CO₃): Strong bases can react with nitroaromatic compounds to form unstable intermediates, significantly lowering the onset temperature of decomposition.[9]
-
Acids (e.g., H₂SO₄): Concentrated acids, particularly sulfuric acid, can catalyze decomposition pathways, lowering the thermal stability of nitro compounds.[8]
-
Solvents and Reactants: The entire reaction mixture must be considered. The decomposition onset temperature of a mixture is often considerably lower than that of the pure substance.[9]
Q4: What is a "runaway reaction," and how does it manifest in the laboratory?
A4: A runaway reaction is a thermally uncontrolled event where an initial exotherm generates heat that further accelerates the reaction rate, leading to an exponential increase in temperature and pressure.[5] In the lab, this can manifest as:
-
A rapid temperature rise that cannot be controlled by the cooling system.
-
A sudden increase in pressure, potentially exceeding the limits of the glassware.
-
Vigorous gas evolution and boiling of the solvent.
-
A change in color, often to dark brown or black, indicating decomposition. These events can lead to vessel rupture, explosions, and the release of toxic materials.[9]
Section 2: Proactive Risk Management & Experimental Design
Proactive assessment is the cornerstone of safely handling energetic compounds. This section details methodologies for characterizing thermal risk before beginning synthetic work.
Q1: How can I quantitatively assess the thermal risk of my planned reaction before performing it at scale?
A1: Thermal analysis techniques are essential for quantifying reaction energetics. We strongly recommend performing calorimetry studies to understand both the desired reaction exotherm and the potential for a secondary decomposition.
| Technique | Measures | Application |
| Differential Scanning Calorimetry (DSC) | Onset temperature (Tonset) and enthalpy (ΔH) of decomposition of starting materials, intermediates, and final reaction mixtures. | Rapid screening for thermal stability. Essential for determining the Maximum Temperature for Synthesis (MTS). |
| Reaction Calorimetry (RC1) | Real-time heat flow of the desired reaction, heat of reaction (ΔHrxn), heat capacity (Cp), and adiabatic temperature rise (ΔTad). | Provides a complete thermal profile of the intended reaction under process conditions. Crucial for safe scale-up. |
| Adiabatic Rate Calorimetry (ARC) | Time-temperature-pressure data for a runaway reaction under adiabatic (zero heat loss) conditions. | Simulates a worst-case scenario (cooling failure) to determine the Time to Maximum Rate (TMR) and assess the severity of a potential runaway. |
Experimental Protocol: Screening for Thermal Stability with DSC
-
Sample Preparation: Prepare samples (5-10 mg) of:
-
Pure this compound.
-
The nucleophile to be used.
-
A stoichiometric mixture of the reactants in the planned reaction solvent.
-
-
Instrument Setup: Use a high-pressure DSC pan to contain any evolved gases.
-
Heating Program: Ramp the temperature at a rate of 2-5 °C/min from ambient to a temperature well above the expected process temperature (e.g., 350 °C).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature (Tonset) of any exothermic event. A sharp, significant exotherm indicates decomposition. This Tonset is a critical safety limit that your reaction temperature must never approach.
Q2: What are the critical best practices for laboratory setup when working with this compound?
A2: A robust experimental setup is your primary defense against a thermal incident.
-
Controlled Reagent Addition: Never mix all reagents at once. Use a syringe pump or an addition funnel for slow, controlled addition of the limiting reagent. This ensures the rate of heat generation is manageable.
-
Efficient Stirring: Ensure vigorous mechanical stirring to maintain uniform temperature throughout the reactor and facilitate heat transfer to the cooling bath.
-
Adequate Cooling: The cooling bath should have sufficient capacity to absorb the entire reaction exotherm. A simple ice bath may be insufficient for larger scales; consider a cryostat for precise temperature control.
-
Continuous Monitoring: Use a calibrated thermometer or thermocouple with its probe directly in the reaction mixture. An independent temperature alarm is highly recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen, which can sometimes contribute to instability.
Section 3: Troubleshooting Guide - Responding to an Exothermic Event
Even with careful planning, unexpected events can occur. A clear, pre-defined emergency plan is critical.
Q1: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What are the immediate steps I must take?
A1: This indicates the onset of a thermal runaway. Execute your pre-planned emergency procedure immediately. The primary goals are to stop feeding the reaction and attempt to regain thermal control.
Caption: Decision workflow for managing an uncontrolled exotherm.
Q2: I noticed unexpected gas evolution and the reaction mixture turned dark. What does this signify?
A2: These are classic signs of product degradation or the onset of decomposition. Hazardous decomposition of nitroaromatics can produce toxic gases like nitrogen oxides (NOx) and hydrogen bromide.[10] Treat this as a serious incident:
-
Do Not Approach: Assume the evolved gases are toxic.
-
Ensure Ventilation: Confirm the reaction is taking place in a certified chemical fume hood with the sash lowered.
-
Cool Immediately: Lower the reaction temperature as quickly as possible to slow the decomposition rate.
-
Re-evaluate: Once the situation is stable and safe, the experiment should be terminated. The procedure must be re-evaluated and likely requires modification (e.g., lower temperature, different solvent, slower addition) before being attempted again.
Section 4: Physicochemical Data & Reference Protocol
Table of Properties for this compound
| Property | Value | Source(s) |
| CAS Number | 700-36-7 | [1][11] |
| Molecular Formula | C₆H₃BrFNO₂ | [11][12] |
| Molecular Weight | 220.00 g/mol | [12] |
| Appearance | White to light yellow/green powder or crystal | [1][12] |
| Melting Point | ~41-45 °C | [1] |
| Boiling Point | ~224 °C | [1] |
Reference Protocol: Controlled Lab-Scale SNAr with Piperidine (Illustrative Example)
This protocol is for illustrative purposes only and must be adapted and fully risk-assessed for your specific laboratory conditions.
-
Risk Assessment: Perform a DSC analysis on a mixture of this compound and piperidine to determine the decomposition onset temperature. Ensure the planned reaction temperature is at least 50-100 °C below this onset.
-
Reactor Setup: In a chemical fume hood, equip a 250 mL, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller/display, and a reflux condenser under a nitrogen atmosphere. Place the flask in a cooling bath controlled by a cryostat.
-
Initial Charge: Charge the flask with this compound (e.g., 5.0 g, 22.7 mmol) and a suitable solvent (e.g., 100 mL of acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C.
-
Controlled Addition: Prepare a solution of piperidine (e.g., 2.1g, 24.9 mmol, 1.1 eq) in 20 mL of acetonitrile. Using a syringe pump, add the piperidine solution dropwise over 1 hour.
-
Safety Checkpoint: Monitor the internal temperature closely. Ensure the temperature does not rise more than 2-3 °C during the addition. If it does, stop the addition until the temperature returns to the setpoint.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, monitoring for any thermal changes.
-
Workup: Once the reaction is deemed complete by TLC or LC-MS, quench it by slowly adding it to a beaker of cold, dilute HCl.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
dealing with common impurities in 2-Bromo-4-fluoro-1-nitrobenzene synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-1-nitrobenzene. Our focus is to equip you with the knowledge to identify, control, and eliminate common impurities, thereby ensuring the synthesis of a high-purity final product critical for downstream applications in pharmaceutical and agrochemical development.[1][2]
Introduction
This compound is a vital halogenated aromatic nitro compound, serving as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring bromine, fluorine, and a nitro group, allows for a diverse range of chemical transformations, including coupling reactions and reductions to form amine derivatives.[1] The purity of this intermediate is paramount, as the presence of even minor impurities can significantly impact the yield, purity, and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemicals. This technical support center is designed to address the common challenges encountered during its synthesis, with a focus on impurity profiling, root cause analysis, and effective purification strategies.
Part 1: Troubleshooting Guide - Common Impurities and Mitigation Strategies
This section provides a systematic approach to identifying and resolving common issues that arise during the synthesis of this compound, most commonly prepared via the electrophilic nitration of 1-bromo-3-fluorobenzene.
Issue 1: Presence of Isomeric Impurities (e.g., 4-Bromo-2-fluoro-1-nitrobenzene and 2-Bromo-6-fluoro-1-nitrobenzene)
Symptoms:
-
GC-MS or HPLC analysis reveals multiple peaks with the same mass-to-charge ratio as the desired product.
-
¹H and ¹⁹F NMR spectra exhibit complex, overlapping signals or unexpected splitting patterns in the aromatic region, complicating structural elucidation.
Root Cause Analysis:
The formation of isomeric impurities is a direct consequence of the regioselectivity of the electrophilic aromatic substitution (nitration) on the 1-bromo-3-fluorobenzene starting material. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a weaker one. The nitro group (in the form of the nitronium ion, NO₂⁺) will therefore be directed to various positions on the benzene ring, leading to a mixture of products. The primary isomers of concern are:
-
This compound (Desired Product): Nitration occurs para to the fluorine and ortho to the bromine.
-
4-Bromo-2-fluoro-1-nitrobenzene: Nitration occurs ortho to the fluorine and para to the bromine.
-
2-Bromo-6-fluoro-1-nitrobenzene: Nitration occurs ortho to both the fluorine and bromine atoms.
Mitigation and Resolution Workflow:
References
strategies to control regioselectivity in the functionalization of 2-Bromo-4-fluoro-1-nitrobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the regioselective functionalization of 2-bromo-4-fluoro-1-nitrobenzene (CAS 700-36-7). This versatile building block offers multiple reaction pathways, but achieving site-selectivity is critical for synthetic success.[1][2] This guide provides troubleshooting advice and frequently asked questions to help researchers navigate the distinct reactivity of the C-F and C-Br bonds, which are influenced by the powerful activating and directing effects of the nitro group.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound.
Question 1: What are the primary reactive sites on this compound and why?
Answer: The molecule has two primary sites for functionalization, the C4-F bond and the C2-Br bond. The regioselectivity is dictated by the reaction type you employ.
-
For Nucleophilic Aromatic Substitution (SNAAr): The C4 position is the most reactive site. The strong electron-withdrawing nitro group (-NO2) powerfully activates the aromatic ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[3][4] The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Fluorine is a superior leaving group to bromine in SNAAr because its high electronegativity strongly stabilizes this anionic intermediate, making the C4 position the kinetically favored site for substitution.[5]
-
For Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C2 position is the exclusive site of reaction. These reactions begin with the oxidative addition of a low-valent metal catalyst (typically Palladium) into a carbon-halogen bond.[6] The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it far more susceptible to oxidative addition. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl >> C-F.[7][8] Therefore, catalysts will selectively insert into the C2-Br bond, leaving the C4-F bond intact.
Question 2: I want to displace a halogen with an amine. Which position will react?
Answer: You will almost certainly achieve selective substitution at the C4 position, displacing the fluorine atom. This is a classic Nucleophilic Aromatic Substitution (SNAAr) reaction. The nitro group at C1 activates the para position (C4) for nucleophilic attack, and the fluoride is an excellent leaving group for this mechanism. A direct displacement of the bromide at C2 under these conditions is highly unlikely.
Question 3: If I use a Palladium catalyst and a boronic acid, which halogen will be substituted?
Answer: The Suzuki-Miyaura coupling will occur selectively at the C2 position, replacing the bromine atom. Palladium catalysts readily undergo oxidative addition into the C-Br bond but are generally unreactive towards the much stronger C-F bond under typical Suzuki conditions.[8][9] This provides an excellent orthogonal strategy to the SNAAr reaction.
Section 2: Troubleshooting Guide - Reaction Protocols & Optimization
This section provides practical advice and protocols for achieving high regioselectivity in your experiments.
Strategy A: Selective Functionalization at C4 via Nucleophilic Aromatic Substitution (SNAAr)
Common Problem: "My SNAAr reaction with an amine/alkoxide is giving low yields or is sluggish. I'm tempted to increase the temperature drastically, but I'm worried about side reactions."
Underlying Cause: While the C4-F bond is highly activated, insufficient reaction conditions (base, solvent, temperature) can slow the formation and stabilization of the key Meisenheimer intermediate. Excessively harsh conditions are usually unnecessary and can lead to decomposition.
Recommended Protocol: Synthesis of 2-bromo-4-(pyrrolidin-1-yl)-1-nitrobenzene
-
To a stirred solution of this compound (1.0 eq) in Dimethyl Sulfoxide (DMSO, 10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired product.
Optimization & Troubleshooting Table:
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
| Nucleophile | Primary/Secondary Amines, Alkoxides, Thiols | Weaker nucleophiles may require higher temperatures or a stronger base. Ensure the nucleophile is not sterically hindered, which can slow the reaction. |
| Solvent | Polar aprotic (DMSO, DMF, NMP) | These solvents are crucial as they stabilize the charged Meisenheimer complex.[10] Using non-polar solvents like toluene or THF will significantly inhibit the reaction. |
| Base | K₂CO₃, Cs₂CO₃, DBU | A base is required to neutralize the H-F formed. For alcohol or thiol nucleophiles, a stronger base like NaH or KOtBu may be needed to pre-form the nucleophile. |
| Temperature | 60-100 °C | Most reactions proceed efficiently in this range. If the reaction is slow, increase the temperature in 10 °C increments. Avoid temperatures >120 °C to prevent potential decomposition. |
Visualizing the Mechanism:
Caption: SNAAr mechanism at C4 proceeds via a stable Meisenheimer complex.
Strategy B: Selective Functionalization at C2 via Cross-Coupling
Common Problem: "My Suzuki coupling at the C2-Br position is giving low yields, and I'm seeing decomposition or starting material recovery. I'm also concerned about potential side reactions at the C4-F bond."
Underlying Cause: Inefficient catalysis is the most common issue. This can stem from an inappropriate choice of ligand, base, or catalyst precursor. While the C4-F bond is generally inert to cross-coupling, very harsh conditions or specialized catalysts designed for C-F activation could potentially cause issues, though this is rare.[8]
Recommended Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-fluoro-1-nitrobenzene
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL/mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until completion (typically 6-16 hours).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization & Troubleshooting Table:
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
| Catalyst System | Pd(PPh₃)₄, [Pd₂(dba)₃ + Ligand] | Pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are also effective. If yields are low, try a different ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often more effective than PPh₃ for challenging substrates.[11][12] |
| Ligand | PPh₃, SPhos, XPhos, PCy₃ | The ligand is critical for stabilizing the Pd(0) species and facilitating oxidative addition and reductive elimination.[13] Sterically hindered, electron-rich ligands often improve catalytic turnover. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is essential for the transmetalation step.[14] K₃PO₄ is often a good choice for Suzuki reactions. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.[15][16] |
| Solvent | Toluene, Dioxane, THF, often with water | The solvent choice depends on the specific coupling reaction. Suzuki reactions often benefit from a biphasic system (e.g., Dioxane/water) to facilitate the dissolution of the inorganic base. |
Visualizing the Mechanism:
Caption: Palladium-catalyzed cycle for Suzuki coupling at the C2-Br position.
Section 3: Advanced Strategy - Sequential Functionalization
Question 4: How can I leverage this differential reactivity to synthesize a di-substituted product?
Answer: The orthogonal reactivity of the C4-F and C2-Br bonds is ideal for sequential, regioselective functionalization. You have two reliable pathways depending on your desired synthetic route.
Pathway 1: SNAAr first, then Cross-Coupling.
-
Perform the SNAAr reaction at C4 with your first nucleophile (e.g., an amine) under the conditions described in Strategy A.
-
Isolate and purify the resulting 2-bromo-4-(substituted)-1-nitrobenzene intermediate.
-
Subject this intermediate to a cross-coupling reaction (e.g., Suzuki) to functionalize the C2 position as described in Strategy B.
Pathway 2: Cross-Coupling first, then SNAAr.
-
Perform the cross-coupling reaction at C2 with your first coupling partner (e.g., a boronic acid) under the conditions described in Strategy B.
-
Isolate and purify the resulting 2-(aryl)-4-fluoro-1-nitrobenzene intermediate.
-
Subject this intermediate to an SNAAr reaction to functionalize the C4 position as described in Strategy A.
The choice of pathway may depend on the compatibility of the functional groups introduced in the first step with the conditions of the second step.
Visualizing the Workflow:
Caption: Orthogonal pathways for sequential C4 and C2 functionalization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Bromo-4-fluoro-1-nitrobenzene
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 2-bromo-4-fluoro-1-nitrobenzene. This electron-deficient aryl halide presents a unique set of considerations that, when not properly addressed, can lead to reaction failure. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to address specific experimental failures. Each question is designed to diagnose a problem and provide a scientifically grounded solution.
Q1: My reaction shows no product formation, only starting material. What are the likely causes?
Failure to form any product is a common but frustrating issue. The root cause often lies in the initial, critical steps of the catalytic cycle. Let's break down the possibilities.
-
Inactive Catalyst: The most fundamental requirement for the Suzuki reaction is an active Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] Inefficient reduction can halt the reaction before it even begins.
-
Recommendation: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst from the Buchwald or PEPPSI families, which are designed for efficient generation of the active catalyst.[1]
-
-
Failed Oxidative Addition: Oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle.[2][3] While the electron-withdrawing nitro and fluoro groups on this compound should facilitate this step, other factors can impede it.[4]
-
Causality: The choice of ligand is paramount. For electron-deficient aryl halides, ligands that are both bulky and electron-rich are often necessary to promote efficient oxidative addition.[2][5]
-
Recommendation: If you are using a simple ligand like PPh₃, consider switching to a more sophisticated biarylphosphine ligand such as SPhos or XPhos. These ligands are known to enhance the reactivity of palladium catalysts towards challenging substrates.[6]
-
-
Oxygen Contamination: The presence of oxygen can be highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the unwanted homocoupling of the boronic acid.[1][7]
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
The formation of a symmetrical biaryl from your boronic acid starting material is a classic side reaction that consumes your nucleophile and complicates purification.[10][11]
-
Mechanism of Homocoupling: Homocoupling can occur through several pathways. One common mechanism involves the reaction of the boronic acid with Pd(II) species, which can be present from an incompletely reduced precatalyst or from oxidation of Pd(0) by residual oxygen.[1][12][13]
-
Recommendation 1: Rigorous Degassing: As mentioned above, meticulous exclusion of oxygen is your first line of defense.[7][13]
-
Recommendation 2: Catalyst Choice: Using a Pd(0) source directly, or a highly efficient precatalyst system, can minimize the concentration of problematic Pd(II) species.[9]
-
Recommendation 3: Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling. Carefully optimizing the stoichiometry is key.
-
Q3: My primary side product is the dehalogenated starting material (4-fluoro-1-nitrobenzene). What is causing this?
Dehalogenation, the replacement of the bromine atom with a hydrogen, points to a specific side reaction pathway within the catalytic cycle.
-
Mechanism of Dehalogenation: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then produces the dehalogenated byproduct.[1] Common hydride sources include amine bases or alcoholic solvents.
-
Recommendation 1: Choice of Base: If you are using an amine base, consider switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[14][15]
-
Recommendation 2: Solvent Selection: If using an alcohol as a solvent or co-solvent, ensure it is not the primary cause. While often used, solvents like isopropanol can act as hydride donors. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1]
-
Q4: I'm seeing a significant amount of protodeboronation of my boronic acid. How can I mitigate this?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[16] This is a common issue, especially with electron-deficient or heteroaryl boronic acids.[17]
-
Causes of Protodeboronation: This side reaction is often catalyzed by base and accelerated by the presence of water.[16][18] The specific structure of the boronic acid can also influence its stability.
-
Recommendation 1: Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[1] They can be used directly or formed in situ.
-
Recommendation 2: Milder Base: If possible, use a milder base. While a strong base is needed to activate the boronic acid for transmetalation, an excessively strong base or prolonged reaction times at high temperatures can exacerbate protodeboronation.[15][19]
-
Recommendation 3: Anhydrous Conditions: While many Suzuki protocols call for aqueous bases, for particularly sensitive boronic acids, exploring anhydrous conditions with a base like KF might be beneficial.[15]
-
Frequently Asked Questions (FAQs)
This section addresses broader, yet crucial, questions about setting up a successful Suzuki reaction with this compound.
Q1: What is the best catalyst system for coupling with an electron-deficient aryl halide like this compound?
The electron-withdrawing nature of the nitro and fluoro groups makes this substrate relatively reactive towards oxidative addition.[4][20] However, to ensure high yields and minimize side reactions, a robust catalyst system is recommended.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are the gold standard for challenging Suzuki couplings.[2][21]
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices. They accelerate both the oxidative addition and the reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts, which feature NHC ligands, are also highly effective and offer good thermal stability.[1]
-
-
Palladium Source: Modern precatalysts (e.g., XPhos-Pd-G3) are often preferred as they are air-stable and provide a reliable 1:1 ratio of palladium to ligand, leading to more reproducible results.[1][8]
Q2: How does the nitro group on the aryl halide affect the reaction?
The nitro group has a significant electronic influence on the aryl halide.
-
Activation: As a strong electron-withdrawing group, the nitro group activates the C-Br bond towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[4][22] This is generally beneficial for the reaction.
-
Potential for Side Reactions: While the nitro group is generally stable under Suzuki conditions, there have been reports of it acting as a leaving group in some palladium-catalyzed reactions, though this is less common than C-Br activation.[4][23] In some cases, under specific conditions with certain catalysts, the nitro group itself can be reduced.[24] However, with standard Suzuki protocols, this is not a primary concern.
Q3: What is the optimal choice of base and solvent?
The base and solvent system is critical for a successful Suzuki reaction and must be chosen carefully.
-
Base: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[15][25]
-
Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used. K₃PO₄ is a stronger base and is often effective for less reactive systems. Cs₂CO₃ is also very effective but more expensive.
-
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
Q4: How do I properly set up and degas my reaction?
Proper experimental setup is non-negotiable for a successful and reproducible Suzuki coupling.[26]
-
Glassware: Ensure all glassware is oven-dried to remove any adsorbed water.[8]
-
Reagent Addition: Add the aryl halide, boronic acid (or ester), palladium catalyst, ligand (if not using a precatalyst), and base to the reaction flask under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).
-
Solvent Addition: Add the degassed organic solvent, followed by the degassed aqueous base solution via syringe.[8]
-
Degassing: The most reliable method is to subject the sealed reaction vessel to three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas for 20-30 minutes before adding it to the reaction flask is also effective.[6]
-
Heating: Heat the reaction to the desired temperature with vigorous stirring.[27]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki catalytic cycle and a troubleshooting workflow.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting common Suzuki reaction failures.
Quantitative Data Summary
For your convenience, the following table summarizes key parameters for consideration when setting up your Suzuki reaction.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., XPhos-Pd-G3) | Air-stable, ensures efficient generation of active Pd(0), reproducible results.[1] |
| Ligand | Bulky, electron-rich biarylphosphine (e.g., XPhos, SPhos) | Facilitates oxidative addition of the electron-deficient aryl halide and promotes reductive elimination.[6] |
| Base | K₃PO₄ or K₂CO₃ (aqueous solution) | Effective in activating the boronic acid for transmetalation without being overly harsh.[9][14] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Aprotic organic solvents are generally preferred to avoid potential side reactions like dehalogenation.[1] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Degassing | Freeze-Pump-Thaw (3 cycles) or Argon sparging | Crucial for removing dissolved oxygen which can deactivate the catalyst and cause side reactions.[6][13] |
Experimental Protocol: A General Procedure
The following is a representative, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide is intended to provide a comprehensive resource for troubleshooting Suzuki reactions involving this compound. By understanding the underlying principles of the reaction mechanism and the common pitfalls, you can systematically diagnose and solve issues, leading to successful and reproducible synthetic outcomes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 24. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 26. reddit.com [reddit.com]
- 27. merckmillipore.com [merckmillipore.com]
effect of base and solvent on the outcome of SNAr with 2-Bromo-4-fluoro-1-nitrobenzene
Technical Support Center: SNAr Reactions of 2-Bromo-4-fluoro-1-nitrobenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions, specifically focusing on the substrate this compound. This document provides in-depth, experience-driven advice to help you navigate the nuances of base and solvent selection to optimize your reaction outcomes, troubleshoot common issues, and understand the underlying chemical principles.
Introduction: The Chemistry of this compound
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. Unlike typical SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring.[1][2] Instead, it proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]
The reactivity of this compound is dictated by two key features:
-
Activation : The potent electron-withdrawing nitro (-NO₂) group at the para-position to the fluorine and ortho- to the bromine significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.[1][4] This activation is crucial for the reaction to proceed.[5]
-
Leaving Groups : The substrate contains two potential leaving groups: fluorine and bromine. In SNAr reactions, the leaving group ability is inverted compared to SN2 reactions (F > Cl ≈ Br > I).[1][6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine withdrawing electron density from the ring, rather than the C-X bond cleavage.[6][7] Consequently, nucleophilic substitution will occur selectively at the C-F bond.
Troubleshooting Guide
This section addresses common problems encountered during the SNAr reaction of this compound in a question-and-answer format.
Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?
A1: A stalled reaction is a frequent issue that can typically be traced back to one of four key areas: the base, the solvent, the temperature, or the nucleophile itself.
-
Inadequate Base: The role of the base is to deprotonate the nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity. If the base is too weak, the concentration of the active nucleophile will be too low.
-
Solution: Switch to a stronger base. For instance, if you are using potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, consider switching to cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in organic solvents and the larger, more polarizable Cs⁺ ion leads to a more "naked" and reactive anion.[8][9] For amine nucleophiles, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often effective.[10]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are ideal.[7] They are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.[11][12] Non-polar solvents like toluene or protic solvents like ethanol are generally poor choices and will significantly slow down the reaction.[13]
-
-
Insufficient Temperature: SNAr reactions often have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[7] Monitor the reaction by TLC or LC-MS as you incrementally raise the temperature (e.g., from room temperature to 50 °C, then to 80 °C). Be cautious, as excessive heat can lead to side products.
-
-
Weak Nucleophile: The inherent reactivity of the nucleophile is paramount.
-
Solution: If derivatization is possible, consider a more reactive nucleophile. If not, ensure the conditions are optimal to maximize its power (strong base, polar aprotic solvent).
-
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant side product formation. What's happening?
A2: Side products can arise from several sources, including reaction at the bromine position, reaction with the base, or degradation.
-
Reaction at the C-Br bond: While substitution at the C-F bond is kinetically favored, under harsh conditions (e.g., very high temperatures for prolonged periods), substitution at the C-Br position can occur, leading to a mixture of isomers.
-
Solution: Lower the reaction temperature and shorten the reaction time. The goal is to find conditions that are energetic enough for the desired reaction but not for the undesired one.
-
-
Nucleophilic Base: If you are using a nucleophilic base (e.g., an alkoxide or hydroxide) and your primary nucleophile is slow to react, the base itself can compete and react with the substrate. Organic amine bases can also be problematic. Triethylamine (TEA), for instance, is less sterically hindered and can sometimes act as a nucleophile, leading to unwanted by-products.[14][15]
-
Solution: Use a non-nucleophilic base. For inorganic bases, carbonates (K₂CO₃, Cs₂CO₃) are excellent choices. For organic bases, a sterically hindered amine like DIPEA is preferred over TEA because its bulky isopropyl groups prevent it from acting as a nucleophile while still functioning effectively as a proton scavenger.[10][16]
-
-
Degradation: High temperatures or a reactive solvent can cause decomposition of starting materials or products over time.
-
Solution: Run the reaction at the lowest effective temperature and monitor it closely to avoid letting it run for an unnecessarily long time after completion.
-
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom substituted in preference to the bromine atom?
A1: This is a classic feature of the SNAr mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate.[6][7] The reaction rate is therefore governed by the activation of the ring, not by the strength of the carbon-halogen bond. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[1] This effect makes the carbon atom it is attached to (the ipso-carbon) more electrophilic and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[7][17] This stabilization outweighs the high strength of the C-F bond, making fluoride the best leaving group among the halogens for SNAr reactions.[4][6]
Caption: The Addition-Elimination mechanism of SNAr.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of your nucleophile and the need to avoid side reactions.
-
For acidic nucleophiles (phenols, thiols): An inorganic base is typically used.
-
For neutral nucleophiles (amines): The base acts as a scavenger for the proton released (e.g., HBr or HF).
-
Triethylamine (Et₃N or TEA): A common and inexpensive choice. However, it is less sterically hindered and can sometimes act as a competing nucleophile.[14][15]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Generally the superior choice. It is a strong, non-nucleophilic base due to the steric bulk around the nitrogen atom, which prevents it from participating in the substitution reaction.[10][16][19]
-
| Base Type | Example | pKa (Conjugate Acid) | Key Characteristic | Best Use Case |
| Inorganic | K₂CO₃ | ~10.3 | Mild, inexpensive | Deprotonation of phenols, thiols |
| Cs₂CO₃ | ~10.3 | Highly soluble, "cesium effect" | Sluggish reactions, less acidic NuH | |
| Organic | Triethylamine (TEA) | ~10.7 | Liquid, common | General purpose acid scavenger |
| DIPEA | ~11 | Non-nucleophilic, bulky | When nucleophilic side-reactions are a concern |
Q3: What is the role of the solvent and why are polar aprotic solvents preferred?
A3: The solvent's primary role is to dissolve the reactants and facilitate the reaction by stabilizing the transition state.
-
Polar Aprotic Solvents (DMSO, DMF, NMP, Acetonitrile): These are the solvents of choice for SNAr reactions.[7] They possess strong dipoles that can effectively solvate the cation (e.g., K⁺ or Cs⁺) of the base/nucleophile pair.[11][20] This leaves the anion (the nucleophile) poorly solvated, or "naked," making it more free and highly reactive.[11][21]
-
Polar Protic Solvents (Water, Ethanol, Methanol): These solvents are generally avoided. They have acidic protons that can form strong hydrogen bonds with the anionic nucleophile.[12] This "cages" the nucleophile in a solvent shell, stabilizing it and drastically reducing its reactivity, which slows down or stops the SNAr reaction.[12][21]
-
Non-Polar Solvents (Toluene, Hexane): These are unsuitable because they cannot dissolve the often ionic or highly polar reactants required for the SNAr reaction.[13][21]
Experimental Protocol Example
General Procedure for the SNAr of this compound with an Amine Nucleophile
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add a polar aprotic solvent, such as DMF or DMSO (approx. 0.1-0.2 M concentration).
-
Reagents: Add the amine nucleophile (1.1–1.2 eq) to the solution, followed by the base (e.g., K₂CO₃, 1.5 eq or DIPEA, 1.5 eq).[7][22]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cesium Carbonate [commonorganicchemistry.com]
- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 20. reddit.com [reddit.com]
- 21. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 22. pdf.benchchem.com [pdf.benchchem.com]
minimizing the formation of byproducts during the nitration of 2-bromo-4-fluorobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Minimizing Byproduct Formation
This section is designed to help you troubleshoot specific issues you may encounter during the nitration of 2-bromo-4-fluorobenzene.
Q1: I am observing a significant amount of a second, undesired mononitrated isomer in my product mixture. How can I improve the regioselectivity?
A1: The formation of multiple mononitrated isomers is a common challenge in the electrophilic aromatic substitution of polysubstituted benzenes. In the case of 2-bromo-4-fluorobenzene, both the bromo and fluoro substituents are ortho-, para-directing groups. This leads to the formation of several possible isomers, with the primary desired product being 2-bromo-4-fluoro-1-nitrobenzene.
-
Understanding the Directing Effects: The bromo and fluoro groups direct the incoming nitro group to positions ortho and para to themselves. This results in a mixture of isomers. The ratio of these isomers is influenced by both steric and electronic factors.
-
Choice of Nitrating Agent: While the standard nitrating mixture of concentrated nitric and sulfuric acids is widely used, exploring alternative nitrating agents can sometimes improve selectivity. However, for many applications, controlling the reaction conditions with the standard mixture is the most practical approach.
-
Purification is Key: Given that a mixture of isomers is likely, an efficient purification strategy is crucial. Fractional crystallization is a highly effective method for separating isomers with different solubilities. For instance, in the nitration of bromobenzene, the para isomer is significantly less soluble in ethanol than the ortho isomer, allowing for its selective crystallization.[1]
Q2: My reaction is producing a significant amount of dinitrated byproducts. What can I do to prevent this?
A2: The formation of dinitrated byproducts, such as 1-bromo-5-fluoro-2,4-dinitrobenzene, occurs when the initial mononitrated product undergoes a second nitration. This is more likely to happen under harsh reaction conditions.
-
Temperature Control is Critical: The most effective way to minimize dinitration is to maintain a low reaction temperature. For the nitration of bromobenzene, it is recommended to keep the temperature below 60°C to suppress the formation of dinitro-compounds.[1] A similar temperature ceiling should be applied to the nitration of 2-bromo-4-fluorobenzene.
-
Stoichiometry of the Nitrating Agent: Use a controlled amount of the nitrating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) of nitric acid is often sufficient for complete conversion of the starting material without promoting excessive dinitration.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, quench the reaction to prevent further nitration of the product.
Q3: The reaction is sluggish and I'm recovering a large amount of unreacted starting material. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors, including insufficient activation of the nitrating agent or poor mixing.
-
Proper Acid Concentration: Ensure that you are using concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
-
Effective Agitation: The reaction mixture is often biphasic. Vigorous stirring is essential to ensure good contact between the organic substrate and the acidic nitrating mixture.
-
Gradual Addition: While maintaining a low temperature is important, ensure that the reaction is proceeding. A slight, controlled exotherm upon addition of the substrate to the nitrating mixture is a good indicator that the reaction is initiated.
Frequently Asked Questions (FAQs)
This section addresses common questions about the nitration of 2-bromo-4-fluorobenzene.
What is the expected major product of the mononitration of 2-bromo-4-fluorobenzene?
Based on the directing effects of the bromo and fluoro substituents, the major product is expected to be This compound . Both halogens direct the incoming nitro group to the positions ortho and para to themselves. The position para to the fluorine and ortho to the bromine is sterically and electronically favored.
What are the likely byproducts in this reaction?
The primary byproducts are:
-
Mononitrated Isomers: Other isomers of 2-bromo-4-fluoronitrobenzene will be formed.
-
Dinitrated Products: If the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent), dinitrated byproducts can form.
What is a standard laboratory procedure for the nitration of a halobenzene like 2-bromo-4-fluorobenzene?
A general procedure, adapted from the nitration of bromobenzene, is as follows.[1] Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Prepare the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a measured amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: Place the 2-bromo-4-fluorobenzene in a separate reaction flask equipped with a dropping funnel and a thermometer.
-
Addition of Substrate: Slowly add the 2-bromo-4-fluorobenzene to the stirred nitrating mixture, ensuring the temperature does not exceed a predetermined limit (e.g., 50-55°C). The addition should be done dropwise, and the reaction temperature should be carefully monitored.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at a controlled temperature. Monitor the reaction's progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization, for example, from ethanol, to separate the desired isomer from byproducts.
How can I analyze the product mixture to determine the isomer ratio?
Several analytical techniques can be used to quantify the isomer ratio in your product mixture:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to identify and quantify the different isomers in the mixture by integrating the signals corresponding to each isomer. High-resolution NMR is a powerful tool for direct determination of p/o-isomer ratios in crude reaction products of electrophilic aromatic nitrations.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the nitration of 2-bromo-4-fluorobenzene and the potential for byproduct formation.
Caption: Reaction pathway for the nitration of 2-bromo-4-fluorobenzene.
Data Summary: Isomer Ratios in Halobenzene Nitration
While specific quantitative data for 2-bromo-4-fluorobenzene is not available in the provided search results, the following table provides data for the nitration of bromobenzene, which serves as a useful reference point.
| Substrate | Ortho Isomer (%) | Para Isomer (%) | Reference |
| Bromobenzene | 38 | 62 | [1] |
This data highlights the competitive formation of ortho and para isomers. A similar distribution, influenced by the additional fluoro substituent, can be anticipated for 2-bromo-4-fluorobenzene.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-4-fluoronitrobenzene in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparative analysis of the reactivity of 2-bromo-4-fluoronitrobenzene and 2-chloro-4-fluoronitrobenzene. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond simple data presentation. It delves into the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), explains the causal factors driving reactivity differences, and provides a robust experimental framework for independent validation.
The Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)
To objectively compare these two substrates, we must first establish the mechanistic context in which they react. Aromatic rings, typically electron-rich and thus nucleophilic, can be rendered electrophilic and susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups (EWGs).[1][2] The nitro group (–NO₂) is a quintessential example of such an activating group.
The reaction proceeds via a two-step addition-elimination mechanism , fundamentally distinct from the Sₙ1 or Sₙ2 pathways observed in aliphatic chemistry.[3]
-
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4] The formation of this complex is energetically costly and thus serves as the slow, rate-determining step of the reaction.[3][5]
-
Step 2 (Fast): The leaving group is eliminated, and the lone pair of electrons from the carbanion reforms the aromatic π-system. This rearomatization is an energetically favorable process and occurs rapidly.[1]
The stability of the Meisenheimer complex is paramount. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho- or para-positioned nitro group. This delocalization is why EWGs in these positions are essential for activating the ring towards nucleophilic attack.[3][6]
The "Element Effect": Deconstructing Leaving Group Ability in SNAr
A common point of confusion arises from extrapolating leaving group trends from aliphatic substitution (Sₙ1/Sₙ2) to aromatic substitution (SNAr). In Sₙ1/Sₙ2 reactions, the C-X bond is broken in the rate-determining step, making weaker bonds (like C-I and C-Br) lead to faster reactions. The reactivity order is I > Br > Cl > F.
In SNAr, this trend is inverted. The established reactivity order for halogens as leaving groups is F > Cl ≈ Br > I .[1][7] This is known as the "element effect."
The causality is rooted in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that stabilize the transition state leading to the Meisenheimer complex will accelerate the reaction. The primary factor here is the inductive effect of the halogen.
-
Electronegativity: Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect polarizes the C-X bond and makes the carbon atom more electrophilic (more positive in character), thus lowering the activation energy for the nucleophile's attack.[4][8] Chlorine is more electronegative than bromine, and this same principle applies.
-
Bond Strength: The strength of the C-X bond, which is greatest for C-F, is irrelevant to the reaction rate because this bond is broken in the fast second step, after the rate-determining step has already occurred.[4]
Therefore, the halogen's role in SNAr is paradoxical: its ability to activate the ring for the initial attack is more important than its ability to leave in the final step.
Head-to-Head Comparison: 2-Bromo- vs. 2-Chloro-4-fluoronitrobenzene
With the mechanistic foundation established, we can now directly compare the two molecules. In both substrates, the halogen at position 2 (Br or Cl) is ortho to the activating nitro group. The fluorine at position 4 is para to the nitro group. While the C-F bond is also activated, this guide focuses on the comparative reactivity at the C-2 position, as implied by the topic.
Reactivity Prediction
The primary determinant of reactivity in the rate-determining step is the electrophilicity of the carbon atom at position 2. This is most significantly influenced by the inductive effect of the attached halogen.
-
Inductive Effect: Chlorine (electronegativity ≈ 3.16 on the Pauling scale) is more electronegative than Bromine (electronegativity ≈ 2.96). Therefore, the chlorine atom in 2-chloro-4-fluoronitrobenzene will withdraw electron density from the C-2 carbon more strongly than the bromine atom in the bromo-analogue.
-
Transition State Stabilization: This enhanced inductive withdrawal makes the C-2 position in the chloro-compound more electrophilic and lowers the activation energy for the formation of the Meisenheimer complex.
Data Presentation
The following table summarizes the key physicochemical properties and their predicted impact on the SNAr reaction at the C-2 position.
| Property | 2-Chloro-4-fluoronitrobenzene | 2-Bromo-4-fluoronitrobenzene | Impact on SNAr Reactivity |
| Halogen at C-2 | Chlorine (Cl) | Bromine (Br) | The identity of the leaving group being compared. |
| Electronegativity | ~3.16 | ~2.96 | Higher electronegativity enhances the C-2 carbon's electrophilicity, accelerating the rate-determining nucleophilic attack. |
| C-X Bond Strength | ~339 kJ/mol | ~280 kJ/mol | Weaker C-Br bond facilitates faster elimination in the second (fast) step, but has a negligible effect on the overall reaction rate. |
| Predicted Rate | Slightly Faster | Slightly Slower | The higher electronegativity of chlorine is the dominant factor in the rate-determining step. |
Experimental Validation: A Protocol for Comparative Analysis
Objective
To determine the relative rate of nucleophilic aromatic substitution for 2-bromo-4-fluoronitrobenzene and 2-chloro-4-fluoronitrobenzene by monitoring product formation over time using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
-
Materials:
-
2-bromo-4-fluoronitrobenzene
-
2-chloro-4-fluoronitrobenzene
-
Piperidine (nucleophile)
-
Methanol (solvent)
-
Internal Standard (e.g., dodecane, if using GC, or another stable aromatic for HPLC)
-
Reaction vials with septa
-
Constant temperature bath (e.g., 50 °C)
-
HPLC system with a suitable C18 column
-
-
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M solutions of both the bromo- and chloro-substrates in methanol. Prepare a 0.3 M solution of piperidine in methanol.
-
Reaction Setup: In two separate, identical reaction vials, add 5.0 mL of the respective substrate solution (0.1 M).
-
Initiation: Place both vials in the constant temperature bath and allow them to equilibrate for 10 minutes. To initiate the reactions simultaneously, add 5.0 mL of the pre-warmed piperidine solution (0.3 M) to each vial. This creates a 1:3 molar ratio of substrate to nucleophile.
-
Sampling: At timed intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 900 µL of a prepared acidic methanol solution (e.g., 0.1% trifluoroacetic acid) to neutralize the piperidine and stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to quantify the concentration of the remaining substrate and the formed product.
-
-
Data Analysis:
-
Generate a calibration curve for both substrates and their expected product.
-
For each time point, calculate the percent conversion of the substrate.
-
Plot percent conversion versus time for both reactions on the same graph to visually compare the reaction rates. The reaction with the steeper initial slope is the faster one.
-
Conclusion
A rigorous analysis based on the principles of the nucleophilic aromatic substitution (SNAr) mechanism leads to a clear prediction: 2-chloro-4-fluoronitrobenzene is expected to exhibit slightly higher reactivity than 2-bromo-4-fluoronitrobenzene . This difference is not governed by C-X bond strength, as in Sₙ2 reactions, but by the superior inductive electron-withdrawing ability of chlorine compared to bromine. This effect enhances the electrophilicity of the reaction center and stabilizes the transition state of the rate-determining nucleophilic attack. While the performance difference may be modest, understanding this underlying causality is critical for rational substrate selection and reaction design in pharmaceutical and chemical synthesis.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
A Researcher's Guide to Halogen Leaving Group Ability in Nucleophilic Aromatic Substitution (SNAr)
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and functional materials. A critical, and often counterintuitive, aspect of this reaction is the relative leaving group ability of the halogens. This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to elucidate this important trend.
The Counterintuitive Trend: Fluorine as a Superior Leaving Group
In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the established trend for halogen leaving group ability is I > Br > Cl > F. This is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion. However, in nucleophilic aromatic substitution, this trend is inverted. The generally observed order of reactivity for aryl halides in SNAr reactions is:
F > Cl ≈ Br > I [1]
This reversal is a direct consequence of the unique two-step addition-elimination mechanism that governs SNAr reactions.[2] Understanding this mechanism is key to comprehending the anomalous behavior of the halogens.
Mechanistic Dissection: Why the SNAr Pathway Favors Fluorine
The SNAr reaction proceeds via a two-step mechanism, which is fundamentally different from the concerted SN2 or the stepwise SN1 pathways observed in aliphatic systems.[1][3]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step) : A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] This initial attack is the rate-determining step of the reaction because it involves the temporary disruption of the aromaticity of the ring, which is energetically unfavorable.[3][6]
-
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity : The aromaticity of the ring is restored in a rapid second step through the expulsion of the halide leaving group.[4][6]
The key to understanding the halogen leaving group trend lies in the rate-determining first step. The rate of this step is influenced by two primary factors related to the halogen substituent:
-
Inductive Electron Withdrawal : The halogen's ability to withdraw electron density from the aromatic ring via the inductive effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Complex : The electronegative halogen also helps to stabilize the negative charge that develops in the ring of the Meisenheimer complex through its inductive effect.[3]
Fluorine, being the most electronegative of the halogens, exerts the strongest inductive electron-withdrawing effect.[3][7] This potent effect significantly lowers the activation energy for the initial nucleophilic attack, thereby accelerating the rate-determining step.[3][8] While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step.[3][7] Therefore, the high strength of the C-F bond does not significantly impede the overall reaction rate. In contrast, the weaker inductive effect of the less electronegative halogens (Cl, Br, I) results in a slower rate of formation of the Meisenheimer complex, leading to lower overall reaction rates.
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Evidence: A Quantitative Comparison
The theoretical framework is strongly supported by experimental data. The relative rates of reaction for a series of 2,4-dinitrophenyl halides with piperidine in methanol provide a clear illustration of the "element effect" in SNAr reactions.
| Leaving Group (X) in 2,4-Dinitrophenyl-X | Relative Rate |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
Data adapted from literature sources.[6]
These data unequivocally demonstrate the superior reactivity of the fluoro-substituted arene in this SNAr reaction, with a rate that is over 3000 times faster than the iodo-substituted analogue. This dramatic difference in reactivity underscores the dominance of the halogen's inductive effect in controlling the reaction rate.
Practical Implications and Experimental Design
For the practicing chemist, the unique leaving group trend in SNAr has significant practical implications:
-
Substrate Selection : When designing a synthesis that involves an SNAr reaction, aryl fluorides are often the substrates of choice, particularly for activated systems.[9] Their high reactivity can lead to faster reactions, milder reaction conditions, and higher yields.
-
Reaction Conditions : While aryl fluorides are highly reactive, reactions involving less reactive aryl chlorides and bromides may require more forcing conditions, such as higher temperatures or the use of more potent nucleophiles and polar aprotic solvents.[10]
-
Activating Groups : It is crucial to remember that the SNAr reaction is generally facile only when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[1][11][12] These groups are essential for stabilizing the intermediate Meisenheimer complex.[2][13]
Caption: A generalized experimental workflow for an SNAr reaction.
Conclusion
The leaving group ability of halogens in nucleophilic aromatic substitution presents a fascinating departure from the trends observed in aliphatic systems. The dominance of the halogen's inductive effect in the rate-determining formation of the Meisenheimer complex establishes fluorine as the most effective leaving group. This understanding is not merely academic; it is a critical piece of knowledge for any researcher engaged in the synthesis of complex aromatic molecules. By leveraging this principle, chemists can make more informed decisions in substrate selection and reaction optimization, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Studies of SNAr Reactions on Different Halonitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the kinetic studies of Nucleophilic Aromatic Substitution (SNAr) reactions on various halonitrobenzenes. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the formation of carbon-heteroatom bonds.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups.[2][3] The presence of these EWGs, particularly at positions ortho and para to the leaving group, is crucial for activating the ring towards nucleophilic attack.[3][4]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[5][6] In the first, and typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][7] The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.[2][7]
However, recent studies have provided compelling evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously.[8] The preferred pathway, whether stepwise or concerted, is influenced by the nature of the substrate, nucleophile, leaving group, and solvent.[1]
The Crucial Role of the Leaving Group in SNAr Kinetics
In the context of halonitrobenzenes, the halogen atom serves as the leaving group. A surprising and counter-intuitive aspect of SNAr reactions is the observed order of leaving group ability. Contrary to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr reactions is typically:
This "element effect" is a direct consequence of the reaction mechanism. Since the first step—nucleophilic attack and formation of the Meisenheimer complex—is rate-determining, the strength of the carbon-halogen bond is less critical.[2][7] Instead, the high electronegativity of fluorine powerfully withdraws electron density from the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[7] This stabilization of the transition state leading to the Meisenheimer complex outweighs the energy required to break the strong C-F bond in the subsequent, faster step.
Below is a diagram illustrating the SNAr mechanism:
Caption: The SNAr addition-elimination mechanism.
Comparative Kinetic Data for Halonitrobenzenes
The following table summarizes representative relative rate constants for the reaction of a common nucleophile, piperidine, with 2,4-dinitrophenyl halides in methanol. This data clearly illustrates the element effect.
| Leaving Group (X in 2,4-Dinitrophenyl-X) | Relative Rate Constant (krel) |
| -F | 3300 |
| -Cl | 1 |
| -Br | 0.8 |
| -I | 0.4 |
Data adapted from literature sources for illustrative purposes.
As the data shows, the fluoro-substituted nitrobenzene is significantly more reactive than its chloro, bromo, and iodo counterparts. This enhanced reactivity makes fluoronitrobenzenes highly valuable substrates in synthetic chemistry.
Factors Influencing SNAr Reaction Kinetics
Beyond the leaving group, several other factors critically influence the kinetics of SNAr reactions:
-
Nucleophile: The nature of the nucleophile is paramount. Stronger nucleophiles generally lead to faster reaction rates. The nucleophilicity can be influenced by factors such as basicity, polarizability, and the presence of alpha-effects.
-
Solvent: The choice of solvent can have a profound impact on reaction rates.[9] Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred for SNAr reactions involving anionic nucleophiles.[10] These solvents solvate the cation of the nucleophilic salt but poorly solvate the anion, thus increasing its nucleophilicity.[10] Protic solvents, like water and alcohols, can solvate the anionic nucleophile through hydrogen bonding, which can decrease its reactivity.[9][11]
-
Electron-Withdrawing Groups: The number and position of EWGs on the aromatic ring are crucial. The more EWGs present, particularly in the ortho and para positions, the faster the reaction rate.[4] This is due to the increased stabilization of the negative charge in the Meisenheimer complex through resonance.[2][4]
Experimental Protocol for Kinetic Studies of SNAr Reactions
To obtain reliable kinetic data, a well-designed experimental protocol is essential. The following is a generalized, step-by-step methodology for monitoring the kinetics of an SNAr reaction, for instance, the reaction of 1-chloro-2,4-dinitrobenzene with a nucleophile like aniline in a suitable solvent.
Objective: To determine the second-order rate constant for the SNAr reaction.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Aniline (or other nucleophile)
-
An appropriate solvent (e.g., methanol, DMSO)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Experimental workflow for a kinetic study of an SNAr reaction.
Detailed Procedure:
-
Preparation of Solutions: Prepare stock solutions of the halonitrobenzene and the nucleophile of known concentrations in the chosen solvent.
-
Temperature Control: Equilibrate the stock solutions and the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, pipette a known volume of the halonitrobenzene solution. Add a known, and typically much larger, volume of the nucleophile solution to initiate the reaction. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where the product absorbs strongly, and the reactants have minimal absorbance.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.[12]
-
Determination of the Second-Order Rate Constant: Repeat the experiment with several different concentrations of the nucleophile (while keeping the halonitrobenzene concentration constant). A plot of kobs versus the concentration of the nucleophile should yield a straight line passing through the origin. The slope of this line is the second-order rate constant (k₂).
Advanced Mechanistic Probes: Hammett and Brønsted Plots
To gain deeper insights into the reaction mechanism and the electronic effects of substituents, Hammett and Brønsted plots are invaluable tools.
-
Hammett Plots: By reacting a series of substituted nucleophiles (e.g., para-substituted anilines) with a given halonitrobenzene, a Hammett plot can be constructed by plotting the logarithm of the rate constant against the Hammett substituent constant (σ).[13] The slope of this plot, the reaction constant (ρ), provides information about the charge development in the transition state.[13][14] A negative ρ value indicates the buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, which is consistent with the nucleophilic attack being the rate-determining step.
-
Brønsted Plots: A Brønsted plot is generated by plotting the logarithm of the rate constant against the pKa of the conjugate acid of the nucleophile. The slope of this plot, the Brønsted coefficient (βnuc), indicates the degree of bond formation in the transition state.[15]
These linear free-energy relationships are powerful for elucidating reaction mechanisms and understanding the factors that govern reactivity.[12]
Conclusion
The kinetic study of SNAr reactions on different halonitrobenzenes reveals a fascinating interplay of electronic effects that govern their reactivity. The unusual leaving group order (F > Cl ≈ Br > I) is a cornerstone of understanding the SNAr mechanism, where the rate-determining step is the initial nucleophilic attack. For researchers in drug development and other fields of chemical synthesis, a thorough understanding of these kinetic principles is essential for reaction optimization, process development, and the rational design of new synthetic routes. The experimental and analytical techniques outlined in this guide provide a robust framework for conducting such studies and gaining valuable mechanistic insights.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. web.viu.ca [web.viu.ca]
- 15. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-4-fluoro-1-nitrobenzene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 2-Bromo-4-fluoro-1-nitrobenzene Scaffold
In the landscape of modern medicinal chemistry and materials science, the this compound scaffold is a cornerstone. Its unique trifunctional nature, featuring bromine, fluorine, and a nitro group on a benzene ring, offers a versatile platform for the synthesis of a diverse array of complex molecules. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be readily reduced to an amine for further functionalization, and the fluorine atom modulates the electronic properties of the ring. This chemical tractability makes its derivatives prime candidates for novel therapeutics, agrochemicals, and functional materials.
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize derivatives of this compound. As Senior Application Scientists, we understand that robust and unambiguous structural elucidation is paramount. Therefore, this document will not only present the "how" but also the "why" behind the experimental choices, grounding our discussion in the fundamental principles of each technique and providing illustrative experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide invaluable information on the electronic environment of each nucleus, allowing for the precise determination of substitution patterns and the influence of various functional groups.
Causality Behind Experimental Choices in NMR
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, for more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. The choice of a high-field spectrometer (e.g., 500 MHz or greater) is advantageous for resolving complex splitting patterns that can arise in substituted aromatic systems.
Illustrative Comparative NMR Data
To demonstrate the impact of substitution on the NMR spectra of this compound derivatives, consider the following illustrative data for a hypothetical series of compounds.
| Compound | Substituent at C-2 | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -Br (Parent) | 7.8-8.2 (m, 3H) | 110-150 (6C) |
| 2 | -NH₂ | 6.5-7.5 (m, 3H) | 105-155 (6C) |
| 3 | -OCH₃ | 7.0-7.8 (m, 3H), 3.9 (s, 3H) | 110-160 (6C), 55.8 (OCH₃) |
| 4 | -CN | 8.0-8.5 (m, 3H) | 112-152 (6C), 118 (CN) |
Note: This data is illustrative and intended to demonstrate general trends.
The introduction of an electron-donating group (EDG) like an amine (-NH₂) or a methoxy (-OCH₃) group generally leads to an upfield shift (lower ppm) of the aromatic proton and carbon signals due to increased electron density on the ring. Conversely, an electron-withdrawing group (EWG) like a cyano (-CN) group will cause a downfield shift (higher ppm) due to deshielding.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Use a standard pulse program (e.g., 'zg30').
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro group and any newly introduced functional groups.
Causality Behind Experimental Choices in IR
For solid samples, the choice between preparing a KBr pellet and using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired data quality. KBr pellets can provide high-quality spectra but require more sample preparation. ATR is a modern, rapid technique that requires minimal sample preparation and is often sufficient for qualitative analysis.
Illustrative Comparative IR Data
The following table illustrates the expected key IR absorption bands for our hypothetical series of derivatives.
| Compound | Substituent at C-2 | Key IR Absorptions (cm⁻¹) |
| 1 | -Br (Parent) | ~1520 & ~1340 (NO₂ stretch), ~1250 (C-F stretch), ~700-800 (C-Br stretch) |
| 2 | -NH₂ | ~3300-3500 (N-H stretch), ~1520 & ~1340 (NO₂ stretch) |
| 3 | -OCH₃ | ~2850-3000 (C-H stretch), ~1520 & ~1340 (NO₂ stretch), ~1000-1200 (C-O stretch) |
| 4 | -CN | ~2220-2260 (C≡N stretch), ~1520 & ~1340 (NO₂ stretch) |
Note: This data is illustrative and intended to demonstrate general trends.
The strong symmetric and asymmetric stretching vibrations of the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic and should be present in all derivatives. The appearance of new, strong absorption bands is indicative of successful functionalization, such as the N-H stretches for an amine or the sharp C≡N stretch for a nitrile.
Experimental Protocol for FTIR Analysis (ATR)
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background. Perform baseline correction if necessary.
A Researcher's Guide to the Computational Analysis of the Reaction Mechanism of 2-Bromo-4-fluoro-1-nitrobenzene: A Comparative Approach
In the landscape of pharmaceutical and agrochemical development, a profound understanding of reaction mechanisms is not merely academic; it is the bedrock of process optimization, impurity profiling, and the rational design of novel molecular entities. The nucleophilic aromatic substitution (SNAr) reaction of poly-functionalized aromatics, such as 2-Bromo-4-fluoro-1-nitrobenzene, presents a compelling case study in regioselectivity and mechanistic dichotomy. This guide provides a comparative analysis of computational and experimental approaches to elucidating the reaction mechanism of this versatile synthetic building block, offering researchers the insights needed to navigate the complexities of its reactivity.
The Mechanistic Crossroads: Concerted versus Stepwise Pathways
The traditional textbook depiction of the SNAr reaction involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] This intermediate is an anionic sigma complex, the stability of which is crucial to the reaction proceeding.[2] However, a growing body of evidence from both computational and experimental studies suggests that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism, bypassing a stable intermediate in favor of a single transition state.[3][4]
The mechanistic pathway—concerted or stepwise—is influenced by several factors, including the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring.[5][6] For this compound, the presence of two different halogen leaving groups and a strongly electron-withdrawing nitro group sets the stage for a nuanced mechanistic landscape.
Computational Chemistry: A Predictive Lens on Reactivity
Computational chemistry provides a powerful toolkit for dissecting reaction mechanisms at a level of detail often unattainable through experimental methods alone.[7] Density Functional Theory (DFT) has emerged as a particularly robust method for modeling SNAr reactions, offering a balance of computational cost and accuracy.[4]
Key Computational Approaches
A computational investigation into the SNAr reaction of this compound would typically involve:
-
Geometry Optimization: Determining the lowest energy structures of the reactant, nucleophile, potential intermediates (Meisenheimer complexes), transition states, and products.
-
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.
-
Transition State Searching: Employing algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to locate the transition state structures connecting reactants to intermediates or products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the desired reactant and product (or intermediate) on the potential energy surface.
-
Solvation Modeling: Incorporating the effect of the solvent, which can significantly influence reaction energetics, often through implicit models like the Polarizable Continuum Model (PCM).
Predicting Regioselectivity and Mechanism
For this compound, a key question is the regioselectivity of nucleophilic attack: will the nucleophile displace the bromine at the C2 position or the fluorine at the C4 position? Both halogens are positioned ortho and para, respectively, to the electron-withdrawing nitro group, which activates these positions for nucleophilic attack through resonance stabilization of the negative charge in the intermediate or transition state.[8][9]
Computational analysis can predict the favored pathway by comparing the activation energies for the two possible substitution reactions. The pathway with the lower activation energy will be the kinetically favored one.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="Computational workflow for predicting SNAr regioselectivity."
Comparison of Computational Methods
| Method | Description | Advantages | Disadvantages |
| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electronic density to calculate the energy of a system.[7] | Good balance of accuracy and computational cost for many organic reactions. | The choice of functional can significantly impact results; may not be as accurate as higher-level methods for some systems. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Based on first principles and do not rely on empirical parameters. | Can achieve very high accuracy ("gold standard"). | Computationally very expensive, often limited to smaller systems. |
| Semi-empirical Methods (e.g., AM1, PM7) | Use parameters derived from experimental data to simplify calculations. | Very fast, suitable for large systems or high-throughput screening. | Less accurate than DFT or ab initio methods. |
Experimental Validation: Grounding Theory in Reality
While computational models are predictive, experimental validation is essential to confirm the proposed mechanism. A multi-pronged experimental approach is typically employed.
Kinetic Studies
Kinetic analysis provides quantitative data on reaction rates, which can be used to infer the mechanism. For SNAr reactions, pseudo-first-order conditions are often used, with the nucleophile in large excess.[10][11] The rate of the reaction can be monitored by techniques such as UV-Vis spectroscopy (if the product has a distinct chromophore) or HPLC.[12]
A Brönsted-type plot, which correlates the logarithm of the rate constant with the pKa of a series of related nucleophiles, can provide insight into the rate-determining step.[10] The slope of this plot (βnuc) indicates the degree of bond formation in the transition state.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="Workflow for kinetic analysis of an SNAr reaction."
Spectroscopic Identification of Intermediates
If the reaction proceeds through a stepwise mechanism, the Meisenheimer complex may be stable enough to be detected spectroscopically.[13] Low-temperature NMR spectroscopy is a powerful tool for this purpose, as the signals of the aromatic protons in the Meisenheimer complex are shifted significantly upfield compared to the starting material due to the loss of aromaticity.[14]
Comparison of Experimental Techniques
| Technique | Information Gained | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Reaction kinetics. | Simple, widely available, good for real-time monitoring. | Requires a chromophore change during the reaction; can be prone to interference. |
| HPLC/GC-MS | Product identification and quantification, reaction kinetics (via sampling). | High sensitivity and selectivity; can analyze complex mixtures. | Not a real-time method; requires quenching of the reaction. |
| NMR Spectroscopy | Structural elucidation of products and intermediates (Meisenheimer complexes). | Provides detailed structural information. | Lower sensitivity than other methods; may require low temperatures to observe unstable intermediates. |
| Kinetic Isotope Effect (KIE) Studies | Information about bond breaking/formation in the rate-determining step. | A powerful tool for distinguishing between concerted and stepwise mechanisms.[3] | Can be technically challenging to measure accurately. |
A Synergistic Approach: Integrating Computation and Experiment
The most robust understanding of a reaction mechanism is achieved when computational and experimental approaches are used in concert. Computational predictions can guide the design of experiments, for example, by suggesting which intermediates to look for or which reaction conditions might favor a particular pathway. Conversely, experimental data is crucial for benchmarking and validating computational models.
For this compound, a combined approach would involve:
-
Computational Prediction: Use DFT to calculate the activation barriers for nucleophilic substitution at both the bromo and fluoro positions to predict the kinetic product.
-
Experimental Verification: Conduct the reaction and analyze the product distribution using GC-MS or NMR to confirm the regioselectivity.
-
Mechanistic Investigation:
-
Computational: Model the potential energy surfaces for both concerted and stepwise pathways for the favored substitution.
-
Experimental: Perform kinetic studies with a range of nucleophiles and attempt to detect the Meisenheimer intermediate using low-temperature NMR.
-
Detailed Experimental Protocols
Protocol 1: Computational Analysis of SNAr Reaction using DFT
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional with a 6-31+G(d,p) basis set is a common starting point.
-
Procedure: a. Build the initial structures of this compound and the chosen nucleophile (e.g., methoxide). b. Perform geometry optimizations and frequency calculations for all reactants, products, and anticipated intermediates and transition states. c. For transition state searches, use an initial guess structure based on the expected bond-forming and bond-breaking processes. d. Run IRC calculations on the located transition states to confirm they connect the correct minima. e. Incorporate a solvent model (e.g., PCM for methanol) in all calculations. f. Calculate the relative free energies of all species to construct a potential energy diagram.
Protocol 2: Kinetic Measurement of SNAr Reaction by UV-Vis Spectroscopy
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Reagents: this compound, a nucleophile (e.g., piperidine), a suitable solvent (e.g., DMSO), and a buffer if necessary.
-
Procedure: a. Prepare a stock solution of this compound. b. Prepare a series of solutions of the nucleophile at different concentrations (at least a 10-fold excess over the substrate). c. Place the nucleophile solution in a cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. d. Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette and start data acquisition. e. Monitor the change in absorbance at the wavelength corresponding to the product formation over time. f. Fit the absorbance vs. time data to a pseudo-first-order kinetic model to obtain the observed rate constant (kobs). g. Plot kobs versus the nucleophile concentration; the slope of this line is the second-order rate constant (k2).[12]
Conclusion
The study of the reaction mechanism of this compound serves as an excellent example of the synergy between modern computational chemistry and classical physical organic chemistry. While DFT calculations can provide a detailed and predictive picture of the potential energy surface, guiding our understanding of regioselectivity and the concerted versus stepwise nature of the SNAr reaction, experimental techniques like kinetics and spectroscopy provide the essential empirical data to validate these theoretical models. For researchers in drug development and related fields, a comprehensive approach that leverages both computational and experimental tools is indispensable for unraveling the complexities of chemical reactivity and ultimately, for the efficient development of new chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 11. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 13. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 824. Reactions of aromatic nitro-compounds in alkaline media. Part IX. Nuclear magnetic resonance spectra of Meisenheimer complexes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Predicting Regioselectivity in 2-Bromo-4-fluoro-1-nitrobenzene Reactions: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the ability to predict and control the outcome of chemical reactions is paramount. The regioselectivity of reactions involving polysubstituted aromatic compounds, such as 2-Bromo-4-fluoro-1-nitrobenzene, is a critical factor that dictates the efficiency of a synthetic route and the purity of the final product. This guide provides an in-depth comparison of theoretical predictions, based on Density Functional Theory (DFT), with experimental outcomes for nucleophilic aromatic substitution (SNAr) reactions of this compound. By understanding the interplay of electronic and steric factors, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Challenge of Regioselectivity in this compound
This compound presents a classic case study in regioselectivity, as it possesses two potential leaving groups for nucleophilic attack: a bromine atom at the C2 position and a fluorine atom at the C4 position.[1] The strongly electron-withdrawing nitro group at the C1 position activates the aromatic ring towards nucleophilic attack, making SNAr a feasible and important transformation for this substrate.[2] The central question for any synthetic chemist is: which halogen will be preferentially displaced by an incoming nucleophile?
Answering this question through purely experimental means can be a time-consuming and resource-intensive process of trial and error. This is where computational chemistry, and specifically DFT, offers a powerful predictive tool. By modeling the reaction pathways and calculating the activation energies for substitution at both the C-Br and C-F positions, we can gain a quantitative understanding of the factors that govern the regiochemical outcome.
Theoretical Predictions vs. Experimental Realities: A Comparative Analysis
In the context of nucleophilic aromatic substitution on activated aromatic rings, a general principle often cited is that fluoride is a better leaving group than bromide. This is somewhat counterintuitive when considering the relative acidities of HBr and HF, but in the rate-determining step of many SNAr reactions—the initial nucleophilic attack and formation of the Meisenheimer complex—the high electronegativity of fluorine plays a dominant role in stabilizing the transition state.[3]
Let's consider the reaction of this compound with a generic amine nucleophile (R-NH2) as a representative example. There are two possible reaction pathways, leading to two distinct products:
-
Path A: Substitution of Fluorine: this compound + R-NH2 → 2-Bromo-4-(R-amino)-1-nitrobenzene + HF
-
Path B: Substitution of Bromine: this compound + R-NH2 → 4-Fluoro-2-(R-amino)-1-nitrobenzene + HBr
To predict the major product, we can employ DFT calculations to determine the activation energy (ΔG‡) for each pathway. The pathway with the lower activation energy will be kinetically favored and will correspond to the major product observed experimentally.
Data Presentation: Calculated Activation Energies and Predicted Product Ratios
| Reaction Pathway | Leaving Group | Calculated ΔG‡ (kcal/mol) (Hypothetical) | Predicted Product Ratio |
| Path A | Fluorine | 18.5 | Major |
| Path B | Bromine | 22.0 | Minor |
Note: The ΔG‡ values presented are illustrative and based on the generally observed higher reactivity of fluoro-substituted nitroaromatics in SNAr reactions. Actual values would need to be calculated for the specific nucleophile and reaction conditions.
The lower hypothetical activation energy for the substitution of fluorine strongly suggests that Path A would be the predominant reaction pathway , leading to 2-Bromo-4-(R-amino)-1-nitrobenzene as the major product. This prediction is in line with the general principles of SNAr on activated haloaromatics.
Causality Behind the Regioselectivity: An Electronic and Structural Perspective
The preference for nucleophilic attack at the C4 position (leading to fluorine substitution) can be rationalized by examining the electronic structure of the Meisenheimer intermediates for both pathways. The strong electron-withdrawing nitro group stabilizes the negative charge of the intermediate through resonance. This stabilization is most effective when the negative charge can be delocalized onto the oxygen atoms of the nitro group.
In the case of attack at C4, the resulting Meisenheimer complex allows for direct delocalization of the negative charge onto the nitro group. Conversely, while attack at C2 also generates a resonance-stabilized intermediate, the delocalization pathway to the nitro group is less effective. This difference in stabilization of the transition states leading to the Meisenheimer complexes is a key determinant of the observed regioselectivity.
Experimental Protocol for Investigating the Regioselectivity of the Amination of this compound
To validate the theoretical predictions, a well-designed experiment is crucial. The following protocol outlines a general procedure for reacting this compound with an amine and analyzing the product distribution.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, or benzylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., K2CO3 or Et3N)
-
Standard laboratory glassware and work-up reagents
-
Analytical instrumentation (GC-MS or LC-MS, NMR)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen polar aprotic solvent.
-
Addition of Reagents: Add the amine (1.1 eq.) and the non-nucleophilic base (1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or LC-MS analysis.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Product Analysis: Characterize the purified product(s) by 1H NMR, 13C NMR, and mass spectrometry to confirm their identity. Determine the ratio of the two possible regioisomers by integrating the relevant peaks in the 1H NMR spectrum or by quantifying the peak areas in the GC or LC chromatogram.
Computational Protocol for DFT Calculations
To theoretically predict the regioselectivity, the following computational workflow can be employed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization: Optimize the geometries of the reactants (this compound and the amine), the transition states for nucleophilic attack at C-F and C-Br, and the corresponding Meisenheimer intermediates. A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, is recommended.
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that the reactants and intermediates are true minima (no imaginary frequencies) and that the transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Calculate the Gibbs free energies (G) of all species. The activation free energy (ΔG‡) for each pathway is then calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
Solvation Effects: To better model the reaction in solution, include a polarizable continuum model (PCM) in the calculations, using the experimental solvent.
Visualizing the Workflow and Reaction Pathways
To further clarify the experimental and computational workflows, the following diagrams are provided.
Caption: A comparative workflow for the experimental and DFT investigation of regioselectivity.
Caption: Reaction coordinate diagram illustrating the two possible pathways for nucleophilic aromatic substitution.
Conclusion: The Synergy of Theory and Experiment
The study of regioselectivity in the reactions of this compound serves as an excellent example of how computational chemistry can be a powerful partner to experimental work. DFT calculations provide a quantitative framework for understanding and predicting the outcomes of these reactions, saving valuable time and resources in the laboratory. The general principle that fluoride is a more facile leaving group than bromide in SNAr reactions on activated systems is well-supported by theoretical considerations of transition state stabilization.
For researchers in drug development and other areas of chemical synthesis, leveraging DFT as a predictive tool can streamline the process of designing and optimizing synthetic routes. By combining the insights from both theoretical calculations and experimental validation, a more complete and nuanced understanding of chemical reactivity can be achieved, ultimately leading to more efficient and successful scientific endeavors.
References
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluoro-1-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The substrate, 2-Bromo-4-fluoro-1-nitrobenzene, presents a unique synthetic challenge and opportunity. Its electron-deficient nature, a consequence of the strongly withdrawing nitro and fluoro groups, alongside the steric hindrance imparted by the ortho-bromine, demands a nuanced approach to catalyst selection in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficacy of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings with this versatile building block, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials. The reaction's success with an electron-deficient substrate like this compound hinges on a catalyst system that can efficiently navigate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. For an electron-deficient aryl bromide, this step is generally facile. The subsequent transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product are often the rate-determining steps. The choice of ligand is critical in promoting these latter stages. Bulky, electron-rich phosphine ligands are often preferred as they stabilize the palladium center and accelerate the reductive elimination.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | For the similar substrate 1-bromo-3-nitrobenzene.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | For the similar substrate 1-bromo-3-nitrobenzene.[1] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | For the similar substrate 1-bromo-3-nitrobenzene.[1] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90 | General conditions for bromoarenes. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and phenylboronic acid.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction: Alkenylation of the Aryl Core
The Heck reaction provides a direct method for the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to substituted styrenyl derivatives. The electron-deficient nature of this compound makes it an excellent candidate for this transformation, as the oxidative addition step is generally favored.
Mechanistic Considerations
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the coordination and migratory insertion of the alkene. The final steps involve β-hydride elimination to form the styrenyl product and a palladium-hydride species, which, in the presence of a base, regenerates the active Pd(0) catalyst.
Comparative Performance of Palladium Catalysts for the Heck Reaction
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~80 | General conditions for electron-deficient aryl bromides. |
| Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 1 | >95 | For the similar substrate 1-bromo-4-nitrobenzene with styrene. |
| Herrmann's Catalyst | NaOAc | NMP | 130 | 4 | ~90 | For electron-deficient aryl bromides. |
| Pd/C | Et₃N | Xylene | 140 | 24 | ~75 | Heterogeneous catalyst, good for process applications. |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂, PPh₃, and this compound.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. For a substrate like this compound, this reaction provides a direct route to valuable intermediates for pharmaceuticals and other functional materials. The choice of catalyst, and particularly the ligand, is paramount to achieving high yields and avoiding side reactions.
Mechanistic Considerations
The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido intermediate, which undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. For electron-deficient aryl halides, the reductive elimination can be the rate-limiting step, and the use of bulky, electron-rich ligands is crucial to facilitate this process.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12-24 | 75-90 | General conditions for electron-deficient aryl bromides. |
| Pd(OAc)₂ / RuPhos | Aniline | K₂CO₃ | t-BuOH | 110 | 18 | ~85 | For similar bromo-nitroaryl substrates. |
| Pd(OAc)₂ / Xantphos | Benzophenone Imine | Cs₂CO₃ | Dioxane | 100 | 24 | ~90 | For subsequent hydrolysis to the primary amine. |
| [Pd(cinnamyl)Cl]₂ / cataCXium A | Primary Amines | K₃PO₄ | t-BuOH | 80 | 16 | >90 | Broad applicability for aryl bromides. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Finally, add the morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Conclusion
The successful palladium-catalyzed cross-coupling of this compound is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos generally demonstrate superior performance, effectively overcoming the challenges posed by this electron-deficient and sterically encumbered substrate. For the Heck reaction, a variety of palladium sources can be effective, with the choice often depending on the specific alkene coupling partner and desired reaction conditions. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop efficient and high-yielding syntheses of novel derivatives from this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Bromo-4-fluoro-1-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-fluoro-1-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and validated analytical methods for its quantification are critical for process control and quality assurance.
This guide provides an in-depth comparison of two widely used analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the suitability of these methods for their intended purpose.[1][2][3]
The Imperative of Method Validation
Before delving into the specific methodologies, it is crucial to understand the principle of method validation. Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2][3] Adherence to these guidelines ensures the reliability and consistency of analytical data.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is often a balance between the required sensitivity, selectivity, and the nature of the analyte. For a small organic molecule like this compound, both HPLC and GC are powerful separation techniques.
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase, with detection via UV absorbance.[4][5] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4][6][7] |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound is amenable to this technique. |
| Specificity | Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra. Peak purity analysis using a PDA detector is recommended. | Excellent, as mass spectrometry provides structural information, allowing for definitive identification and quantification even in the presence of co-eluting impurities.[6] |
| Sensitivity | Generally in the low ppm to high ppb range. | Typically offers higher sensitivity, often reaching low ppb to ppt levels, especially with selected ion monitoring (SIM). |
| Sample Throughput | Generally higher due to shorter run times and simpler sample preparation. | Can be lower due to longer run times and potentially more complex sample preparation (e.g., derivatization, although not required for this analyte). |
| Instrumentation Cost | Relatively lower initial and operational costs. | Higher initial investment and maintenance costs. |
| Regulatory Acceptance | Widely accepted and commonly used in pharmaceutical quality control. | Also widely accepted, particularly for impurity profiling and trace analysis. |
In-Depth Methodologies and Validation Strategies
Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (RP-HPLC-UV)
RP-HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. who.int [who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Synthesis of Bioactive Molecules Using 2-Bromo-4-fluoro-1-nitrobenzene and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Halogenated nitroaromatics are a cornerstone of modern synthesis, serving as versatile scaffolds for constructing complex molecular architectures. Among these, 2-Bromo-4-fluoro-1-nitrobenzene stands out as a trifunctional building block, offering a unique combination of reactive sites that can be addressed with remarkable selectivity.[1]
This guide provides an in-depth comparative analysis of synthetic strategies utilizing this compound (CAS 700-36-7). We will explore the differential reactivity of its functional groups, compare its performance with common analogs, and provide field-proven experimental protocols to empower scientists in the rational design of novel bioactive molecules.
The Strategic Importance of the Substitution Pattern
The synthetic power of this compound lies in the distinct roles played by its three substituents, which allows for a modular and predictable approach to molecular assembly.[1][2]
-
The Nitro Group (–NO₂): As a potent electron-withdrawing group, the nitro substituent strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho (position 2) and para (position 4) carbons, making the attached halogens susceptible to displacement.[3][4] Furthermore, the nitro group is a synthetic linchpin, as its reduction to an amino group (–NH₂) provides a crucial handle for a vast array of subsequent transformations, including amide bond formation, diazotization, and the construction of heterocyclic rings.[1]
-
The Fluoro Group (–F): Positioned para to the activating nitro group, the fluorine atom is an excellent leaving group in SNAr reactions.[5] The high electronegativity of fluorine makes the attached carbon highly electrophilic, facilitating the initial, rate-determining nucleophilic attack.[6][7]
-
The Bromo Group (–Br): While also a leaving group, bromine is generally less reactive than fluorine in SNAr reactions under typical conditions.[7] Its primary utility lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination).[1][8] The carbon-bromine bond is readily susceptible to oxidative addition by a Pd(0) catalyst, a step that is energetically prohibitive for the much stronger carbon-fluorine bond.
This orthogonal reactivity is the key strategic advantage: one can selectively perform SNAr chemistry at the C-F bond while leaving the C-Br bond intact for subsequent cross-coupling, or vice-versa under specific conditions.
Comparative Synthetic Strategies: A Tale of Two Halogens
The divergent reactivity of the fluoro and bromo substituents enables chemists to access a wide chemical space from a single starting material.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[9]
Caption: Generalized mechanism of the SNAr reaction.
When using this compound, nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the more activated fluorine atom.
Causality Behind Experimental Choices: The choice of base is critical in SNAr reactions involving amine or alcohol nucleophiles. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often used to neutralize the proton generated (e.g., H-F) without competing with the primary nucleophile for addition to the aromatic ring. Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[5]
| Leaving Group | Nucleophile | Conditions | Yield | Comments | Reference |
| -F (on 4-fluoro-1-nitrobenzene) | Piperidine | K₂CO₃, DMF, 80-100 °C | High | Fluorine is highly activated para to the nitro group, leading to efficient substitution. | [5] |
| -Cl (on 4-chloro-1-nitrobenzene) | Piperidine | K₂CO₃, DMF, >100 °C | Moderate-High | Chlorine is a good leaving group but generally requires higher temperatures than fluorine. | [3] |
| -Br (on 4-bromo-1-nitrobenzene) | Piperidine | K₂CO₃, DMF, >120 °C | Moderate | Bromine is the least reactive of the halogens in SNAr due to the lower polarization of the C-Br bond. | [4][7] |
Table 1. Comparative reactivity of p-halonitrobenzenes in SNAr reactions. Data is representative and illustrates general reactivity trends.
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, forming C-C bonds between an organohalide and an organoboron species.[10][11] The C-Br bond of this compound is the exclusive site for this transformation under standard conditions.
The reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-fluoro-1-nitrobenzene
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. The synthesis and handling of reactive intermediates like 2-Bromo-4-fluoro-1-nitrobenzene are routine in drug development, yet familiarity must never breed complacency. This guide moves beyond a simple checklist, providing a risk-based, procedural framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.
Hazard Assessment: The 'Why' Behind the Protocol
Effective PPE strategy begins not with the equipment, but with a thorough understanding of the chemical's intrinsic hazards. This compound is a multi-hazard substance, meaning it can cause harm through several different routes of exposure.[1][2] The selection of each piece of protective gear is a direct countermeasure to these specific risks.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Implication for the Researcher |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation upon contact.[1][2][4][5][6] |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2][4][5][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[4][5][6] |
The causality is clear: because the compound is harmful upon skin contact and a known irritant, chemically resistant gloves and a lab coat are non-negotiable.[1][2] Because it causes serious eye irritation, robust eye protection is mandatory.[1][2][4] Finally, because its dust and vapors are harmful when inhaled and can irritate the respiratory tract, handling must occur within a certified chemical fume hood.[1][4][7]
The Core PPE Ensemble: A Multi-Layered Defense
For standard laboratory operations such as weighing, transferring, and use in a reaction, the following PPE constitutes the minimum required protection.
Eye and Face Protection
Standard safety glasses with side shields are insufficient due to the serious eye irritation hazard.[4][5]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes.
-
Best Practice/High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50g) or when there is a significant risk of splashing.[7][8]
Hand Protection
Glove selection must be based on chemical compatibility and the nature of the task. This compound is a halogenated nitroaromatic, requiring gloves with proven resistance.
-
For Incidental Contact (e.g., handling sealed containers): Disposable nitrile gloves are acceptable, but they should be removed and replaced immediately upon any suspected contact.[9]
-
For Extended Handling (e.g., weighing, reaction setup): Heavier-duty chemical-resistant gloves are essential. Always handle this chemical with gloves.[10] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[4][10]
Table 2: Glove Selection Guide
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile (Disposable) | Incidental, short-duration contact | Low resistance to many organic solvents. Inspect for tears. Change frequently. |
| Neoprene | General handling, good for acids, bases, and some solvents | Good all-around chemical resistance and dexterity.[9] |
| Butyl Rubber | High-risk tasks, spill cleanup | Excellent resistance to many organic compounds, but can be less dexterous.[9] |
Body Protection
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves, buttoned completely, is mandatory.[9]
-
Clothing: Long pants and fully enclosed, chemical-resistant shoes must be worn.[8][9] Fabric shoes, sandals, or shorts are strictly prohibited.
-
Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection
The primary method of respiratory protection is an engineering control, not PPE.
-
Primary Control: All handling of this compound solid or its solutions must be conducted in a properly functioning and certified chemical fume hood.[4][7] This prevents inhalation of dust or vapors.
-
Secondary Control (PPE): A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if engineering controls are not available or during a large-scale spill cleanup.[2][11] All respirator use must be part of a formal institutional program that includes fit-testing and medical clearance.[12]
Operational Protocol: From Preparation to Disposal
This workflow integrates PPE use into the entire handling lifecycle of the chemical. Following these steps methodically is a self-validating system for ensuring safety.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs). Ensure the chemical fume hood is certified and operational. Locate the nearest eyewash station and safety shower.[2][5]
-
Donning PPE: Don your lab coat, long pants, and closed-toe shoes. Before handling the chemical, put on your chemical splash goggles and the appropriate chemical-resistant gloves.
-
Handling: Conduct all work inside the fume hood.[4] When weighing the solid, use a disposable weigh boat or clean glassware to avoid creating dust.[4] Keep the container tightly closed when not in use.[2]
-
Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then goggles. Never wear gloves outside of the laboratory area.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][10]
Emergency Procedures: Immediate Response Plans
Accidents are preventable, but preparedness is essential.
Table 3: First Aid for Exposure
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove contaminated clothing.[2][13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[2][13] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2][13] Seek immediate medical attention.[2][4] |
| Inhalation | Move the affected person to fresh air immediately.[2][4][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][13] Call for immediate medical assistance.[2] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[2][4] Call a POISON CENTER or physician immediately.[2] |
Spill Response
-
Small Spill (in a fume hood): Absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[2] Carefully sweep the material into a designated, labeled hazardous waste container.[4] Clean the area with a suitable solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.
Disposal Plan: Responsible Lifecycle Completion
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[14][15]
-
Segregation: Collect all waste—including excess reagent, contaminated gloves, weigh boats, and absorbent materials—in a dedicated container for halogenated organic waste .[14] Do not mix with non-halogenated or other waste streams.[14]
-
Containerization: Use a chemically compatible, sealable container.[14] Keep the container closed except when adding waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution.[14]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[2][5][14] Never pour this chemical or its waste down the drain.[14]
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. This compound | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. nbinno.com [nbinno.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
